molecular formula C18H26O6 B10767752 18-Carboxy dinor Leukotriene B4

18-Carboxy dinor Leukotriene B4

Cat. No.: B10767752
M. Wt: 338.4 g/mol
InChI Key: XWRIIHRGMKHPHN-UHFFFAOYSA-N
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Description

18-carboxy dinor Leukotriene B4 is a long-chain fatty acid.

Properties

IUPAC Name

7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRIIHRGMKHPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the host's defense mechanisms and the pathogenesis of various inflammatory diseases. The biological activity of LTB4 is tightly regulated through its metabolic inactivation. A key catabolic pathway involves the formation of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a metabolite that is significantly less biologically active. This technical guide provides a comprehensive overview of the biosynthesis pathway of 18-COOH-dinor-LTB4, detailing the enzymatic steps, intermediates, and relevant quantitative data. Furthermore, it outlines key experimental protocols for studying this pathway and includes visual representations of the core processes.

The Biosynthesis Pathway of this compound

The conversion of Leukotriene B4 to 18-Carboxy dinor LTB4 is a multi-step process that primarily occurs in two distinct cellular compartments: the endoplasmic reticulum and peroxisomes. The pathway can be broadly divided into two main stages: ω-oxidation followed by β-oxidation.

Stage 1: ω-Oxidation of Leukotriene B4

The initial phase of LTB4 metabolism is ω-oxidation, which takes place at the terminal methyl group (ω-carbon) of the fatty acid chain. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions to increase the polarity of the LTB4 molecule, facilitating its further metabolism and excretion.

  • Hydroxylation of LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4): The first and rate-limiting step in ω-oxidation is the hydroxylation of LTB4 at the C20 position to form 20-OH-LTB4. This reaction is catalyzed by specific members of the Cytochrome P450 family of enzymes, predominantly CYP4F3A in human neutrophils.[1][2][3] This enzyme exhibits a high affinity for LTB4.[4]

  • Oxidation of 20-OH-LTB4 to 20-oxo-LTB4: The newly formed hydroxyl group of 20-OH-LTB4 is then oxidized to an aldehyde, yielding 20-oxo-LTB4 (also referred to as 20-aldehyde LTB4). This reaction is also catalyzed by the CYP4F enzymes.[5][6]

  • Oxidation of 20-oxo-LTB4 to 20-carboxy-LTB4 (20-COOH-LTB4): The final step of ω-oxidation is the oxidation of the aldehyde group of 20-oxo-LTB4 to a carboxylic acid, resulting in the formation of 20-COOH-LTB4. This reaction is primarily catalyzed by an aldehyde dehydrogenase (ALDH) , which can utilize NAD+ as a cofactor.[5][7]

Stage 2: Peroxisomal β-Oxidation of 20-Carboxy-LTB4

Once 20-COOH-LTB4 is formed, it undergoes chain shortening via the β-oxidation pathway within peroxisomes.[8][9] This process involves a cycle of four enzymatic reactions that results in the removal of a two-carbon unit (acetyl-CoA) from the carboxyl end of the fatty acid chain.

  • Activation to 20-carboxy-LTB4-CoA: Before entering the β-oxidation spiral, the dicarboxylic acid 20-COOH-LTB4 must be activated to its coenzyme A (CoA) thioester, 20-carboxy-LTB4-CoA . This activation is catalyzed by a dicarboxylyl-CoA synthetase , an enzyme typically found in the endoplasmic reticulum or peroxisomal membrane.[10][11][12]

  • Dehydrogenation by Acyl-CoA Oxidase: The first step of peroxisomal β-oxidation is the introduction of a double bond between the α- and β-carbons of 20-carboxy-LTB4-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX) , which uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂) as a byproduct.[6][13][14]

  • Hydration by 2-Enoyl-CoA Hydratase: The resulting trans-Δ²-enoyl-CoA is then hydrated by 2-enoyl-CoA hydratase , a component of the multifunctional enzyme (MFE), to form 3-hydroxyacyl-CoA.[1][10][15]

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The 3-hydroxyacyl-CoA is subsequently oxidized to 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase , another activity of the multifunctional enzyme, using NAD+ as a cofactor.[3][16][17]

  • Thiolytic Cleavage by Thiolase: The final step is the cleavage of the 3-ketoacyl-CoA by thiolase , which releases a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA, in this case, 18-carboxy-dinor-LTB4-CoA .[9][11][18] The CoA ester is then hydrolyzed to yield the final product, This compound .

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that specific kinetic data for the peroxisomal β-oxidation of 20-COOH-LTB4-CoA are limited, and the values presented for these enzymes are often derived from studies using other dicarboxylic acid substrates of similar chain length.

EnzymeSubstrateKmVmaxSource
ω-Oxidation
LTB4 ω-hydroxylase (CYP4F3A)Leukotriene B40.6 µM-[19]
Aldehyde Dehydrogenase20-oxo-LTB42.4 ± 0.8 µM813.9 ± 136.6 pmol/min/mg[5]
Peroxisomal β-Oxidation
Acyl-CoA OxidaseDodecanedioyl-CoA (C12)-Similar for C6-C12 dicarboxylates[13]
2-Enoyl-CoA HydrataseGeneral trans-2-enoyl-CoA--[1][10]
3-Hydroxyacyl-CoA DehydrogenaseGeneral (S)-3-hydroxyacyl-CoA--[3][16]
ThiolaseGeneral 3-ketoacyl-CoA--[11][18]

Note: The half-life of LTB4 in reaction mixtures containing human polymorphonuclear leukocytes has been reported to be approximately 4 minutes.[7]

Experimental Protocols

This section outlines the general methodologies for the key experiments used to investigate the this compound biosynthesis pathway.

Analysis of LTB4 and its Metabolites by HPLC and Mass Spectrometry

Objective: To separate and quantify LTB4 and its metabolites, including 20-OH-LTB4, 20-COOH-LTB4, and 18-COOH-dinor-LTB4.

Methodology:

  • Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma) are subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich for the lipid mediators.

  • High-Performance Liquid Chromatography (HPLC): The extracted samples are separated by reverse-phase HPLC. A C18 column is typically used with a gradient elution system, often involving a mobile phase of methanol, water, and acetic acid.[3][13]

  • Detection:

    • UV Detection: LTB4 and its metabolites containing the conjugated triene system exhibit a characteristic UV absorbance maximum around 270-280 nm. A photodiode array (PDA) detector can be used to obtain full UV spectra for peak identification.

    • Mass Spectrometry (MS): For definitive identification and sensitive quantification, HPLC is coupled to a mass spectrometer (LC-MS/MS). Electrospray ionization (ESI) in the negative ion mode is commonly used. Specific parent and fragment ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM).[10]

In Vitro Enzyme Assays

Objective: To measure the activity of the enzymes involved in the biosynthesis pathway.

  • LTB4 ω-hydroxylase (CYP4F3A) Assay:

    • Source: Microsomes isolated from cells expressing CYP4F3A (e.g., human neutrophils, recombinant expression systems).

    • Reaction Mixture: The reaction typically contains isolated microsomes, LTB4 as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., phosphate buffer, pH 7.4).[20]

    • Analysis: The reaction is stopped, and the products (20-OH-LTB4) are extracted and analyzed by HPLC or LC-MS/MS as described above.

  • Aldehyde Dehydrogenase Assay:

    • Source: Microsomal fractions from relevant cells.

    • Reaction Mixture: The assay mixture includes microsomes, 20-oxo-LTB4 as the substrate, and NAD+ as a cofactor.[5]

    • Analysis: The formation of 20-COOH-LTB4 is monitored over time using HPLC or LC-MS/MS.

Isolation of Peroxisomes and Measurement of β-Oxidation

Objective: To study the β-oxidation of 20-COOH-LTB4 in its native cellular compartment.

Methodology:

  • Peroxisome Isolation: Peroxisomes can be isolated from tissues (e.g., liver) or cultured cells by differential centrifugation followed by density gradient centrifugation (e.g., using a Nycodenz or Percoll gradient).[13] The purity of the isolated peroxisomes should be assessed by marker enzyme analysis (e.g., catalase for peroxisomes, succinate dehydrogenase for mitochondria).

  • β-Oxidation Assay:

    • Substrate: 20-COOH-LTB4 is first converted to its CoA ester using a dicarboxylyl-CoA synthetase.

    • Reaction: The isolated peroxisomes are incubated with 20-COOH-LTB4-CoA in a reaction buffer containing necessary cofactors such as ATP, CoA, NAD+, and FAD.[8]

    • Analysis: The reaction products, including 18-COOH-dinor-LTB4-CoA and acetyl-CoA, can be analyzed by HPLC or LC-MS/MS. Alternatively, the production of NADH or H₂O₂ can be monitored spectrophotometrically.

Visualizations

Biosynthesis Pathway of this compound

18-Carboxy_dinor_Leukotriene_B4_Biosynthesis_Pathway LTB4 Leukotriene B4 OH_LTB4 20-hydroxy-LTB4 LTB4->OH_LTB4 CYP4F3A OXO_LTB4 20-oxo-LTB4 OH_LTB4->OXO_LTB4 CYP4F3A COOH_LTB4 20-carboxy-LTB4 OXO_LTB4->COOH_LTB4 Aldehyde Dehydrogenase COOH_LTB4_CoA 20-carboxy-LTB4-CoA COOH_LTB4->COOH_LTB4_CoA Dicarboxylyl-CoA Synthetase Enoyl_CoA trans-Δ²-20-carboxy- enoyl-LTB4-CoA COOH_LTB4_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-hydroxy-20-carboxy- acyl-LTB4-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Ketoacyl_CoA 3-keto-20-carboxy- acyl-LTB4-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Dinor_LTB4_CoA 18-carboxy-dinor- LTB4-CoA Ketoacyl_CoA->Dinor_LTB4_CoA Thiolase Dinor_LTB4 18-Carboxy dinor LTB4 Dinor_LTB4_CoA->Dinor_LTB4 Hydrolysis

Caption: The enzymatic cascade of 18-Carboxy dinor LTB4 biosynthesis.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow_Metabolite_Analysis start Biological Sample (e.g., Cell Supernatant) spe Solid-Phase Extraction (C18 Cartridge) start->spe hplc Reverse-Phase HPLC (C18 Column, Gradient Elution) spe->hplc detection Detection hplc->detection uv UV Detection (270-280 nm) detection->uv Qualitative ms Mass Spectrometry (LC-MS/MS, MRM) detection->ms Quantitative quant Data Analysis and Quantification uv->quant ms->quant

Caption: Workflow for analyzing LTB4 and its metabolites.

Conclusion

The biosynthesis of this compound represents a critical pathway for the inactivation of the potent pro-inflammatory mediator, Leukotriene B4. This multi-step process, involving both ω-oxidation in the endoplasmic reticulum and β-oxidation in peroxisomes, is orchestrated by a series of specific enzymes. Understanding the intricacies of this pathway, including the kinetics of the involved enzymes and the methodologies to study them, is paramount for researchers and drug development professionals. Targeting the enzymes in this pathway could offer novel therapeutic strategies for modulating LTB4 levels and controlling inflammatory responses in various diseases. This guide provides a foundational understanding to facilitate further research and development in this important area of lipid mediator metabolism.

References

An In-depth Technical Guide to the Physiological Role of 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to the initiation and amplification of acute inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. This technical guide provides a detailed examination of 18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4), a key terminal metabolite in the catabolic cascade of LTB4. While direct pharmacological data on 18-carboxy dinor LTB4 is scarce, its physiological role is understood as the culmination of a metabolic inactivation pathway designed to resolve LTB4-driven inflammation. This document details the metabolic pathway, the progressive loss of biological activity of LTB4 precursors, and the experimental protocols used to assess the function of these eicosanoids.

Introduction: The Role of Leukotriene B4 in Inflammation

Leukotriene B4 is an arachidonic acid derivative synthesized by myeloid cells in response to inflammatory stimuli.[1] It is a powerful chemoattractant for neutrophils, monocytes, and eosinophils, inducing their recruitment to sites of inflammation and activating their effector functions.[1] LTB4 exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1.[2][3] The LTB4-BLT1 signaling axis is a critical component of numerous inflammatory diseases, making the regulation of LTB4 levels a key therapeutic target.[3] The rapid catabolism of LTB4 into less active or inactive metabolites is the primary physiological mechanism for terminating its pro-inflammatory signals.

The Metabolic Inactivation of Leukotriene B4

The biological activity of LTB4 is attenuated through a multi-step enzymatic degradation process, primarily occurring in neutrophils and hepatocytes.[4][5] This pathway involves two main phases: ω-oxidation followed by β-oxidation.

  • ω-Oxidation: The process begins at the omega (ω) end of the fatty acid chain. A specific cytochrome P450 enzyme, LTB4 20-hydroxylase, introduces a hydroxyl group at the C20 position, converting LTB4 into 20-hydroxy-LTB4 (20-OH-LTB4).[6]

  • Further Oxidation: 20-OH-LTB4 is subsequently oxidized by an alcohol dehydrogenase to form 20-carboxy-LTB4 (20-COOH-LTB4).[6]

  • β-Oxidation: In the liver, 20-carboxy-LTB4 serves as a substrate for peroxisomal β-oxidation.[4] This process shortens the carbon chain, leading to the formation of the C18 dicarboxylic acid metabolite, 18-carboxy-19,20-dinor-leukotriene B4 .[4]

This metabolic cascade systematically increases the polarity and reduces the lipophilicity of the molecule, which correlates with a significant decrease in biological activity.

LTB4_Metabolism cluster_omega ω-Oxidation (Neutrophils, Hepatocytes) cluster_beta β-Oxidation (Hepatocytes) LTB4 Leukotriene B4 (LTB4) (Potent Agonist) OH_LTB4 20-Hydroxy-LTB4 (Reduced Activity) LTB4->OH_LTB4 LTB4 20-hydroxylase (CYP4F) COOH_LTB4 20-Carboxy-LTB4 (Low Activity) OH_LTB4->COOH_LTB4 Alcohol/Aldehyde Dehydrogenase Dinor_LTB4 18-Carboxy dinor LTB4 (Presumed Inactive) COOH_LTB4->Dinor_LTB4 Peroxisomal Enzymes

Figure 1: Metabolic pathway for the inactivation of Leukotriene B4.

Physiological Role and Biological Activity

The primary physiological role of 18-carboxy dinor LTB4 is to serve as a biologically inactive, water-soluble end-product of LTB4 catabolism, facilitating its excretion. While direct binding and functional data for 18-carboxy dinor LTB4 are not available in the published literature, a clear trend of diminishing activity is observed with each metabolic step.

  • 20-OH-LTB4: This first metabolite retains significant biological activity, in some assays being as potent as LTB4 itself in inducing neutrophil chemotaxis.[7] It binds to the BLT1 receptor with high affinity, sometimes reported as even higher than LTB4.[8]

  • 20-COOH-LTB4: The addition of a carboxyl group drastically reduces biological potency. The affinity for the LTB4 receptor is significantly lower, and its activity in causing polymorphonuclear leukocyte (PMNL) degranulation is only about 2.6% of that of LTB4.[6][9][10]

This progressive loss of function strongly implies that the subsequent metabolite, 18-carboxy dinor LTB4, is devoid of significant agonist activity at the BLT1 receptor. Its formation represents a terminal inactivation step, ensuring the resolution of the inflammatory signal initiated by LTB4.

Data Presentation: Quantitative Comparison of LTB4 and its Metabolites

The following table summarizes the available quantitative data for LTB4 and its ω-oxidized precursors. This data illustrates the structure-activity relationship where increased oxidation and chain shortening lead to a loss of biological function.

CompoundReceptor Binding Affinity (Kd)Chemotactic Potency (ED50)Reference
Leukotriene B4 (LTB4) 0.18 - 31.3 nM~10 nM[7][8][9][10]
20-Hydroxy-LTB4 ~14.3 nMAt least as active as LTB4[7][8]
20-Carboxy-LTB4 Significantly lower affinity than LTB4Very low activity[6][9][10]
18-Carboxy dinor LTB4 Data not available (Presumed very low)Data not available (Presumed inactive)N/A

Note: Kd and ED50 values can vary based on the specific cell type and assay conditions used.

Signaling Pathways

LTB4 binding to the BLT1 receptor activates intracellular signaling cascades, leading to chemotaxis, calcium mobilization, and degranulation. Given the evidence that ω-oxidation significantly reduces receptor affinity and agonist activity, 18-carboxy dinor LTB4 is not expected to engage the BLT1 receptor or initiate downstream signaling. Its physiological role is passive—its formation removes the active ligand (LTB4) from the system.

Signaling_Pathway cluster_EC cluster_Membrane cluster_IC LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Binds & Activates Metabolite 18-Carboxy dinor LTB4 Metabolite->BLT1 No Significant Interaction G_Protein G-Protein Activation BLT1->G_Protein Signaling Downstream Signaling (Ca2+ mobilization, Chemotaxis) G_Protein->Signaling

Figure 2: LTB4 signaling versus the presumed lack of interaction for 18-Carboxy dinor LTB4.

Experimental Protocols

Characterizing the biological activity of an LTB4 metabolite like 18-carboxy dinor LTB4 involves a standard set of in vitro assays. The following are generalized protocols for key experiments.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to act as a chemoattractant for neutrophils.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) to a concentration of 1-2 x 10^6 cells/mL.

  • Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber). Place a microporous filter (typically 3-5 µm pore size) between the upper and lower wells.

  • Loading: Add the test compound (18-carboxy dinor LTB4 at various concentrations) or controls (buffer alone for negative, LTB4 for positive) to the lower wells of the chamber.

  • Cell Addition: Add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Analysis: After incubation, remove the filter. Scrape non-migrated cells from the top surface. Fix and stain the filter to visualize the cells that have migrated through the pores to the bottom surface.

  • Quantification: Count the number of migrated cells in several high-power fields using a microscope. Plot the number of migrated cells against the concentration of the test compound to determine its chemotactic potency (ED50).

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Neutrophils F Load Neutrophils into Upper Chamber A->F B Prepare Test Compound (18-Carboxy dinor LTB4) D Load Compound/ Controls into Lower Chamber B->D C Prepare Controls (Buffer, LTB4) C->D E Place Filter D->E E->F G Incubate (37°C, 60-90 min) F->G H Fix and Stain Filter G->H I Microscopy: Count Migrated Cells H->I J Plot Data & Determine ED50 I->J

Figure 3: General workflow for a neutrophil chemotaxis assay.

Intracellular Calcium Mobilization Assay

This assay determines if a ligand can activate a Gq-coupled receptor (or a Gi-coupled receptor like BLT1 which also causes calcium flux) by measuring changes in intracellular free calcium.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human BLT1 receptor (e.g., HEK293-BLT1 or HL-60 cells differentiated into a neutrophil-like phenotype). Plate the cells in a 96- or 384-well black, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. Incubate for 45-60 minutes at 37°C. The AM ester allows the dye to enter the cell, where it is cleaved by intracellular esterases, trapping the fluorescent indicator.

  • Compound Preparation: Prepare a dilution series of the test compound (18-carboxy dinor LTB4) and controls (LTB4) in a separate plate.

  • Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

  • Data Acquisition: Record a baseline fluorescence reading for several seconds. The instrument then automatically injects the compound into the wells, and fluorescence is continuously monitored for 1-3 minutes to capture the transient increase in intracellular calcium.

  • Analysis: The change in fluorescence intensity (ΔRFU - Relative Fluorescence Units) is proportional to the change in intracellular calcium concentration. Plot ΔRFU against ligand concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound represents the terminal product of the primary LTB4 inactivation pathway. Its formation via ω- and subsequent β-oxidation is a critical step in resolving inflammation by eliminating the potent chemoattractant LTB4. While this metabolite itself has not been a focus of extensive pharmacological study, its role is clearly defined by the well-characterized activities of its precursors. The progressive loss of BLT1 receptor affinity and agonist function along the metabolic cascade from LTB4 to 20-OH-LTB4 and 20-COOH-LTB4 provides compelling evidence that 18-carboxy dinor LTB4 is a biologically inactive endpoint. For drug development professionals, understanding this inactivation pathway is crucial, as inhibiting these catabolic enzymes could potentiate LTB4-mediated inflammation, whereas enhancing their activity could represent a novel anti-inflammatory strategy.

References

18-Carboxy dinor Leukotriene B4: A Technical Guide to its Role in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating acute inflammatory responses, primarily by activating and recruiting leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation. This technical guide provides an in-depth exploration of 18-carboxy dinor LTB4, a key metabolite in the catabolic cascade of LTB4. While its precursor, LTB4, is a powerful pro-inflammatory agent, current scientific evidence suggests that 18-carboxy dinor LTB4 is a biologically inactive end-product of LTB4 degradation. This guide will detail the metabolic pathways leading to the formation of 18-carboxy dinor LTB4, the known functions of its precursors, and the experimental protocols used to study these molecules. The conspicuous absence of a defined pro-inflammatory role for 18-carboxy dinor LTB4 underscores its position as a marker of LTB4 inactivation.

The Metabolic Pathway of LTB4 Inactivation

18-Carboxy dinor LTB4 is the culmination of a series of enzymatic reactions designed to terminate the pro-inflammatory signaling of LTB4. This metabolic cascade primarily occurs in the liver and involves two main stages: ω-oxidation followed by β-oxidation.

Initially, LTB4 undergoes ω-oxidation, a reaction catalyzed by specific cytochrome P450 enzymes, to form 20-hydroxy-LTB4 (20-OH-LTB4). This metabolite can be further oxidized to 20-carboxy-LTB4 (20-COOH-LTB4)[1]. Subsequently, 20-carboxy-LTB4 is transported into peroxisomes where it undergoes β-oxidation. This process shortens the carbon chain from the ω-end, leading to the formation of 18-carboxy dinor LTB4[2][3][4].

dot

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) 20_OH_LTB4 20-Hydroxy-LTB4 (Reduced Activity) LTB4->20_OH_LTB4 ω-oxidation (Cytochrome P450) 20_COOH_LTB4 20-Carboxy-LTB4 (Further Reduced Activity) 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 (Inactive Metabolite) 20_COOH_LTB4->18_Carboxy_dinor_LTB4 β-oxidation (Peroxisomal)

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Function of LTB4 and its Primary Metabolites in Inflammation

To understand the significance of 18-carboxy dinor LTB4, it is essential to first grasp the potent pro-inflammatory functions of its precursor, LTB4, and the modulatory roles of the intermediate metabolites.

Leukotriene B4 (LTB4): A Potent Pro-inflammatory Mediator

LTB4 is a powerful chemoattractant for neutrophils, drawing these immune cells to sites of inflammation[5][6]. It exerts its effects by binding to two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2[7][8][9]. Activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory responses:

  • Chemotaxis and Cell Recruitment: LTB4 is a primary driver of neutrophil migration to inflamed tissues[10].

  • Immune Cell Activation: It enhances the phagocytic activity of neutrophils and macrophages and stimulates the release of lysosomal enzymes and reactive oxygen species[11].

  • Cytokine and Chemokine Production: LTB4 can amplify the inflammatory response by inducing the production of various cytokines and chemokines, such as IL-6, IL-8, TNF-α, and MCP-1[11][12].

20-Hydroxy-LTB4 and 20-Carboxy-LTB4: Modulators of LTB4 Activity

The ω-oxidation metabolites of LTB4, 20-OH-LTB4 and 20-COOH-LTB4, exhibit significantly reduced biological activity compared to LTB4. In fact, they are often considered to be part of a negative feedback loop that dampens the inflammatory response. Studies have shown that these metabolites can act as partial agonists or antagonists at the BLT1 receptor, thereby inhibiting LTB4-induced neutrophil chemotaxis and activation[13][14]. The biological activity of 20-carboxy LTB4 is only about 2.6% of that of LTB4 in causing degranulation in polymorphonuclear leukocytes[15].

The Function of 18-Carboxy dinor LTB4 in Inflammation: An Inactive Metabolite

Current scientific literature lacks evidence for any significant biological activity of 18-carboxy dinor LTB4 in inflammation. It is widely regarded as a terminal, inactive metabolite of LTB4. Its formation through β-oxidation represents the final step in the catabolic pathway designed to clear and inactivate the potent pro-inflammatory mediator, LTB4. Therefore, the primary "function" of 18-carboxy dinor LTB4 in the context of inflammation is to serve as a biomarker of LTB4 metabolism and turnover. Elevated levels of 18-carboxy dinor LTB4 in biological samples would indicate a high rate of LTB4 production and subsequent inactivation.

Quantitative Data

As 18-carboxy dinor LTB4 is considered biologically inactive, there is a lack of quantitative data regarding its functional effects on inflammatory parameters (e.g., IC50, EC50 values for chemotaxis or cytokine release). The available quantitative data primarily pertains to its precursor, LTB4, and the initial ω-oxidation metabolites.

CompoundReceptor Binding Affinity (Kd)EC50 for Neutrophil Chemotaxis
Leukotriene B4 (LTB4) ~0.2-1 nM (BLT1)~1-10 nM
20-OH-LTB4 Lower affinity than LTB4Significantly higher than LTB4
20-COOH-LTB4 Much lower affinity than LTB4Very high or inactive
18-Carboxy dinor LTB4 Not reported, presumed negligibleNot reported, presumed inactive

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The study of 18-carboxy dinor LTB4 and its role in inflammation involves a combination of analytical techniques to measure its levels and functional assays to assess its biological activity (or lack thereof).

Analysis of LTB4 and its Metabolites by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of LTB4 and its metabolites from biological samples.

A. Sample Preparation (Solid Phase Extraction)

  • Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with a suitable acid (e.g., 1 M HCl).

  • Add an internal standard (e.g., deuterated LTB4) to each sample for accurate quantification.

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the lipids with methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for HPLC analysis.

B. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A linear gradient from ~30% B to ~95% B over 10-15 minutes.

    • Flow Rate: ~0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • LTB4: m/z 335 -> 195

      • 20-OH-LTB4: m/z 351 -> 333

      • 20-COOH-LTB4: m/z 365 -> 319

      • 18-Carboxy dinor LTB4: m/z 337 -> 195 (or other specific fragments)

      • Internal Standard (e.g., LTB4-d4): m/z 339 -> 197

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Supernatant) Acidify Acidification (pH 3.5) Sample->Acidify SPE Solid Phase Extraction (C18) Acidify->SPE Elute Elution SPE->Elute Dry_Reconstitute Evaporation and Reconstitution Elute->Dry_Reconstitute HPLC HPLC Separation (Reverse Phase C18) Dry_Reconstitute->HPLC MSMS MS/MS Detection (ESI-, MRM) HPLC->MSMS

Caption: Workflow for the analysis of LTB4 metabolites.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to determine the chemotactic activity of a substance on neutrophils.

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

  • Assay Setup:

    • Use a Boyden chamber or a multi-well plate with a porous membrane insert (typically 3-5 µm pores).

    • Add the test compound (e.g., 18-carboxy dinor LTB4, with LTB4 as a positive control and buffer as a negative control) to the lower chamber.

    • Add the isolated neutrophils to the upper chamber (the insert).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Quantification of Migration:

    • Remove the insert and wipe the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and measure the fluorescence of the migrated cells.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine production from immune cells in response to a stimulus.

  • Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells or a specific cell line) in a multi-well plate.

  • Stimulation: Treat the cells with the test compound (e.g., 18-carboxy dinor LTB4) in the presence or absence of a co-stimulant (e.g., lipopolysaccharide, LPS). Include appropriate positive (LPS alone) and negative (medium alone) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Add a substrate for the enzyme (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Signaling Pathways

As 18-carboxy dinor LTB4 is considered inactive, there is no established signaling pathway for this molecule. The relevant signaling pathway is that of its precursor, LTB4, which primarily signals through the BLT1 receptor.

dot

LTB4_Signaling LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 G_protein Gi/o Protein BLT1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Degranulation Degranulation Ca_release->Degranulation MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis Cytokine_prod Cytokine Production MAPK->Cytokine_prod Akt Akt PI3K->Akt Akt->Chemotaxis

Caption: Simplified LTB4 signaling pathway via the BLT1 receptor.

Conclusion

18-carboxy dinor LTB4 is a terminal metabolite of the potent pro-inflammatory lipid mediator, LTB4. While LTB4 and its initial ω-oxidation products play significant roles in the initiation and regulation of inflammation, 18-carboxy dinor LTB4 is currently understood to be a biologically inactive molecule. Its presence in biological systems serves as an indicator of LTB4 production and catabolism. For researchers and drug development professionals, understanding the complete metabolic pathway of LTB4 is crucial for accurately interpreting the roles of these lipid mediators in inflammatory diseases and for the development of targeted therapeutics that modulate the LTB4 signaling axis. Future research could explore if 18-carboxy dinor LTB4 has any as-yet-undiscovered biological activities, but based on current knowledge, it represents the end of the line for LTB4's pro-inflammatory journey.

References

The Biological Activity of 18-Carboxy dinor LTB4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the host's immune response, particularly in the recruitment and activation of neutrophils. The biological actions of LTB4 are mediated primarily through its high-affinity G protein-coupled receptor, BLT1. The metabolic inactivation of LTB4 is a critical process for the resolution of inflammation. This inactivation occurs via omega-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequent metabolism of 20-carboxy-LTB4 through β-oxidation results in the formation of 18-carboxy-dinor-LTB4.[1][2][3][4] This technical guide provides a comprehensive overview of the known biological activity of 18-carboxy dinor LTB4, placing it within the context of its parent compounds and detailing the experimental methodologies used to assess the activity of such leukotrienes.

Biological Activity of 18-Carboxy dinor LTB4 and Related Metabolites

Direct quantitative data on the biological activity of 18-carboxy dinor LTB4, such as receptor binding affinity (Ki), potency in cellular assays (EC50), or inhibitory concentrations (IC50), is notably scarce in published literature. However, its activity can be inferred from the well-characterized biological activities of its metabolic precursors, LTB4 and 20-carboxy LTB4.

It is a well-established principle that the metabolic inactivation of LTB4 leads to a significant reduction in its pro-inflammatory activity. This is evident in the biological data available for 20-carboxy LTB4, the immediate precursor to 18-carboxy dinor LTB4.

Comparative Biological Activity
CompoundReceptor Binding Affinity (Relative to LTB4)Neutrophil ChemotaxisPolymorphonuclear Leukocyte (PMNL) DegranulationReference
Leukotriene B4 (LTB4) HighPotent chemoattractantActive[5][6][7]
20-hydroxy-LTB4 8-fold less effective than LTB4 in competing for [3H]LTB4 bindingEquipotent with LTB4 but with lower maximal response-[5]
20-carboxy-LTB4 1000-fold less effective than LTB4 in competing for [3H]LTB4 bindingInactive up to 1,000 nMApproximately 2.6% of the activity of LTB4[3][5]
18-Carboxy dinor LTB4 Not availableNot availableNot available-

Based on the trend of decreasing biological activity with each metabolic step, it is highly probable that 18-carboxy dinor LTB4 possesses very low to negligible biological activity at the LTB4 receptors.

LTB4 Signaling and Metabolic Pathways

To understand the context of 18-Carboxy dinor LTB4's presumed low activity, it is essential to visualize the metabolic cascade from the highly active LTB4 and the subsequent signaling pathway that LTB4 initiates.

LTB4 Metabolic Pathway

The following diagram illustrates the metabolic conversion of LTB4 to its less active metabolites, including 18-Carboxy dinor LTB4.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) (High Activity) 20-OH-LTB4 20-hydroxy-LTB4 (Reduced Activity) LTB4->20-OH-LTB4 Omega-oxidation 20-COOH-LTB4 20-carboxy-LTB4 (Low Activity) 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 (Presumed Very Low/Inactive) 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Metabolic pathway of Leukotriene B4.
LTB4 Signaling Pathway

Upon binding to its high-affinity receptor, BLT1, LTB4 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.

LTB4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Binding G_Protein Gαi / Gαq BLT1->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis MAPK MAPK Cascade (ERK, p38) PKC->MAPK Degranulation Degranulation PKC->Degranulation ROS ROS Production MAPK->ROS

Simplified LTB4 signaling pathway via the BLT1 receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of leukotrienes. These protocols are generalized based on standard practices and can be adapted for the study of 18-Carboxy dinor LTB4.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor, in this case, the BLT1 receptor.

Objective: To determine the binding affinity (Ki) of 18-Carboxy dinor LTB4 for the BLT1 receptor.

Materials:

  • Membrane preparations from cells expressing the BLT1 receptor (e.g., guinea pig spleen homogenate).[5]

  • Radiolabeled LTB4 (e.g., [3H]LTB4).

  • Unlabeled 18-Carboxy dinor LTB4 and LTB4 (for competition).

  • Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Workflow:

Receptor_Binding_Workflow start Start prepare_reagents Prepare membrane homogenate, radioligand, and test compounds start->prepare_reagents incubation Incubate membrane homogenate with [3H]LTB4 and varying concentrations of unlabeled ligand prepare_reagents->incubation filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Place filters in scintillation vials with scintillation cocktail washing->scintillation counting Measure radioactivity using a scintillation counter scintillation->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis end End analysis->end

Workflow for a radioligand receptor binding assay.

Procedure:

  • In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]LTB4, and varying concentrations of unlabeled 18-Carboxy dinor LTB4 or LTB4.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a key event in G protein-coupled receptor signaling.[8][9][10][11]

Objective: To determine the potency (EC50) of 18-Carboxy dinor LTB4 in inducing calcium mobilization in cells expressing BLT1.

Materials:

  • Cells expressing the BLT1 receptor (e.g., human peripheral blood mononuclear cells).[8][10][11]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][10][11]

  • 18-Carboxy dinor LTB4 and LTB4 (as a positive control).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium).

  • Fluorometric imaging plate reader or flow cytometer.

Workflow:

Calcium_Mobilization_Workflow start Start cell_prep Culture BLT1-expressing cells and seed in a microplate start->cell_prep dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading incubation Incubate to allow for dye de-esterification dye_loading->incubation stimulation Add varying concentrations of 18-Carboxy dinor LTB4 or LTB4 incubation->stimulation measurement Measure the change in fluorescence intensity over time using a plate reader or flow cytometer stimulation->measurement analysis Analyze data to determine the EC50 value measurement->analysis end End analysis->end Chemotaxis_Workflow start Start isolate_neutrophils Isolate neutrophils from fresh human blood start->isolate_neutrophils setup_chamber Place varying concentrations of chemoattractant in the lower chamber of the chemotaxis device isolate_neutrophils->setup_chamber add_cells Add a suspension of neutrophils to the upper chamber, separated by a microporous membrane setup_chamber->add_cells incubation Incubate the chamber at 37°C to allow for cell migration add_cells->incubation quantify_migration Quantify the number of cells that have migrated to the lower chamber or the underside of the membrane incubation->quantify_migration analysis Analyze the dose-response relationship for chemotactic activity quantify_migration->analysis end End analysis->end

References

18-Carboxy Dinor LTB4: An In-Depth Technical Guide to its Role as a Biomarker of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and a key driver of inflammation. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a critical role in the pathogenesis of numerous inflammatory diseases. The biological activity of LTB4 is tightly regulated through its rapid metabolism into less active compounds. One such terminal metabolite, 18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4), is emerging as a potentially stable and reliable biomarker for monitoring LTB4-driven inflammation. This technical guide provides a comprehensive overview of 18-carboxy dinor LTB4, including its biochemical synthesis, the signaling pathways of its parent compound, quantitative data on LTB4 and its metabolites in inflammatory conditions, and detailed experimental protocols for their analysis.

Biochemical Pathway: From LTB4 to 18-Carboxy Dinor LTB4

The metabolic inactivation of LTB4 is a multi-step process primarily occurring in the liver and to some extent in neutrophils.[1][2] This pathway involves initial ω-oxidation followed by β-oxidation.

  • ω-Oxidation of LTB4: The first step is the hydroxylation of LTB4 at the C20 position to form 20-hydroxy-LTB4. This reaction is catalyzed by specific cytochrome P450 enzymes, notably from the CYP4F family.[3]

  • Oxidation to 20-carboxy-LTB4: Subsequently, 20-hydroxy-LTB4 is further oxidized to 20-carboxy-LTB4 by alcohol and aldehyde dehydrogenases.[3]

  • β-Oxidation to 18-carboxy dinor LTB4: The final step in this major degradation pathway is the peroxisomal β-oxidation of 20-carboxy-LTB4, which removes two carbon units from the carboxylic acid end, to yield 18-carboxy dinor LTB4.[4][5][6]

This metabolic cascade effectively terminates the pro-inflammatory signaling of LTB4, as the resulting metabolites have significantly reduced biological activity.[7][8]

LTB4_Metabolism cluster_omega_oxidation ω-Oxidation (Liver, Neutrophils) cluster_beta_oxidation β-Oxidation (Peroxisomes) LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 CYP4F 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Alcohol/Aldehyde Dehydrogenase 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

LTB4 Signaling Pathway

LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[9] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T lymphocytes, while BLT2 has a broader expression pattern.[5] Activation of these receptors initiates a cascade of intracellular signaling events that culminate in various cellular responses critical to inflammation.

Key signaling events include:

  • G-protein Activation: Ligand binding to BLT receptors leads to the activation of heterotrimeric G proteins.

  • Phospholipase C (PLC) Activation: Activated G proteins stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

  • Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG synergistically activate PKC.

  • MAPK Pathway Activation: LTB4 signaling also activates the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, JNK, and p38 MAPK.

  • PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important downstream effector of LTB4 receptor activation.

  • NF-κB Activation: Ultimately, these signaling pathways converge on the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]

The culmination of these signaling events results in chemotaxis, degranulation, production of reactive oxygen species (ROS), and enhanced phagocytosis by immune cells.

LTB4_Signaling LTB4 LTB4 BLT1_2 BLT1/BLT2 Receptors LTB4->BLT1_2 G_Protein G-Protein Activation BLT1_2->G_Protein MAPK_Pathway MAPK Cascade (ERK, JNK, p38) BLT1_2->MAPK_Pathway PI3K_Akt PI3K/Akt Pathway BLT1_2->PI3K_Akt PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca_Mobilization->PKC NFkB_AP1 NF-κB & AP-1 Activation PKC->NFkB_AP1 MAPK_Pathway->NFkB_AP1 PI3K_Akt->NFkB_AP1 Cellular_Response Inflammatory Response (Chemotaxis, Cytokine Release) NFkB_AP1->Cellular_Response

Caption: LTB4 signaling pathway leading to inflammation.

Quantitative Data of LTB4 and its Metabolites in Inflammatory Diseases

Direct quantitative data for 18-carboxy dinor LTB4 in various inflammatory diseases is sparse in the literature. However, levels of its precursor, LTB4, have been extensively studied and are presented below. Elevated LTB4 levels are indicative of increased flux through its metabolic pathway, suggesting that concentrations of 18-carboxy dinor LTB4 would also be elevated in these conditions.

Disease StateSample TypeLTB4 Concentration (Patient Group)LTB4 Concentration (Control Group)Reference
Type 2 Diabetes with Cardiovascular Autonomic Neuropathy (CAN) PlasmaIncipient CAN: 69.7 ± 16.6 pg/mLDefinitive CAN: 71.5 ± 15.7 pg/mLNo CAN: 57.0 ± 13.9 pg/mL[10][11]
Acute Respiratory Distress Syndrome (ARDS) PlasmaSignificantly higher than at-risk group(Patients at risk of ARDS)[12]
Aspirin-Intolerant Asthma (AIA) (post-challenge) Urine (LTBG*)Significantly increased post-challengePre-challenge levels[13]
Zellweger Syndrome UrineMedian: 97 nmol/mol creatinine< 5 nmol/mol creatinine[14]
Zellweger Syndrome (ω-carboxy-LTB4) UrineMedian: 898 nmol/mol creatinine< 5 nmol/mol creatinine[14]

*LTBG (LTB4 glucuronide) is another urinary metabolite of LTB4.

Experimental Protocols

The gold standard for the quantification of 18-carboxy dinor LTB4 and other eicosanoids is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol: Quantification of 18-Carboxy Dinor LTB4 in Urine by LC-MS/MS

This protocol is a representative methodology based on established procedures for urinary eicosanoid analysis.[15][16][17]

1. Sample Collection and Storage:

  • Collect spot urine samples in sterile containers.

  • Immediately add an antioxidant solution (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.

  • Centrifuge to remove cellular debris.

  • Store supernatant at -80°C until analysis.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw urine samples on ice.

  • Spike samples with a known amount of a deuterated internal standard for 18-carboxy dinor LTB4 (e.g., 18-carboxy dinor LTB4-d4).

  • Acidify the urine to pH ~3.5 with formic acid.

  • Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Strata-X) with methanol followed by water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interfering substances.

  • Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial LC mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) is typically used for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from a low to high concentration of mobile phase B is used to separate the analytes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 18-carboxy dinor LTB4 and its deuterated internal standard. The exact m/z values will need to be determined empirically or from the literature.

    • Optimization: Optimize MS parameters such as declustering potential and collision energy for each analyte to maximize sensitivity.

4. Data Analysis and Quantification:

  • Generate a standard curve using known concentrations of 18-carboxy dinor LTB4.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of 18-carboxy dinor LTB4 in the samples by interpolating the peak area ratios onto the standard curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Collection (& Storage at -80°C) Spiking Spike with Internal Standard Urine_Collection->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification Normalization Normalization (Creatinine) Quantification->Normalization

Caption: Experimental workflow for 18-Carboxy dinor LTB4 analysis.

Conclusion

18-Carboxy dinor LTB4 represents a downstream, terminally inactivated metabolite of the potent pro-inflammatory mediator LTB4. Its position in the metabolic pathway makes it an attractive candidate biomarker for assessing LTB4-driven inflammation, potentially offering a more time-integrated and stable measure of pathway activation compared to its rapidly metabolized precursors. While direct quantitative data in human inflammatory diseases are still emerging, the established link to LTB4 metabolism and the availability of sensitive analytical methods like LC-MS/MS provide a strong foundation for future research. Further studies correlating the levels of 18-carboxy dinor LTB4 with disease activity and therapeutic response are warranted to fully establish its clinical utility in drug development and patient management.

References

The Role of 18-Carboxy dinor LTB4 in Neutrophil Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by activating neutrophils. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. One of the metabolic pathways involves ω-oxidation followed by β-oxidation, leading to the formation of various metabolites, including 18-Carboxy dinor LTB4. While the functions of LTB4 and its initial ω-oxidation products, 20-hydroxy-LTB4 (20-OH-LTB4) and 20-carboxy-LTB4 (20-COOH-LTB4), in neutrophils are well-documented, the specific role of the downstream β-oxidation metabolite, 18-Carboxy dinor LTB4, remains largely uncharacterized. This technical guide provides a comprehensive overview of the known metabolic pathway of LTB4, details the established functions of its primary metabolites in neutrophils, and discusses the putative role of 18-Carboxy dinor LTB4 based on the available, albeit limited, scientific literature. This document aims to serve as a resource for researchers investigating the intricate roles of lipid mediators in inflammation and to guide future studies into the biological significance of LTB4's metabolic cascade.

Introduction

Neutrophils are the first line of defense in the innate immune system, migrating to sites of inflammation to eliminate pathogens. Their activation and recruitment are orchestrated by a complex network of signaling molecules, among which the eicosanoid leukotriene B4 (LTB4) is a key player. LTB4 is a potent chemoattractant for neutrophils and stimulates a range of pro-inflammatory responses, including degranulation and the production of reactive oxygen species (ROS).[1] The inflammatory cascade initiated by LTB4 is self-limiting, in part due to its rapid metabolism into less active compounds. This metabolic process is critical for the resolution of inflammation and preventing excessive tissue damage.

Biosynthesis and Metabolism of LTB4

LTB4 is synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and LTA4 hydrolase.[2] Once formed, LTB4 is rapidly metabolized, primarily through two main pathways: ω-oxidation and subsequent β-oxidation.

2.1. ω-Oxidation: This initial step is catalyzed by cytochrome P450 enzymes, predominantly from the CYP4F family, which hydroxylate LTB4 at the ω-position (C-20) to form 20-OH-LTB4. This is further oxidized to 20-COOH-LTB4.[3] These metabolites are generally considered to be less biologically active than LTB4 and can even act as antagonists at the LTB4 receptor BLT1.[4][5]

2.2. β-Oxidation: Following ω-oxidation to 20-COOH-LTB4, the molecule can undergo peroxisomal β-oxidation from the ω-end. This process shortens the carbon chain by two carbons, resulting in the formation of 18-Carboxy dinor LTB4.[6][7] This metabolic step primarily occurs in the liver.[6]

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase 20-OH-LTB4 20-Hydroxy-LTB4 LTB4->20-OH-LTB4 ω-Oxidation (CYP4F) 20-COOH-LTB4 20-Carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-Carboxy_dinor_LTB4 β-Oxidation

Figure 1: Simplified metabolic pathway of Leukotriene B4.

Role of LTB4 and its ω-Oxidation Metabolites in Neutrophil Function

The effects of LTB4 on neutrophil function are well-established and are mediated primarily through the high-affinity G protein-coupled receptor, BLT1.

3.1. Chemotaxis: LTB4 is a potent chemoattractant for neutrophils, guiding them to sites of inflammation.[2][8] Its ω-oxidation metabolites, 20-OH-LTB4 and 20-COOH-LTB4, exhibit significantly reduced chemotactic activity.[9] In fact, they have been shown to inhibit LTB4-mediated neutrophil migration, suggesting a role in the negative regulation of inflammation.[4]

3.2. Degranulation: LTB4 induces the release of granular contents from neutrophils, including enzymes such as myeloperoxidase and elastase, which contribute to the killing of pathogens and can also cause tissue damage.[10] The ω-oxidation metabolites are less potent in inducing degranulation.[4]

3.3. Reactive Oxygen Species (ROS) Production: LTB4 can prime neutrophils for an enhanced respiratory burst, leading to the production of ROS, which are essential for microbial killing.[3][11] While LTB4 itself is a weak inducer of ROS, it potentiates the response to other stimuli. The effects of its metabolites on ROS production are less clear, with some studies suggesting they also have priming activity.[3][11]

Putative Role of 18-Carboxy dinor LTB4 in Neutrophil Function

Direct experimental evidence detailing the specific effects of 18-Carboxy dinor LTB4 on neutrophil function is currently lacking in the scientific literature. However, based on the established structure-activity relationships of LTB4 and its other metabolites, a putative role can be inferred.

Given that 18-Carboxy dinor LTB4 is a product of further metabolism of the less active 20-COOH-LTB4, it is highly probable that it possesses significantly reduced or no pro-inflammatory activity on neutrophils. The structural modifications, including the shortened carbon chain and the presence of a terminal carboxyl group, likely diminish its ability to bind effectively to and activate the BLT1 receptor.

It is plausible that 18-Carboxy dinor LTB4, similar to 20-OH-LTB4 and 20-COOH-LTB4, could act as a weak agonist or even an antagonist at the BLT1 receptor. By competing with LTB4 for receptor binding without eliciting a strong downstream signal, it could contribute to the termination of the inflammatory response.

Data Presentation

The following tables summarize the known biological activities of LTB4 and its primary metabolites on neutrophil functions. No quantitative data for 18-Carboxy dinor LTB4 is currently available.

Table 1: Chemotactic Activity of LTB4 and its Metabolites on Human Neutrophils

CompoundEC50 for Chemotaxis (M)Relative Potency vs. LTB4Reference
LTB410-81[9]
20-OH-LTB4Weak agonist activitySignificantly lower[5]
20-COOH-LTB4No chemotactic activityInactive[5]
18-Carboxy dinor LTB4 Data not available Data not available

Table 2: Effects of LTB4 and its Metabolites on Other Neutrophil Functions

FunctionLTB420-OH-LTB420-COOH-LTB418-Carboxy dinor LTB4
Degranulation InducesWeakly induces/Inhibits LTB4 effectInhibits LTB4 effectData not available
ROS Production (Priming) PrimesPrimesPrimesData not available
Receptor Binding (BLT1) High affinityHigh affinityHigh affinityData not available

Experimental Protocols

Detailed experimental protocols specifically for investigating the effects of 18-Carboxy dinor LTB4 on neutrophil function have not been published. However, standard assays used for studying the effects of other leukotrienes can be adapted for this purpose.

6.1. Neutrophil Isolation: Human neutrophils can be isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

6.2. Chemotaxis Assay (Boyden Chamber Assay):

  • Place a microporous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

  • Add a solution of 18-Carboxy dinor LTB4 at various concentrations to the lower wells.

  • Add a suspension of isolated neutrophils to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).

  • After incubation, fix and stain the membrane.

  • Quantify the number of neutrophils that have migrated to the lower side of the membrane by microscopy.

Chemotaxis_Workflow cluster_0 Preparation cluster_1 Boyden Chamber Assay cluster_2 Analysis Isolate_Neutrophils Isolate Neutrophils from blood Add_Neutrophils Add neutrophils to upper chamber Isolate_Neutrophils->Add_Neutrophils Prepare_Metabolite Prepare 18-Carboxy dinor LTB4 solutions Add_Metabolite Add metabolite to lower chamber Prepare_Metabolite->Add_Metabolite Incubate Incubate at 37°C Add_Neutrophils->Incubate Fix_Stain Fix and stain membrane Incubate->Fix_Stain Quantify_Migration Quantify migrated cells (microscopy) Fix_Stain->Quantify_Migration

Figure 2: Experimental workflow for a neutrophil chemotaxis assay.

6.3. Degranulation Assay (Myeloperoxidase Release):

  • Incubate isolated neutrophils with various concentrations of 18-Carboxy dinor LTB4 at 37°C.

  • After a defined time, centrifuge the cell suspension to pellet the neutrophils.

  • Collect the supernatant.

  • Measure the myeloperoxidase (MPO) activity in the supernatant using a colorimetric assay (e.g., with o-dianisidine dihydrochloride and H2O2).

  • Express the results as a percentage of total MPO activity (obtained by lysing an equivalent number of cells).

6.4. ROS Production Assay (Dihydrorhodamine 123 Oxidation):

  • Load isolated neutrophils with the fluorescent probe Dihydrorhodamine 123 (DHR 123).

  • Treat the cells with 18-Carboxy dinor LTB4, either alone or as a priming agent before stimulation with a second agonist (e.g., fMLP).

  • Measure the increase in fluorescence over time using a fluorometer or flow cytometer. The oxidation of DHR 123 to the fluorescent rhodamine 123 is proportional to ROS production.

Signaling Pathways

LTB4 exerts its effects on neutrophils by binding to the BLT1 receptor, which is coupled to Gi and Gq proteins. Activation of these G proteins leads to a cascade of downstream signaling events, including:

  • Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated release of intracellular calcium (Ca2+).

  • DAG-mediated activation of protein kinase C (PKC).

  • Activation of phosphoinositide 3-kinase (PI3K) and downstream pathways involving Akt.

  • Activation of small GTPases such as Rac and Rho, which regulate cytoskeletal rearrangements necessary for chemotaxis.

The interaction of 18-Carboxy dinor LTB4 with this signaling pathway is currently unknown. It is hypothesized that due to its structural dissimilarity to LTB4, its affinity for the BLT1 receptor and its ability to trigger these downstream events would be significantly attenuated.

LTB4_Signaling Hypothesized LTB4 Signaling Pathway in Neutrophils LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Binding G_protein Gαi / Gαq BLT1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Degranulation Degranulation Ca_release->Degranulation ROS_Production ROS Production PKC->ROS_Production Akt Akt PI3K->Akt Rac_Rho Rac/Rho GTPases PI3K->Rac_Rho Chemotaxis Chemotaxis Akt->Chemotaxis Rac_Rho->Chemotaxis

Figure 3: Overview of the LTB4 signaling pathway in neutrophils.

Conclusion and Future Directions

18-Carboxy dinor LTB4 is a terminal metabolite in the β-oxidation pathway of LTB4. While direct evidence is scarce, its chemical structure suggests that it is likely to be biologically inactive or significantly less active than LTB4 in stimulating neutrophil functions. It may play a role in the resolution of inflammation by competing with LTB4 for receptor binding.

Future research should focus on:

  • Synthesizing and purifying 18-Carboxy dinor LTB4 to enable direct in vitro and in vivo studies.

  • Performing receptor binding assays to determine its affinity for BLT1 and BLT2 receptors on neutrophils.

  • Conducting functional assays (chemotaxis, degranulation, ROS production) to directly assess its biological activity on neutrophils.

  • Investigating its effects in animal models of inflammation to understand its in vivo relevance.

A thorough understanding of the complete metabolic cascade of LTB4 and the biological activities of all its metabolites is crucial for the development of novel therapeutic strategies targeting LTB4-mediated inflammation. Elucidating the precise role of 18-Carboxy dinor LTB4 will provide a more complete picture of the intricate mechanisms that govern the resolution of inflammatory responses.

References

An In-depth Technical Guide on 18-Carboxy dinor Leukotriene B4 in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator implicated in the pathogenesis of a wide range of inflammatory diseases. Its biological activity is terminated through metabolic inactivation, primarily via omega-oxidation, leading to the formation of 18-Carboxy dinor Leukotriene B4 (18-COOH-LTB4). Due to its enhanced stability compared to the parent molecule, 18-COOH-LTB4 has emerged as a crucial biomarker for monitoring LTB4 production and the associated inflammatory status in vivo. This technical guide provides a comprehensive overview of the metabolic pathway of LTB4 to 18-COOH-LTB4, its role in various inflammatory conditions, and detailed methodologies for its quantification in biological matrices.

Introduction

Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and a key driver of the inflammatory cascade in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[1] The synthesis of LTB4 is initiated from arachidonic acid by the enzyme 5-lipoxygenase (5-LO). The potent biological effects of LTB4 are tightly regulated through rapid metabolic degradation. One of the principal inactivation pathways is omega-oxidation, which ultimately yields the stable, dicarboxylic acid metabolite, this compound (18-COOH-LTB4).[2][3][4] The measurement of this stable end-product in biological fluids such as urine, plasma, and synovial fluid offers a reliable and non-invasive window into the in vivo production of LTB4, making it an invaluable tool for researchers and clinicians.

Metabolism of Leukotriene B4

The transformation of LTB4 to 18-COOH-LTB4 is a multi-step enzymatic process that primarily occurs in the liver and neutrophils.[2][4][5]

  • ω-Hydroxylation: The initial and rate-limiting step is the hydroxylation of LTB4 at the C20 position to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by cytochrome P450 enzymes, predominantly from the CYP4F family.

  • Oxidation to Carboxylic Acid: The newly formed 20-OH-LTB4 is then further oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4 (20-COOH-LTB4).

  • β-Oxidation: Finally, 20-COOH-LTB4 undergoes two cycles of β-oxidation, which shortens the carbon chain by two carbons, resulting in the formation of the C18 dicarboxylic acid, 18-COOH-dinor-LTB4.[2][3][4]

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-Hydroxy-LTB4 LTB4->20_OH_LTB4 CYP4F enzymes (ω-hydroxylation) 20_COOH_LTB4 20-Carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Alcohol/Aldehyde Dehydrogenase 18_COOH_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_COOH_LTB4 β-oxidation

Figure 1: Metabolic pathway of LTB4 to 18-COOH-LTB4.

Role in Inflammatory Diseases

Elevated levels of LTB4 and its metabolites are hallmarks of several inflammatory disorders. The quantification of 18-COOH-LTB4 provides a valuable tool to assess disease activity and the efficacy of anti-inflammatory therapies.

Rheumatoid Arthritis (RA)

LTB4 is a potent chemoattractant for neutrophils, driving their infiltration into the synovial fluid of RA patients and contributing to joint inflammation and destruction.[6][7] Studies have shown significantly higher levels of LTB4 in the synovial fluid of RA patients compared to those with osteoarthritis.[5] While direct quantitative data for 18-COOH-LTB4 in RA is limited in the readily available literature, the established role of LTB4 suggests that its metabolite would also be elevated, serving as a potential biomarker for disease activity.

Inflammatory Bowel Disease (IBD)

In IBD, including Crohn's disease and ulcerative colitis, LTB4 contributes to the recruitment of inflammatory cells to the intestinal mucosa.[8][9] The inflamed mucosa in IBD shows increased 5-lipoxygenase activity and decreased LTB4 ω-hydroxylase activity, leading to elevated LTB4 levels.[8] Although specific fecal or plasma concentrations of 18-COOH-LTB4 in IBD patients are not well-documented in publicly accessible sources, it is a logical target for biomarker studies in this area.

Respiratory Diseases

In asthma, LTB4 is involved in bronchoconstriction and airway inflammation. Studies have investigated urinary levels of other leukotrienes, such as LTE4, as non-invasive markers of LTB4-mediated inflammation following allergen challenges.[2][4][10] This suggests that urinary 18-COOH-LTB4 could also serve as a valuable biomarker in respiratory diseases.

Cardiovascular Disease

LTB4 is implicated in the pathogenesis of atherosclerosis by promoting the adhesion of leukocytes to the vascular endothelium. Elevated plasma levels of LTB4 have been observed in patients with acute myocardial infarction. Consequently, measuring plasma or urinary 18-COOH-LTB4 could provide insights into the inflammatory component of cardiovascular diseases.

Quantitative Data Summary

Comprehensive quantitative data for 18-COOH-LTB4 across various inflammatory diseases and biological matrices is not extensively available in the public domain. The following table summarizes the general findings for LTB4, with the logical inference that its stable metabolite, 18-COOH-LTB4, would follow a similar pattern. Further targeted clinical research is required to establish definitive concentration ranges for 18-COOH-LTB4 in health and disease.

DiseaseBiological MatrixAnalyteObservation
Rheumatoid Arthritis Synovial FluidLTB4Significantly higher levels in RA patients compared to osteoarthritis patients.[5]
Inflammatory Bowel Disease Colonic MucosaLTB4Increased levels in inflamed mucosa due to increased synthesis and decreased degradation.[8]
Asthma UrineLTE4Increased urinary excretion following allergen challenge, indicating systemic leukotriene production.[2][4][10]
Cardiovascular Disease PlasmaLTB4Elevated levels in patients with acute myocardial infarction.

Experimental Protocols

Accurate quantification of 18-COOH-LTB4 requires robust and sensitive analytical methods, primarily involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) from Urine (General Protocol)

This protocol outlines a general procedure for the extraction of leukotriene metabolites from urine, which can be adapted for 18-COOH-LTB4.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Formic acid

  • Internal standard (e.g., deuterated 18-COOH-LTB4)

Procedure:

  • Sample Pre-treatment: Acidify the urine sample to approximately pH 4 with formic acid. Add an appropriate internal standard.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 column volumes of water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can further remove less polar interferences.

  • Elution: Elute the analyte of interest with 1-2 column volumes of methanol or acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Steps Sample_Pre-treatment 1. Sample Pre-treatment (Acidification, Internal Standard) Conditioning 2. Cartridge Conditioning (Methanol, Water) Sample_Pre-treatment->Conditioning Loading 3. Sample Loading Conditioning->Loading Washing 4. Washing (Water, 5% Methanol) Loading->Washing Elution 5. Elution (Methanol/Acetonitrile) Washing->Elution Dry_Down 6. Dry Down & Reconstitution Elution->Dry_Down LCMS_Analysis 7. LC-MS/MS Analysis Dry_Down->LCMS_Analysis

Figure 2: General workflow for SPE of urinary leukotrienes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters (General Method)

The following provides a starting point for developing an LC-MS/MS method for 18-COOH-LTB4.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-9 min: Hold at 95% B

    • 9-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operated in negative electrospray ionization (ESI-) mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 18-COOH-LTB4 and its internal standard would need to be optimized. The exact m/z values will depend on the specific molecule and instrumentation.

Conclusion

This compound is a promising biomarker for monitoring LTB4-mediated inflammation in a variety of diseases. Its stability and excretion in readily accessible biological fluids make it an attractive target for non-invasive disease monitoring and for assessing the pharmacodynamic effects of novel anti-inflammatory therapies targeting the 5-lipoxygenase pathway. Further research is needed to establish definitive quantitative ranges of 18-COOH-LTB4 in different inflammatory conditions and to standardize analytical methodologies for its routine clinical use. This guide provides a foundational understanding for researchers and drug development professionals to further explore the utility of this important metabolite.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator derived from arachidonic acid, plays a critical role in the initiation and amplification of inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. This technical guide provides a comprehensive overview of the metabolic cascade that converts arachidonic acid to LTB4 and its subsequent catabolism to various metabolites, with a particular focus on the formation and significance of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4). This document details the enzymatic pathways, presents quantitative data on kinetics and biological activities, outlines key experimental protocols for analysis, and provides visual representations of the involved signaling pathways. Understanding this metabolic network is crucial for the development of novel therapeutic strategies targeting inflammatory diseases.

The Arachidonic Acid Cascade and Leukotriene B4 Synthesis

Arachidonic acid, a polyunsaturated fatty acid typically esterified in membrane phospholipids, is the precursor for the biosynthesis of a large family of bioactive lipids known as eicosanoids.[1][2] The formation of leukotrienes is initiated by the action of 5-lipoxygenase (5-LOX).[2][3]

The synthesis of LTB4 from arachidonic acid involves a series of enzymatic steps:

  • Release of Arachidonic Acid: Upon cellular stimulation, phospholipase A2 (PLA2) is activated, leading to the release of free arachidonic acid from the cell membrane.[4]

  • Formation of LTA4: 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[3]

  • Hydrolysis to LTB4: The enzyme LTA4 hydrolase (LTA4H) catalyzes the hydrolysis of LTA4 to form Leukotriene B4 (5S,12R-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid).[3]

Metabolic Inactivation of LTB4: The Pathway to 18-Carboxy dinor LTB4

The potent pro-inflammatory actions of LTB4 are transient, as it undergoes rapid metabolic inactivation. This process is primarily initiated by omega-oxidation, followed by beta-oxidation.

Omega-Oxidation in Leukocytes

In human polymorphonuclear leukocytes (PMNs), the major pathway for LTB4 catabolism is omega-oxidation.[4] This process occurs at the terminal (omega) end of the fatty acid chain and is catalyzed by cytochrome P450 enzymes of the CYP4F family.[5][6]

  • Step 1: Hydroxylation: LTB4 is first hydroxylated at the C-20 position to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is primarily catalyzed by CYP4F3A in human leukocytes.[5][6]

  • Step 2: Oxidation to Carboxylic Acid: 20-OH-LTB4 is further oxidized to 20-oxo-LTB4 and then to 20-carboxy-LTB4.[7] This latter step can be catalyzed by an NAD+-dependent aldehyde dehydrogenase.[7]

Beta-Oxidation in the Liver

Following its formation, 20-carboxy-LTB4 undergoes further metabolism, primarily in the liver, through a process of beta-oxidation from the omega-end.[8][9][10] This metabolic process occurs within peroxisomes and is dependent on CoA, ATP, and NAD.[8]

The key step in this pathway relevant to this guide is the conversion of 20-carboxy-LTB4 to 18-Carboxy-dinor-LTB4 .[9][10] This involves the removal of a two-carbon unit from the carboxylic acid end of the molecule.[8]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes, kinetics, and biological activities of LTB4 and its metabolites.

Table 1: Enzyme Kinetics of LTB4 Metabolism

EnzymeSubstrateProductVmax (pmol/min/pmol CYP4F3A)Km (µM)Cell Type/SystemReference
CYP4F3A (Wild-Type)LTB420-OH-LTB4Not specifiedNot specifiedRecombinant Human[5]
CYP4F3A (L375V Mutant)LTB420-OH-LTB4~50% reduction in activity vs. WTNot specifiedRecombinant Human[11]

Table 2: Receptor Binding Affinity and Biological Potency of LTB4 and its Metabolites

CompoundReceptor Binding (Kd)Biological ActivityRelative Potency (vs. LTB4)Reference
LTB431.3 x 10⁻⁹ M (High-affinity site, human PMNs)Chemotaxis, Degranulation1[12]
20-OH-LTB414.3 x 10⁻⁹ M (High-affinity site, human PMNs)Chemotaxis, DegranulationAt least as active as LTB4[12][13]
20-COOH-LTB4High affinity binding to BLT1Inhibits LTB4-mediated responsesSignificantly lower agonist activity[14]
18-Carboxy dinor LTB4Not well characterizedNot well characterizedLikely significantly reduced[9][10]

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

This protocol is based on a standard density gradient separation method to obtain a population of neutrophils with high purity and viability.[3][15][16][17][18]

Materials:

  • Anticoagulated (e.g., with Sodium Heparin or EDTA) whole human blood.

  • Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™).

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.

  • Red Blood Cell (RBC) Lysis Buffer.

  • Phosphate Buffered Saline (PBS).

  • Centrifuge.

  • Sterile conical tubes (15 mL and 50 mL).

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer the whole blood over the density gradient medium in a conical tube. Maintain a distinct interface between the blood and the medium.

  • Centrifuge the tubes at 500 x g for 30-45 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer and above the erythrocyte pellet.

  • Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil-rich layer and transfer it to a new conical tube.

  • Wash the cells with an excess of HBSS and centrifuge at 350-400 x g for 10 minutes.

  • To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for a short period (e.g., 2 minutes).

  • Stop the lysis by adding an excess of PBS or HBSS and centrifuge the cells again.

  • Resuspend the final neutrophil pellet in the desired buffer for downstream applications. Cell viability and purity should be assessed (e.g., by Trypan blue exclusion and cytospin analysis).

Analysis of LTB4 and its Metabolites by UPLC-MS/MS

This method provides high sensitivity and selectivity for the quantification of LTB4 and its metabolites, including 18-Carboxy dinor LTB4, in biological samples.[19][20]

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant).

  • Internal standard (e.g., deuterated LTB4).

  • Organic solvent for liquid-liquid extraction (e.g., methyl tertiary butyl ether - MTBE).

  • UPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Reversed-phase UPLC column (e.g., C18).

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add the internal standard.

    • Perform a liquid-liquid extraction by adding the organic solvent, vortexing, and centrifuging to separate the phases.

    • Transfer the organic layer containing the lipids to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto the UPLC system. Separation is typically achieved using a reversed-phase column with a gradient elution of an aqueous mobile phase (often with a small amount of acid, e.g., formic acid) and an organic mobile phase (e.g., acetonitrile or methanol). The gradient is optimized to resolve LTB4, 20-OH-LTB4, 20-COOH-LTB4, and 18-Carboxy dinor LTB4.

    • Mass Spectrometric Detection: The eluent from the UPLC is introduced into the mass spectrometer, typically using a negative ion electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for high selectivity and sensitivity.

  • Quantification:

    • A calibration curve is generated using known concentrations of authentic standards.

    • The concentration of each analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

Arachidonic Acid to 18-Carboxy dinor LTB4 Metabolic Pathway

Arachidonic_Acid_to_18_Carboxy_dinor_LTB4_Metabolic_Pathway AA Arachidonic Acid (in cell membrane) free_AA Free Arachidonic Acid AA->free_AA PLA2 LTA4 Leukotriene A4 (LTA4) free_AA->LTA4 5-LOX / FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase OH_LTB4 20-OH-LTB4 LTB4->OH_LTB4 CYP4F3A (ω-oxidation) COOH_LTB4 20-COOH-LTB4 OH_LTB4->COOH_LTB4 Aldehyde Dehydrogenase Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 COOH_LTB4->Carboxy_dinor_LTB4 β-oxidation (in liver)

Caption: Metabolic pathway from Arachidonic Acid to 18-Carboxy dinor LTB4.

LTB4 Receptor Signaling Pathway

LTB4_Receptor_Signaling_Pathway LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 G_protein G-protein (Gαi/Gαq) BLT1->G_protein PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK Cascade (p38, ERK, JNK) G_protein->MAPK NFkB NF-κB Pathway G_protein->NFkB Ca_flux ↑ Intracellular Ca²⁺ PLC->Ca_flux Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Production) Ca_flux->Cellular_Response MAPK->Cellular_Response NFkB->Cellular_Response Experimental_Workflow_LTB4_Metabolism start Start: Whole Blood Sample isolation Neutrophil Isolation (Density Gradient Centrifugation) start->isolation incubation Cell Incubation (e.g., with Ca²⁺ Ionophore or LTB4) isolation->incubation extraction Lipid Extraction (Liquid-Liquid or Solid Phase) incubation->extraction analysis UPLC-MS/MS Analysis extraction->analysis quantification Data Analysis and Quantification analysis->quantification

References

The Metabolic Fate of a Potent Inflammatory Mediator: An In-depth Technical Guide to 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in the initiation and amplification of inflammatory responses. Its biological activities, including chemoattraction and activation of leukocytes, are tightly regulated through metabolic inactivation. A key metabolite in this process is 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4). This technical guide provides a comprehensive overview of the formation of 18-Carboxy dinor LTB4, its place within the broader LTB4 metabolic pathway, and the current understanding of its biological (in)activity. While extensive research has elucidated the pro-inflammatory signaling pathways of LTB4, evidence suggests that 18-Carboxy dinor LTB4 is a terminal inactivation product, devoid of significant intracellular signaling capabilities.

Metabolic Pathway of LTB4 Inactivation

The primary route for the biological inactivation of LTB4 involves omega-oxidation followed by beta-oxidation. This process predominantly occurs in the liver and to some extent in other cells like neutrophils.[1][2][3][4] 18-Carboxy dinor LTB4 is a product of this beta-oxidation pathway.[1][4][5]

The metabolic cascade leading to the formation of 18-Carboxy dinor LTB4 is a multi-step enzymatic process:

  • Omega-oxidation of LTB4: The initial and rate-limiting step is the hydroxylation of LTB4 at the C20 position to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP4F family.

  • Oxidation to a Carboxylic Acid: 20-OH-LTB4 is subsequently oxidized to 20-carboxy-LTB4 (20-COOH-LTB4) by alcohol and aldehyde dehydrogenases.[6]

  • Beta-oxidation: 20-COOH-LTB4 then undergoes beta-oxidation from the omega-end, a process that shortens the carbon chain.[6] This leads to the formation of 18-carboxy-19,20-dinor-LTB4, commonly referred to as 18-Carboxy dinor LTB4.[3][5]

The following diagram illustrates the metabolic conversion of LTB4 to 18-Carboxy dinor LTB4:

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 CYP4F enzymes (ω-oxidation) 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Alcohol/Aldehyde Dehydrogenase 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation LTB4_Signaling_vs_Inactivation cluster_signaling LTB4 Pro-inflammatory Signaling cluster_inactivation Metabolic Inactivation Pathway LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 G_protein G-protein activation BLT1->G_protein downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->downstream response Cellular Response (Chemotaxis, Degranulation) downstream->response LTB4_met LTB4 20_OH_LTB4 20-OH-LTB4 LTB4_met->20_OH_LTB4 ω-oxidation 20_COOH_LTB4 20-COOH-LTB4 20_OH_LTB4->20_COOH_LTB4 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 (Inactive) 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation Experimental_Workflow start Start: Biological Sample (e.g., Hepatocyte culture medium) spe Solid-Phase Extraction (SPE) start->spe hplc Reverse-Phase HPLC Separation spe->hplc uv UV Detection (270 nm) hplc->uv ms Mass Spectrometry (ESI-MS/MS) hplc->ms end End: Identification and Quantification of LTB4 Metabolites ms->end

References

Methodological & Application

Quantification of 18-Carboxy dinor Leukotriene B4 in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a key β-oxidation metabolite of Leukotriene B4 (LTB4), in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The measurement of urinary 18-COOH-dinor-LTB4 can serve as a valuable biomarker for assessing systemic LTB4 production and inflammation.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, playing a crucial role in various inflammatory diseases. It is rapidly metabolized in the liver, primarily through ω-oxidation to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4.[1][2] The quantification of this stable, urinary metabolite provides a non-invasive tool to monitor LTB4 biosynthesis and the inflammatory status of an individual. This application note describes a robust and sensitive method for the determination of 18-COOH-dinor-LTB4 in urine, involving solid-phase extraction (SPE) for sample clean-up and concentration, followed by UPLC-MS/MS analysis.

Signaling Pathway

LTB4_Signaling_Pathway cluster_Metabolism LTB4 Metabolism cluster_Signaling LTB4 Signaling Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A4 (LTA4) LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) Omega_Oxidation ω-Oxidation (in Liver) 20-COOH-LTB4 20-Carboxy LTB4 Beta_Oxidation β-Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 Urine_Excretion Urinary Excretion LTB4_ext LTB4 BLT1_2 BLT1 / BLT2 Receptors (GPCR) G_Protein G-Protein Activation PLC Phospholipase C (PLC) IP3_DAG IP3 & DAG Production Ca_Mobilization Ca²⁺ Mobilization PKC Protein Kinase C (PKC) Activation MAPK_Pathway MAPK Pathway (ERK, p38, JNK) NFkB_Pathway NF-κB Pathway Cellular_Response Cellular Responses: Chemotaxis, Degranulation, Cytokine Production

Experimental Protocol

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)

  • Human urine samples (stored at -80°C)

Sample Preparation: Solid-Phase Extraction (SPE)

SPE_Workflow Start Urine Sample Collection (Store at -80°C) Thaw Thaw Urine Sample on Ice Start->Thaw Centrifuge Centrifuge at 3,000 x g for 10 min at 4°C Thaw->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Spike_IS Spike with Internal Standard (e.g., 18-COOH-dinor-LTB4-d4) Supernatant->Spike_IS Acidify Acidify with Formic Acid to pH ~3 Spike_IS->Acidify Load_Sample Load Sample onto SPE Cartridge Acidify->Load_Sample SPE_Condition SPE Cartridge Conditioning 1. Methanol 2. Water SPE_Condition->Load_Sample Wash Wash Cartridge 1. Water 2. 5% Methanol Load_Sample->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness (under Nitrogen stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 50:50 Methanol:Water) Evaporate->Reconstitute Analyze Analyze by UPLC-MS/MS Reconstitute->Analyze

  • Sample Thawing and Centrifugation : Thaw frozen urine samples on ice. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Internal Standard Spiking : Transfer 1 mL of the urine supernatant to a clean tube. Add the internal standard (e.g., 18-COOH-dinor-LTB4-d4) to a final concentration of 10 ng/mL.

  • Acidification : Acidify the sample to approximately pH 3 by adding 10 µL of formic acid. Vortex to mix.

  • SPE Cartridge Conditioning : Condition an Oasis MAX SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading : Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove polar interferences.

  • Elution : Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

UPLC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start with 30% B, linear gradient to 95% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate for 2 min.
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions

The following are suggested Multiple Reaction Monitoring (MRM) transitions. These should be optimized by infusing the pure standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
18-COOH-dinor-LTB4337.2195.13020
18-COOH-dinor-LTB4-d4341.2199.13020

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for 18-COOH-dinor-LTB4 in urine. These values should be established during in-house method validation.

Parameter Typical Performance
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal, compensated by internal standard

Conclusion

This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound in human urine. The use of solid-phase extraction for sample preparation coupled with UPLC-MS/MS analysis allows for reliable measurement of this important inflammatory biomarker. This method is well-suited for clinical research and drug development studies aiming to investigate the role of the LTB4 pathway in various pathological conditions.

References

Application Note: Quantitative Measurement of 18-Carboxy dinor LTB4 in Human Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway and is centrally involved in inflammatory responses. It is a powerful chemoattractant for neutrophils and plays a significant role in a variety of inflammatory diseases. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4.[1][2] The quantification of this terminal metabolite in plasma can serve as a biomarker for the systemic production and catabolism of LTB4, offering insights into inflammatory states and the efficacy of anti-inflammatory therapies.

This application note provides a detailed protocol for the quantitative analysis of 18-carboxy dinor LTB4 in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for the specific and sensitive measurement of eicosanoids and their metabolites.[3] Additionally, a general protocol for solid-phase extraction (SPE) for the sample preparation of eicosanoids is described. While enzyme-linked immunosorbent assays (ELISA) are available for LTB4, their cross-reactivity with its metabolites is often low, making them unsuitable for the direct measurement of 18-carboxy dinor LTB4.

Biological Significance and Metabolic Pathway

LTB4 exerts its pro-inflammatory effects by binding to its high-affinity G protein-coupled receptor, BLT1, on the surface of leukocytes. This interaction triggers a cascade of intracellular signaling events, including calcium mobilization, activation of protein kinase C (PKC), and the activation of transcription factors such as NF-κB and AP-1. These signaling pathways ultimately lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and inflammatory cytokines.

The metabolic conversion of LTB4 to 18-carboxy dinor LTB4 represents a key inactivation pathway, reducing its pro-inflammatory activity. Monitoring the levels of this metabolite can provide a more integrated picture of LTB4 turnover than measuring the parent molecule alone, which has a short half-life in circulation.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20_carboxy_LTB4 20-Carboxy LTB4 LTB4->20_carboxy_LTB4 ω-oxidation 18_carboxy_dinor_LTB4 18-Carboxy dinor LTB4 20_carboxy_LTB4->18_carboxy_dinor_LTB4 β-oxidation

Metabolic pathway of Leukotriene B4.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample handling is critical to prevent the ex vivo formation or degradation of eicosanoids.

  • Anticoagulant: Collect whole blood in tubes containing EDTA. Heparin may also be used.

  • Processing: Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Storage: Immediately transfer the plasma to a clean polypropylene tube and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[4]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of eicosanoids from plasma and should be optimized for 18-carboxy dinor LTB4.

  • Materials:

    • C18 or polymeric reversed-phase SPE cartridges (e.g., Strata-X, Oasis HLB).[3][5]

    • Methanol, acetonitrile, water (LC-MS grade).

    • Formic acid or acetic acid.

    • Internal standard (deuterated 18-carboxy dinor LTB4, if available, or a related deuterated eicosanoid).

  • Procedure:

    • Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add an appropriate amount of internal standard. Acidify the sample to a pH of ~3.5 with 0.1% formic or acetic acid.

    • Column Conditioning: Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

    • Elution: Elute the analytes with 1 mL of methanol or acetonitrile.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for eicosanoid profiling. Specific parameters may need to be optimized for 18-carboxy dinor LTB4.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 0.02% acetic acid.

    • Gradient: A gradient from ~20% B to 95% B over approximately 10-15 minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 18-carboxy dinor LTB4 and its internal standard must be determined by direct infusion of standards.

    • Ion Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximal signal intensity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Collection Plasma Collection (EDTA) Internal_Standard Add Internal Standard Plasma_Collection->Internal_Standard Acidification Acidify to pH 3.5 Internal_Standard->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elute with Methanol SPE->Elution Dry_Reconstitute Dry Down & Reconstitute Elution->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Experimental workflow for 18-carboxy dinor LTB4 analysis.

Data Presentation

Quantitative data for 18-carboxy dinor LTB4 in human plasma is not widely published. The following tables provide representative performance characteristics for the analysis of the parent compound, LTB4, by LC-MS/MS and ELISA, which can serve as a benchmark for method development for its metabolite.

Table 1: Representative Performance of LC-MS/MS Methods for LTB4 in Human Plasma

ParameterMethod 1[4]Method 2[6][7]
Lower Limit of Quantification (LLOQ) 1.0 pg/mL0.2 ng/mL
Dynamic Range Not Specified0.2 - 200 ng/mL
Precision (%RSD) <16% (within-batch), <13% (between-batch)Not Specified
Sample Volume Not Specified200 µL
Extraction Method Not SpecifiedLiquid-Liquid Extraction (MTBE)

Table 2: Representative Performance of ELISA Kits for LTB4

ParameterKit 1Kit 2
Sensitivity 8.2 pg/mL (mean MDD)Not Specified
Assay Range 10.3 - 2,500 pg/mLNot Specified
Sample Type Serum, EDTA Plasma, Heparin PlasmaNot Specified
Sample Volume 50 µLNot Specified
Cross-reactivity with 20-carboxy LTB4 Not SpecifiedNot Specified

Conclusion

References

Application Notes and Protocols for 18-Carboxy dinor Leukotriene B4 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a major urinary metabolite of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. LTB4 is involved in a variety of inflammatory responses, including chemotaxis, degranulation of neutrophils, and production of inflammatory cytokines. The quantification of 18-COOH-dinor-LTB4 in biological samples, such as urine and plasma, serves as a reliable indicator of systemic LTB4 production and is a valuable tool in inflammation research and drug development. This document provides a detailed protocol for the quantitative determination of 18-COOH-dinor-LTB4 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

The assay operates on the principle of competitive binding.[1][2][3][4] A microplate is pre-coated with a capture antibody.[2][3][4] When the sample or standard is added to the wells, the 18-COOH-dinor-LTB4 in the sample competes with a fixed amount of enzyme-conjugated 18-COOH-dinor-LTB4 for the limited binding sites on the antibody.[1][2] Following an incubation period, the unbound components are washed away. A substrate solution is then added, and the color development is inversely proportional to the concentration of 18-COOH-dinor-LTB4 in the sample.[1] The concentration is determined by comparing the optical density of the samples to a standard curve.

Data Presentation

Table 1: Representative Standard Curve Data

The following table is an example of the data that would be generated when running the standards for this assay. The optical density (OD) readings are inversely proportional to the concentration of this compound.

Standard Concentration (pg/mL)Optical Density (OD) at 450 nm
200000.191
100000.352
50000.577
25000.833
12501.197
6251.578
312.51.789
0 (Blank)2.123

Note: This is example data. A new standard curve must be generated for each assay.

Experimental Protocols

I. Reagent Preparation
  • Wash Buffer (1X): Dilute the concentrated wash buffer (typically 20X or 30X) with deionized or distilled water to the final working volume. If crystals have formed in the concentrate, warm the bottle in a 40°C water bath and mix gently until the crystals have completely dissolved.[5]

  • Standard Solutions: Prepare a dilution series of the this compound standard. Reconstitute the stock standard with the provided standard diluent. Perform serial dilutions as per the kit's instructions to generate a standard curve. Use the standard diluent for the zero standard (blank).

  • Biotinylated Detection Antibody: Briefly centrifuge the tube and reconstitute with the appropriate diluent as specified in the kit manual.

  • HRP-Conjugate: Briefly centrifuge the tube and dilute with the provided diluent to the working concentration.

  • Substrate Solution: The substrate solution is typically provided ready-to-use. Bring to room temperature before use.

  • Stop Solution: The stop solution is typically provided ready-to-use. Bring to room temperature before use.

II. Sample Preparation

The appropriate sample preparation protocol is crucial for accurate results and will vary depending on the sample type.

  • Serum: Allow blood to clot for 1-2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]

  • Urine: Collect urine samples and centrifuge at 10,000 x g for 2 minutes at 4°C to remove particulate matter. The supernatant can be assayed directly or stored at -20°C or -80°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove cells and debris. Collect the supernatant and assay immediately or store at -20°C or -80°C.[5]

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer. Centrifuge the homogenate to remove cellular debris and collect the supernatant. Further purification using solid-phase extraction (SPE) may be necessary to remove interfering substances.[5][7]

For complex matrices like plasma and urine, solid-phase extraction (SPE) using a C18 reverse-phase column is often recommended to concentrate the analyte and remove interfering substances.[8] A general procedure involves acidifying the sample, applying it to a conditioned C18 column, washing the column, and eluting the analyte with an organic solvent.[8] The eluate is then dried and reconstituted in the assay buffer.

III. Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Add 50 µL of the working solution of biotinylated detection antibody to each well. Mix gently and incubate for 1 hour at 37°C.

  • Aspirate the liquid from each well and wash the plate three to five times with 1X Wash Buffer. Ensure complete removal of liquid at each step.

  • Add 100 µL of the working solution of HRP-conjugate to each well. Incubate for 30 minutes at 37°C.

  • Aspirate and wash the plate as described in step 4.

  • Add 90 µL of Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.

IV. Data Analysis
  • Calculate the average OD for each set of duplicate standards and samples.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Visualizations

Signaling Pathway

Leukotriene B4 Metabolism Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX Leukotriene_A4 Leukotriene A4 (LTA4) _5_LOX->Leukotriene_A4 LTA4_Hydrolase LTA4 Hydrolase Leukotriene_A4->LTA4_Hydrolase Leukotriene_B4 Leukotriene B4 (LTB4) LTA4_Hydrolase->Leukotriene_B4 Omega_Oxidation ω-Oxidation Leukotriene_B4->Omega_Oxidation _20_OH_LTB4 20-hydroxy-LTB4 Omega_Oxidation->_20_OH_LTB4 _20_COOH_LTB4 20-carboxy-LTB4 _20_OH_LTB4->_20_COOH_LTB4 Beta_Oxidation β-Oxidation _20_COOH_LTB4->Beta_Oxidation _18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 Beta_Oxidation->_18_COOH_dinor_LTB4 Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Standards, etc.) Add_Sample_Standard Add Samples/Standards to Pre-coated Plate Reagent_Prep->Add_Sample_Standard Sample_Prep Prepare Samples (Serum, Plasma, Urine, etc.) Sample_Prep->Add_Sample_Standard Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample_Standard->Add_Detection_Ab Incubate_1 Incubate & Wash Add_Detection_Ab->Incubate_1 Add_HRP Add HRP-Conjugate Incubate_1->Add_HRP Incubate_2 Incubate & Wash Add_HRP->Incubate_2 Add_Substrate Add Substrate Incubate_2->Add_Substrate Incubate_3 Incubate (in dark) Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Plate at 450 nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Sample Concentrations Standard_Curve->Calculate_Conc

References

LC-MS/MS method for 18-Carboxy dinor Leukotriene B4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantitative analysis of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a significant β-oxidation metabolite of Leukotriene B4 (LTB4), is detailed in this application note.[1][2] This protocol is designed for researchers in drug development and life sciences, providing a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection of this analyte in biological matrices.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses.[3][4] Its metabolism is a critical aspect of regulating its biological activity. In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4.[1][2][5] Accurate quantification of 18-carboxy dinor LTB4 can serve as a valuable biomarker for studying LTB4 metabolism and the effects of therapeutic interventions targeting the 5-lipoxygenase pathway. This document outlines a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this purpose.

Principle of the Method

The method employs solid-phase extraction (SPE) for the isolation of 18-Carboxy dinor LTB4 from biological samples, followed by reversed-phase liquid chromatography for separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). A deuterated internal standard (IS) is recommended for accurate quantification, though a structurally similar compound may be used if a specific IS is unavailable.

Signaling Pathway

LTB4_Metabolism cluster_enzymes Enzymatic Cascade AA Arachidonic Acid LTB4 Leukotriene B4 (LTB4) AA->LTB4 via LTA4 FLAP 5-LOX Activating Protein (FLAP) LOX 5-Lipoxygenase (5-LOX) FLAP->LOX LOX->LTB4 LTA4h LTA4 Hydrolase Metabolism ω-Oxidation LTB4->Metabolism Metabolite1 20-Carboxy LTB4 Metabolism->Metabolite1 BetaOxidation β-Oxidation Metabolite1->BetaOxidation Metabolite2 18-Carboxy dinor LTB4 BetaOxidation->Metabolite2

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Experimental Protocols

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • This compound-d4 (or other suitable deuterated standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)[6]

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Dissolve 1 mg of 18-Carboxy dinor LTB4 standard in 1 mL of methanol.

  • Working Stock (1 µg/mL): Dilute the primary stock 1:1000 with methanol.

  • Calibration Standards (0.1 to 100 ng/mL): Serially dilute the working stock with a 50:50 mixture of methanol and water to prepare calibration standards.

  • Internal Standard Stock (1 µg/mL): Prepare a stock solution of the deuterated internal standard in methanol. A working concentration of 10 ng/mL is typically appropriate.

Sample Preparation (Solid-Phase Extraction)
  • Sample Thawing: Thaw biological samples (e.g., 500 µL plasma) on ice.

  • Acidification & IS Spiking: Add 10 µL of the internal standard working solution and acidify the sample with 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of water.[6]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.[6]

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following tables summarize the proposed starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 20% B to 95% B over 8 min, hold for 2 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions (Hypothetical)

The molecular weight of 18-Carboxy dinor LTB4 is 338.4 g/mol .[2][7] The precursor ion in negative mode would be [M-H]⁻ at m/z 337.4. Product ions would need to be determined by infusing the standard compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
18-Carboxy dinor LTB4337.4User DeterminedUser Determined
18-Carboxy dinor LTB4-d4341.4User DeterminedUser Determined

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Collection (e.g., Plasma) s2 Acidification & IS Spiking s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 LC Separation (C18 Column) s4->a1 a2 ESI Ionization (Negative Mode) a1->a2 a3 MRM Detection (Triple Quad) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Quantification d2->d3 r1 r1 d3->r1 Final Report

Caption: Workflow for 18-Carboxy dinor LTB4 analysis.

Data Presentation and Expected Performance

Quantitative data should be presented in clear, tabular format. The method should be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.10.005
0.50.024
1.00.051
5.00.255
10.00.510
50.02.545
100.05.098
Linearity (r²) >0.995

Table 5: Precision and Accuracy (Hypothetical QC Data)

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ0.1<20%<20%±20%
Low0.3<15%<15%±15%
Mid7.5<15%<15%±15%
High75.0<15%<15%±15%

Conclusion

This application note provides a comprehensive protocol for the analysis of 18-Carboxy dinor LTB4 using LC-MS/MS. The described method, combining efficient solid-phase extraction with sensitive UPLC-MS/MS detection, offers a robust tool for researchers investigating the metabolic fate of LTB4 in various physiological and pathological contexts. The provided parameters serve as a strong foundation for method development and validation in a research or clinical laboratory setting.

References

Application Note: High-Recovery Sample Preparation of 18-Carboxy dinor LTB4 from Biological Matrices for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses by recruiting and activating leukocytes.[1] The biological activity of LTB4 is tightly regulated through metabolic inactivation. One of the primary routes of LTB4 metabolism occurs in the liver, where it is first oxidized to 20-carboxy LTB4 and subsequently undergoes β-oxidation to form 18-carboxy dinor LTB4.[2][3][4][5]

The quantification of 18-carboxy dinor LTB4 serves as a valuable tool for assessing the metabolic clearance of LTB4 and can provide insights into inflammatory states and the activity of specific metabolic enzymes. Due to its low endogenous concentrations in complex biological fluids such as urine and plasma, a robust sample preparation protocol is essential to ensure accurate and sensitive measurement. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity.[6][7][8]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 18-carboxy dinor LTB4 from biological samples, a critical step for removing interferences and concentrating the analyte prior to LC-MS/MS analysis.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) 20OH_LTB4 20-hydroxy LTB4 LTB4->20OH_LTB4 ω-oxidation (CYP4F Enzymes) 20COOH_LTB4 20-carboxy LTB4 20OH_LTB4->20COOH_LTB4 Oxidation 18COOH_LTB4 18-Carboxy dinor LTB4 (Metabolite) 20COOH_LTB4->18COOH_LTB4 β-oxidation

Caption: Metabolic pathway of Leukotriene B4 (LTB4) inactivation.

Experimental Protocols

This protocol details the solid-phase extraction (SPE) procedure for isolating 18-carboxy dinor LTB4 from a liquid biological sample (e.g., urine).

Materials and Reagents
  • Samples: Human or animal urine, plasma, or cell culture supernatant.

  • Standards: 18-Carboxy dinor LTB4 analytical standard (e.g., Cayman Chemical, Item No. 20170).[3]

  • Internal Standard (IS): Deuterated LTB4 (LTB4-d4) or other suitable deuterated eicosanoid.

  • SPE Cartridges: Reversed-phase C18 SPE cartridges (e.g., 100 mg, 1 mL).

  • Solvents (HPLC or MS-grade): Methanol, Acetonitrile, Water, Ethyl Acetate.

  • Reagents: Formic Acid or Acetic Acid.

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Nitrogen Evaporator

    • Vortex Mixer

    • Analytical Balance

    • LC-MS/MS System (e.g., Triple Quadrupole).[9]

Sample Pre-treatment
  • Thaw frozen samples on ice.

  • Vortex the sample to ensure homogeneity. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add the internal standard (e.g., LTB4-d4) to each sample, quality control, and standard tube to a final concentration of ~5 ng/mL.

  • Acidify the sample to a pH of ~3.5 by adding 50 µL of 2% aqueous formic acid. Vortex briefly. Acidification ensures that the acidic analyte is in a neutral form, promoting retention on the reversed-phase sorbent.

Solid-Phase Extraction (SPE) Protocol

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 1 mL of Methanol through the C18 SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the entire pre-treated sample (approx. 1 mL) onto the conditioned cartridge.

    • Apply a slow, steady vacuum to pass the sample through the sorbent at a rate of ~1 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar impurities.

    • Wash the cartridge with 1 mL of 15% aqueous methanol to remove less hydrophobic impurities.

    • Dry the cartridge under high vacuum for 5-10 minutes to remove all residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the 18-Carboxy dinor LTB4 and internal standard from the cartridge by adding 1 mL of Ethyl Acetate or Methanol.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-35°C.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 Methanol:Water).

    • Vortex thoroughly and transfer to an autosampler vial for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Elution Sample 1. Biological Sample (e.g., 1 mL Urine) Spike 2. Spike Internal Std & Acidify (pH ~3.5) Sample->Spike Condition 3. Condition Cartridge (Methanol -> Water) Load 4. Load Sample Condition->Load Wash 5. Wash (Water -> 15% MeOH) Load->Wash Elute 6. Elute (Ethyl Acetate/MeOH) Wash->Elute Dry 7. Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute 8. Reconstitute (Mobile Phase) Dry->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of 18-Carboxy dinor LTB4.

Data Presentation

The performance of the extraction method must be validated by determining key analytical parameters. While specific data for 18-carboxy dinor LTB4 is limited, the table below summarizes typical performance characteristics for the parent compound LTB4 and other analytes extracted from biological fluids using similar SPE LC-MS/MS methods. These values are for illustration and should be experimentally determined during method validation.

ParameterTypical PerformanceNotes
Recovery > 80%Extraction efficiency should be consistent across the concentration range.[10][11]
Limit of Detection (LOD) 0.1 - 0.5 ng/mLThe lowest amount of analyte that can be reliably distinguished from background noise.[12]
Limit of Quantification (LOQ) 0.5 - 1.5 ng/mLThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[12]
Linearity (r²) > 0.99The method should be linear over the expected physiological and pathological concentration range.
Precision (%RSD) < 15%Intra- and inter-day precision should be within acceptable limits for bioanalytical methods.[6]

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation of 18-carboxy dinor LTB4 from biological matrices. The use of solid-phase extraction is critical for removing interfering substances and concentrating the analyte, thereby enabling sensitive and accurate quantification by LC-MS/MS. The described workflow is a robust starting point for researchers in inflammation, pharmacology, and drug development who need to measure this important LTB4 metabolite. Method performance and extraction efficiency should always be validated in the specific matrix of interest.

References

Application Note and Protocol: Solid-Phase Extraction of 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) is a key metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator.[1][2] LTB4 undergoes ω-oxidation to form 20-hydroxy-LTB4, which is further oxidized to 20-carboxy-LTB4.[3][4] Subsequently, 20-carboxy-LTB4 undergoes β-oxidation to yield 18-Carboxy dinor LTB4.[1][2][3] Accurate quantification of 18-Carboxy dinor LTB4 in biological matrices is crucial for studying inflammatory processes and the efficacy of anti-inflammatory therapeutics. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[5][6][7] This document provides a detailed protocol for the solid-phase extraction of 18-Carboxy dinor LTB4 from biological fluids using a reversed-phase C18 sorbent.

Metabolic Pathway of LTB4 to 18-Carboxy dinor LTB4

The formation of 18-Carboxy dinor LTB4 is a multi-step enzymatic process primarily occurring in the liver.[1][2] The pathway involves initial ω-oxidation followed by β-oxidation.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20OH_LTB4 20-hydroxy-LTB4 LTB4->20OH_LTB4 ω-oxidation (Cytochrome P450) 20COOH_LTB4 20-carboxy-LTB4 20OH_LTB4->20COOH_LTB4 Oxidation 18COOH_dinor_LTB4 18-Carboxy dinor LTB4 20COOH_LTB4->18COOH_dinor_LTB4 β-oxidation

Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Experimental Protocol: Solid-Phase Extraction of 18-Carboxy dinor LTB4

This protocol is designed for the extraction of 18-Carboxy dinor LTB4 from biological fluid samples such as plasma or urine. A reversed-phase C18 SPE cartridge is recommended for this procedure.

Materials and Reagents:

  • SPE Cartridges: C18, 500 mg, 6 mL (or similar)

  • Biological Sample (e.g., plasma, urine)

  • Internal Standard (e.g., deuterated 18-Carboxy dinor LTB4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (or Acetic Acid)

  • Hexane

  • Ethyl Acetate

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

Protocol Steps:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample_Pretreat 1. Sample Pre-treatment - Thaw sample - Add internal standard - Acidify (pH 3-4) Condition 2. Column Conditioning - Methanol - Water Equilibrate 3. Column Equilibration - Acidified Water Condition->Equilibrate Load 4. Sample Loading - Load pre-treated sample Equilibrate->Load Wash1 5. Wash Step 1 - Acidified Water Load->Wash1 Wash2 6. Wash Step 2 - Water/Methanol mix + Hexane Wash1->Wash2 Elute 7. Elution - Ethyl Acetate or Methanol Wash2->Elute Evaporate 8. Evaporation - Dry down under Nitrogen Elute->Evaporate Reconstitute 9. Reconstitution - Reconstitute in mobile phase Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for 18-Carboxy dinor LTB4.

Detailed Methodology:

  • Sample Pre-treatment:

    • Thaw biological samples on ice.

    • To 1 mL of sample, add an appropriate amount of internal standard.

    • Acidify the sample to a pH of 3-4 with formic acid or acetic acid. This protonates the carboxyl groups of the analyte, increasing its retention on the reversed-phase sorbent.

    • Vortex mix and centrifuge to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridges with 1 column volume (e.g., 6 mL) of methanol.

    • Follow with 1 column volume of LC-MS grade water. Do not allow the sorbent bed to dry out.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges with 1 column volume of acidified water (pH 3-4).

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Washing:

    • Wash 1: Wash the cartridge with 1 column volume of acidified water (pH 3-4) to remove polar interferences.

    • Wash 2: Wash the cartridge with 1 column volume of a water/methanol mixture (e.g., 90:10 v/v) followed by 1 column volume of hexane to remove less polar, interfering lipids.

  • Elution:

    • Dry the SPE cartridge under vacuum for 5-10 minutes to remove residual wash solvents.

    • Elute the 18-Carboxy dinor LTB4 with 2 x 1 mL of ethyl acetate or methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or 37°C.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS.

Data Presentation

The following table presents representative quantitative data for the solid-phase extraction of a small molecule analyte from a biological matrix. This data is for illustrative purposes to demonstrate typical performance metrics.

ParameterResult
Analyte 18-Carboxy dinor LTB4
Matrix Human Plasma
SPE Sorbent C18 Reversed-Phase
Spiked Concentration 10 ng/mL
Average Recovery (%) 85%
Relative Standard Deviation (RSD, %) 6.5%
Matrix Effect (%) < 15%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

This application note provides a detailed protocol for the solid-phase extraction of 18-Carboxy dinor LTB4 from biological fluids. The use of a reversed-phase C18 sorbent allows for effective purification and concentration of the analyte, enabling sensitive and accurate quantification by subsequent analytical techniques such as LC-MS/MS. This method is suitable for researchers and professionals in the fields of inflammation research and drug development who need to measure this important LTB4 metabolite.

References

Application Note: Quantitative Analysis of 18-Carboxy dinor LTB4 in Biological Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Introduction Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation derived from arachidonic acid via the 5-lipoxygenase pathway. Its metabolism is critical for the resolution of inflammation, involving omega-oxidation to form metabolites such as 20-hydroxy-LTB4 and subsequently 20-carboxy-LTB4. Further peroxisomal β-oxidation leads to the formation of chain-shortened metabolites, including 18-Carboxy-dinor-LTB4, which can be a key biomarker in urine and plasma. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of these analytes. However, due to the low volatility and thermal instability of eicosanoids, a chemical derivatization step is mandatory.[1][2][3] This note provides a detailed protocol for the derivatization of 18-Carboxy dinor LTB4 and related compounds for sensitive and selective analysis by GC-MS.

The described method employs a two-step derivatization process. First, the carboxyl functional group is esterified using pentafluorobenzyl bromide (PFB-Br).[4][5][6] This reaction forms a PFB ester, which is highly electronegative and ideal for sensitive detection using negative ion chemical ionization (NICI) mass spectrometry.[6] Second, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8] This silylation step increases the molecule's volatility and thermal stability, making it suitable for GC analysis.[8][9] The protocol also includes a robust solid-phase extraction (SPE) method for sample cleanup and concentration from biological matrices.

Metabolic Pathway of LTB4

The following diagram illustrates the omega-oxidation pathway leading to the formation of 18-Carboxy dinor LTB4 from LTB4.

LTB4_Metabolism cluster_pathway LTB4 Omega-Oxidation Pathway LTB4 Leukotriene B4 (LTB4) 20OH 20-Hydroxy-LTB4 LTB4->20OH Omega-Hydroxylation (CYP4F) 20COOH 20-Carboxy-LTB4 20OH->20COOH Oxidation 18COOH 18-Carboxy dinor LTB4 20COOH->18COOH Peroxisomal β-Oxidation

Caption: Simplified metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Ethyl Acetate, Iso-octane, Hexane (all HPLC or GC grade)

  • Reagents:

    • Pentafluorobenzyl bromide (PFB-Br)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • N,N-Diisopropylethylamine (DIPEA)

    • Formic Acid

    • Deionized Water

  • Standards:

    • 18-Carboxy dinor LTB4 analytical standard

    • Leukotriene B4-d4 (LTB4-d4) or other suitable deuterated internal standard

  • Equipment:

    • Solid-Phase Extraction (SPE) C18 cartridges (e.g., Sep-Pak C18)

    • SPE manifold

    • Nitrogen evaporator

    • Heating block or oven (60-75°C)

    • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is designed for 1 mL of plasma or urine.

  • Sample Acidification: Acidify the sample to pH 3.0-3.5 with 2M formic acid.

  • Internal Standard: Add the deuterated internal standard (e.g., 1 ng of LTB4-d4) to the sample and vortex briefly.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of methanol.

    • Equilibrate with 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the acidified sample onto the C18 cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water.

    • Wash the cartridge with 5 mL of 15% methanol in water.

    • Dry the cartridge under vacuum or nitrogen for 10-15 minutes.

  • Elution: Elute the analytes with 5 mL of ethyl acetate into a clean glass tube.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

Two-Step Derivatization Protocol
  • Step 1: PFB Esterification (Carboxyl Group)

    • To the dried extract, add 50 µL of a solution containing 1% PFB-Br and 1% DIPEA in acetonitrile.[10]

    • Vortex the tube and incubate at room temperature for 30 minutes.

    • Evaporate the reagents to dryness under a stream of nitrogen.

  • Step 2: TMS Ether Silylation (Hydroxyl Groups)

    • To the dried PFB ester, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.[7]

    • Cap the tube tightly and heat at 60°C for 45 minutes.

    • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters
  • Gas Chromatograph: Agilent GC or equivalent

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)

  • Injector: Splitless, 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 180°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 10 min at 300°C

  • Mass Spectrometer: Quadrupole or Ion Trap MS

  • Ionization Mode: Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI). NICI is preferred for PFB derivatives for higher sensitivity.[6][11]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for highest selectivity and sensitivity.[11] Target ions should be determined empirically using a derivatized standard.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of eicosanoids in biological matrices using derivatization methods.

AnalyteMatrixRecovery (%)LOD (pg/mL)LOQ (pg/mL)Reference
Leukotriene B4 (LTB4)Plasma85 - 95%1030[11]
20-Hydroxy-LTB4Leukocytes>80%< 20< 60[12]
20-Carboxy-LTB4Leukocytes>80%< 20< 60[12]
Perfluoroalkyl Carboxylic Acids (PFCA)Water81 - 110%0.1 - 0.28 ng/L0.3 - 0.84 ng/L[5]

Note: Data for 18-Carboxy dinor LTB4 is extrapolated based on similar structures. LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrumentation used.

Experimental Workflow Visualization

The diagram below outlines the complete analytical workflow from sample collection to data analysis.

Derivatization_Workflow cluster_workflow GC-MS Analysis Workflow for 18-Carboxy dinor LTB4 Sample 1. Sample Collection (Plasma, Urine) Spike 2. Spike Internal Std & Acidification Sample->Spike SPE 3. Solid-Phase Extraction (C18 Cartridge) Spike->SPE Dry1 4. Evaporate to Dryness SPE->Dry1 PFB 5. PFB Esterification (PFB-Br, 30 min, RT) Dry1->PFB Dry2 6. Evaporate to Dryness PFB->Dry2 TMS 7. TMS Silylation (BSTFA, 60°C, 45 min) Dry2->TMS GCMS 8. GC-MS Analysis (NICI-SIM/MS-MS) TMS->GCMS Data 9. Data Processing & Quantification GCMS->Data

Caption: Step-by-step workflow for the analysis of 18-Carboxy dinor LTB4.

References

Application Notes and Protocols for the Detection of 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-COOH dinor LTB4) is a terminal metabolite of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). LTB4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway and is a powerful chemoattractant for neutrophils, playing a crucial role in various inflammatory diseases. The metabolic inactivation of LTB4 occurs primarily through omega-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequent beta-oxidation of 20-carboxy-LTB4 in the liver results in the formation of 18-COOH dinor LTB4, which is then excreted.[1][2] The quantification of 18-COOH dinor LTB4 can serve as a valuable biomarker for assessing LTB4 production and metabolism in vivo, offering insights into inflammatory processes and the efficacy of anti-inflammatory therapies.

These application notes provide a comprehensive overview of the current methodologies for the detection and quantification of 18-COOH dinor LTB4, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While monoclonal antibody-based immunoassays are a common tool for biomarker quantification, the lack of commercially available antibodies specific for 18-COOH dinor LTB4 presents a significant challenge for the development of a direct enzyme-linked immunosorbent assay (ELISA).

Challenges in Immunoassay-Based Detection of 18-Carboxy dinor LTB4

Direct detection of 18-COOH dinor LTB4 using monoclonal antibodies is currently hampered by the absence of commercially available antibodies that specifically recognize this metabolite. Antibodies raised against the parent molecule, LTB4, generally exhibit low cross-reactivity with its metabolites. This is due to structural alterations in the metabolite, particularly the shortened carbon chain and the presence of a terminal carboxyl group, which can significantly affect antibody binding epitopes.

To illustrate this point, the cross-reactivity profile of a commercially available LTB4 ELISA kit is presented in Table 1. As shown, the antibody's affinity for even closely related metabolites is substantially lower than for LTB4 itself.

Data Presentation

Table 1: Cross-Reactivity of a Commercial LTB4 ELISA Kit

CompoundCross-Reactivity (%)
Leukotriene B4 (LTB4)100
20-hydroxy Leukotriene B436
20-carboxy Leukotriene B42.3
6-trans Leukotriene B40.13
18-Carboxy dinor LTB4Data not available, expected to be very low

Data is illustrative and based on commercially available LTB4 ELISA kit specifications. The lack of data for 18-Carboxy dinor LTB4 suggests that it is not a standard analyte for which cross-reactivity is tested, likely due to negligible binding.

Given these limitations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for the accurate and reliable quantification of 18-Carboxy dinor LTB4 in biological samples.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior specificity and sensitivity for the quantification of small molecules like 18-COOH dinor LTB4 in complex biological matrices.[3][4] This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

Table 2: Representative Performance Characteristics of an LC-MS/MS Method for Eicosanoid Analysis

ParameterTypical Performance
Lower Limit of Quantification (LLOQ) 0.01 - 1 ng/mL
Linear Dynamic Range 0.1 - 200 ng/mL
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy (% Recovery) 85 - 115%
Specificity High (based on parent and product ion masses)

These values are representative of LC-MS/MS methods for eicosanoids and may vary depending on the specific instrumentation, sample matrix, and optimization of the method for 18-Carboxy dinor LTB4.[5]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of LTB4 and a general workflow for the detection of its metabolites using LC-MS/MS.

LTB4_Metabolic_Pathway LTB4 Metabolic Pathway Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 Omega-oxidation 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 Beta-oxidation

Caption: Metabolic cascade of LTB4 to 18-Carboxy dinor LTB4.

LCMS_Workflow LC-MS/MS Workflow for 18-COOH dinor LTB4 Detection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample (Plasma, Urine) Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard Extraction Solid Phase Extraction (SPE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (LC) Separation Evaporation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Ionization->MS_Detection Quantification Quantification against Standard Curve MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General workflow for LC-MS/MS-based quantification.

Experimental Protocols

Protocol 1: Quantification of 18-Carboxy dinor LTB4 using LC-MS/MS

This protocol provides a general methodology for the extraction and quantification of 18-COOH dinor LTB4 from biological fluids. Optimization will be required for specific sample types and instrumentation.

Materials:

  • Biological sample (e.g., plasma, urine)

  • 18-Carboxy dinor LTB4 analytical standard

  • Deuterated 18-Carboxy dinor LTB4 or a suitable structural analog as an internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: a. Thaw frozen biological samples on ice. b. To 100 µL of sample, add 10 µL of the internal standard solution. c. Add 400 µL of ice-cold methanol to precipitate proteins. d. Vortex for 30 seconds and incubate at -20°C for 1 hour. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE): a. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from step 1.f onto the SPE cartridge. c. Wash the cartridge with 1 mL of 10% methanol in water. d. Elute the analytes with 1 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: a. Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Gradient: A suitable gradient to separate 18-COOH dinor LTB4 from other matrix components.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5-10 µL. b. Mass Spectrometry (MS):
    • Ionization Mode: Negative Electrospray Ionization (ESI-).
    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for both 18-COOH dinor LTB4 and the internal standard. These transitions need to be determined by infusing the analytical standards.

  • Data Analysis: a. Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards. b. Quantify the concentration of 18-COOH dinor LTB4 in the samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Hypothetical Competitive ELISA for 18-Carboxy dinor LTB4

Disclaimer: This protocol is a generalized template and is contingent upon the availability of a monoclonal antibody with sufficient affinity and specificity for 18-Carboxy dinor LTB4. Extensive development and validation would be required.

Principle: This is a competitive immunoassay where 18-COOH dinor LTB4 in a sample competes with a fixed amount of enzyme-conjugated 18-COOH dinor LTB4 for a limited number of binding sites on a microplate coated with a specific monoclonal antibody.

Materials:

  • Microplate pre-coated with anti-18-Carboxy dinor LTB4 monoclonal antibody.

  • 18-Carboxy dinor LTB4 standard.

  • 18-Carboxy dinor LTB4 conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Assay buffer.

  • Wash buffer.

  • TMB substrate solution.

  • Stop solution.

  • Plate reader.

Procedure:

  • Standard and Sample Preparation: a. Prepare a serial dilution of the 18-COOH dinor LTB4 standard in assay buffer. b. Dilute samples as necessary in assay buffer.

  • Assay: a. Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate. b. Add 50 µL of the enzyme-conjugated 18-COOH dinor LTB4 to each well. c. Incubate for 1-2 hours at room temperature with gentle shaking. d. Aspirate and wash the wells 3-4 times with wash buffer.

  • Detection: a. Add 100 µL of TMB substrate solution to each well. b. Incubate for 15-30 minutes at room temperature in the dark. c. Add 50 µL of stop solution to each well. d. Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance against the concentration of the standards. The absorbance will be inversely proportional to the concentration of 18-COOH dinor LTB4. b. Determine the concentration of 18-COOH dinor LTB4 in the samples from the standard curve.

Conclusion

The accurate quantification of 18-Carboxy dinor LTB4 is crucial for understanding the role of the LTB4 pathway in health and disease. Due to the lack of specific monoclonal antibodies, LC-MS/MS stands as the gold-standard method for this purpose, offering high sensitivity and specificity. The protocols and data presented herein provide a framework for researchers to establish robust and reliable methods for the detection of this important biomarker. Future development of specific monoclonal antibodies could enable the use of high-throughput immunoassays, further advancing research in this field.

References

Application Notes and Protocols for In Vitro Bioassays of 18-Carboxy dinor LTB4 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses. It exerts its effects by activating leukocytes and other inflammatory cells through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 and the low-affinity BLT2.[1] The metabolism of LTB4 is a critical process for the resolution of inflammation. In the liver, LTB4 is metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-Carboxy dinor LTB4.[2][3] Understanding the biological activity of LTB4 metabolites is essential for elucidating the complete picture of LTB4 signaling and for the development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for in vitro bioassays that can be adapted to determine the biological activity of 18-Carboxy dinor LTB4. The assays focus on key events in the LTB4 signaling cascade, including receptor binding, calcium mobilization, and chemotaxis. While direct experimental data for 18-Carboxy dinor LTB4 is limited, it is known that other metabolites, such as 20-carboxy LTB4, exhibit significantly reduced biological activity compared to LTB4.[4][5] It is therefore hypothesized that 18-Carboxy dinor LTB4 may act as a weak agonist or a potential antagonist at the BLT receptors.

LTB4 Signaling Pathway

Leukotriene B4 (LTB4) binding to its receptors, primarily BLT1 on leukocytes, initiates a signaling cascade through G-proteins (Gi/o and Gq).[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to a transient increase in cytosolic calcium concentration. This calcium influx, along with other signaling events, culminates in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.[7][8][9]

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTB4 LTB4 or 18-Carboxy dinor LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Binding G_protein G-protein (Gi/o, Gq) BLT1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca_ER Ca2+ (ER) IP3->Ca_ER Release Ca_cyto Cytosolic Ca2+ (Increase) Ca_ER->Ca_cyto Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_cyto->Cellular_Response

Figure 1: Simplified LTB4 Signaling Pathway.

Experimental Protocols

The following protocols describe standard in vitro bioassays used to characterize the activity of LTB4 and its analogs. These can be readily adapted to assess the agonist or antagonist properties of 18-Carboxy dinor LTB4.

Receptor Binding Assay

This assay determines the ability of a test compound, such as 18-Carboxy dinor LTB4, to compete with a radiolabeled ligand (e.g., [3H]LTB4) for binding to the BLT1 receptor.[10][11]

Experimental Workflow:

Receptor_Binding_Workflow A Prepare cell membranes expressing BLT1 receptor B Incubate membranes with [3H]LTB4 and varying concentrations of 18-Carboxy dinor LTB4 A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine IC50 value D->E

Figure 2: Receptor Binding Assay Workflow.

Protocol:

  • Preparation of Cell Membranes:

    • Culture cells expressing the human BLT1 receptor (e.g., CHO-K1 cells stably transfected with BLT1).[6]

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Binding buffer

      • A fixed concentration of [3H]LTB4 (e.g., 1 nM)

      • Varying concentrations of unlabeled 18-Carboxy dinor LTB4 or a known BLT1 antagonist as a positive control.

      • Cell membrane preparation (e.g., 20-50 µg of protein).

    • Incubate at 4°C for 60-90 minutes.[10]

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Calcium Mobilization Assay

This functional assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a key downstream event of BLT receptor activation.[8][12][13][14]

Experimental Workflow:

Calcium_Mobilization_Workflow A Load cells expressing BLT1 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) B Add varying concentrations of 18-Carboxy dinor LTB4 A->B C Measure the change in fluorescence intensity over time using a fluorescence plate reader B->C D Determine EC50 value C->D

Figure 3: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Preparation:

    • Use cells endogenously expressing BLT1 (e.g., human neutrophils) or a cell line stably expressing the receptor.[12]

    • Isolate neutrophils from fresh human blood using density gradient centrifugation.

    • Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Measurement of Calcium Flux:

    • Aliquot the dye-loaded cells into a 96-well plate.

    • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of 18-Carboxy dinor LTB4, LTB4 (positive control), or buffer (negative control).

    • Record the fluorescence intensity over time to measure the change in intracellular calcium.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

    • To test for antagonist activity, pre-incubate the cells with 18-Carboxy dinor LTB4 before adding a known concentration of LTB4 and measure the inhibition of the LTB4-induced calcium response.

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration, a primary function of LTB4.[15][16][17]

Experimental Workflow:

Chemotaxis_Workflow A Isolate neutrophils B Place neutrophils in the upper chamber of a Boyden chamber or Transwell insert A->B C Add varying concentrations of 18-Carboxy dinor LTB4 to the lower chamber B->C D Incubate to allow cell migration through the porous membrane C->D E Quantify the number of migrated cells D->E

Figure 4: Chemotaxis Assay Workflow.

Protocol:

  • Cell Preparation:

    • Isolate human neutrophils as described for the calcium mobilization assay.

    • Resuspend the cells in a serum-free medium.

  • Chemotaxis Assay Setup:

    • Use a Boyden chamber or a 96-well plate with Transwell inserts (typically with a 3-5 µm pore size for neutrophils).

    • Add the test compound (18-Carboxy dinor LTB4), LTB4 (positive control), or medium alone (negative control) to the lower chamber.

    • Add the neutrophil suspension to the upper chamber.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • After incubation, remove the upper chamber.

    • The migrated cells in the lower chamber can be quantified by several methods:

      • Cell Counting: Lyse the cells and quantify the number of nuclei using a fluorescent DNA-binding dye.

      • ATP Measurement: Measure the ATP content of the migrated cells using a luminescent assay (e.g., CellTiter-Glo®).[16]

      • Enzyme Activity: Measure the activity of an enzyme specific to the cell type (e.g., myeloperoxidase for neutrophils).

  • Data Analysis:

    • Plot the number of migrated cells against the logarithm of the chemoattractant concentration.

    • Determine the concentration that induces maximal migration.

    • For antagonist testing, add 18-Carboxy dinor LTB4 to both the upper and lower chambers along with LTB4 in the lower chamber to assess inhibition of LTB4-induced migration.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison.

CompoundReceptor Binding (IC50, nM)Calcium Mobilization (EC50, nM)Chemotaxis (Maximal Response at nM)
LTB4Expected: ~0.5-5Expected: ~1-10Expected: ~10-100
18-Carboxy dinor LTB4To be determinedTo be determinedTo be determined
BLT1 Antagonist (e.g., U-75302)Expected: ~10-100Acts as antagonistActs as antagonist

Note: Expected values for LTB4 are based on literature and may vary depending on the specific experimental conditions.

Conclusion

The in vitro bioassays described provide a robust framework for characterizing the biological activity of 18-Carboxy dinor LTB4. By systematically evaluating its effects on receptor binding, calcium signaling, and cell migration, researchers can determine whether this metabolite retains agonist activity or acts as an antagonist at the LTB4 receptors. This information is crucial for a comprehensive understanding of LTB4-mediated inflammation and for the identification of new targets for therapeutic intervention.

References

Application Note and Protocols for the Use of 18-Carboxy dinor LTB4 as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) is a significant metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator.[1][2][3] LTB4 is metabolized in the liver, initially to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4.[1][3][4] Accurate quantification of 18-carboxy dinor LTB4 in biological matrices is crucial for studying the inflammatory cascade, understanding the pharmacokinetics of anti-inflammatory drugs, and identifying potential biomarkers for various diseases. This document provides detailed application notes and protocols for the use of 18-carboxy dinor LTB4 as a standard in chromatographic methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Properties of 18-Carboxy dinor LTB4

A clear understanding of the chemical properties of 18-Carboxy dinor LTB4 is fundamental for its use as an analytical standard.

PropertyValueReference
Chemical Name 7R,14S-dihydroxy-4Z,8E,10E,12Z-octadecatetraenedioic acid[4][5]
Synonyms 18-carboxy dinor LTB4[2][4][5]
CAS Number 102674-12-4[2][4][5]
Molecular Formula C₁₈H₂₆O₆[2][4][5]
Molecular Weight 338.40 g/mol [2][5]
Purity ≥97% (commercially available)[4][5]
Formulation Typically supplied as a solution in ethanol[4][5]
Solubility Soluble in DMF, DMSO, and Ethanol[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of LTB4 and a general workflow for the chromatographic analysis of its metabolite, 18-Carboxy dinor LTB4.

LTB4_Metabolism LTB4 Metabolic Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (CYP4F) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Caption: LTB4 Metabolic Pathway

Chromatographic_Workflow General Chromatographic Workflow for 18-Carboxy dinor LTB4 Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine, Plasma) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography LC-MS/MS or GC-MS Extraction->Chromatography Derivatization->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Quantification Quantification using 18-Carboxy dinor LTB4 Standard Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Chromatographic Workflow

Experimental Protocols

Protocol 1: Preparation of 18-Carboxy dinor LTB4 Standard Solutions

Materials:

  • 18-Carboxy dinor LTB4 standard (e.g., in ethanol)

  • Ethanol (LC-MS grade)

  • Calibrated micropipettes

  • Amber glass vials

Procedure:

  • Stock Solution (1 mg/mL): If the standard is supplied in a pre-weighed amount, dissolve it in a precise volume of ethanol to achieve a concentration of 1 mg/mL. If supplied as a solution, the concentration should be noted from the certificate of analysis. Store the stock solution at -20°C or below in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethanol. Suggested concentrations for a calibration curve could range from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): A stable isotope-labeled analog of 18-Carboxy dinor LTB4 would be the ideal internal standard. If unavailable, a structurally similar dicarboxylic acid or another leukotriene metabolite with a deuterated label can be used. Prepare the IS solution at a fixed concentration (e.g., 100 ng/mL).

Stability:

  • Stock solutions are generally stable for several months when stored at -80°C.

  • Working solutions should be prepared fresh or stored at -20°C for no longer than one week. Avoid repeated freeze-thaw cycles.

Protocol 2: Sample Preparation from Biological Matrices (Urine and Plasma)

Method A: Solid-Phase Extraction (SPE)

Materials:

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane

  • Ethyl acetate

  • Formic acid

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Urine: Thaw the urine sample to room temperature. Centrifuge at 3000 x g for 10 minutes to remove particulate matter. Acidify the supernatant to pH 3-4 with formic acid.

    • Plasma: Thaw the plasma sample to room temperature. Add four volumes of cold methanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of hexane to remove non-polar interferences.

  • Elution: Elute the 18-Carboxy dinor LTB4 with 2 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Method B: Liquid-Liquid Extraction (LLE)

Materials:

  • Ethyl acetate

  • Hexane

  • Formic acid

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Acidify 1 mL of urine or deproteinized plasma to pH 3-4 with formic acid.

  • Extraction: Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 1:1, v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: LC-MS/MS Analysis of 18-Carboxy dinor LTB4

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry Conditions (Predicted):

Since 18-Carboxy dinor LTB4 is a dicarboxylic acid, it is expected to ionize well in negative ESI mode. The precursor ion will be [M-H]⁻.

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 337.2
Product Ions (Q3) To be determined experimentally. Likely fragments would result from losses of H₂O, CO₂, and cleavage of the carbon chain.
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Data Analysis: Quantification is performed using a calibration curve generated from the peak area ratios of the analyte to the internal standard versus the concentration of the working standard solutions.

Protocol 4: GC-MS Analysis of 18-Carboxy dinor LTB4

Derivatization: Due to its low volatility, 18-Carboxy dinor LTB4 requires derivatization prior to GC-MS analysis. Silylation is a common method for dicarboxylic acids.[6][7]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block

Procedure:

  • To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions (Starting Point):

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280°C
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-600
Selected Ion Monitoring (SIM) Specific ions for the derivatized 18-Carboxy dinor LTB4 should be selected for enhanced sensitivity and selectivity.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for the analysis of 18-Carboxy dinor LTB4. Actual values will be dependent on the specific study and matrix.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 85-110%
Matrix Effect < 15%

Table 2: Example Urinary Concentrations of LTB4 Metabolites

AnalyteConcentration Range (ng/mg Creatinine)
Leukotriene B4 (LTB4)< 1
20-carboxy-LTB45 - 50
18-Carboxy dinor LTB4 1 - 20

Conclusion

The use of 18-Carboxy dinor LTB4 as a standard is essential for the reliable quantification of this important LTB4 metabolite in biological samples. The detailed protocols provided for sample preparation and chromatographic analysis using LC-MS/MS and GC-MS serve as a robust starting point for researchers in the field of inflammation and drug metabolism. Proper method development and validation are critical to ensure accurate and precise results.

References

Troubleshooting & Optimization

Technical Support Center: Detection of 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 18-Carboxy dinor LTB4 detection.

Frequently Asked Questions (FAQs)

Q1: What is 18-Carboxy dinor LTB4 and why is it measured?

18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) is a metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. LTB4 is rapidly metabolized in the liver to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-Carboxy dinor LTB4.[1] Measuring this downstream metabolite can provide a more stable indication of LTB4 production and inflammatory activity.

Q2: What is the molecular weight of 18-Carboxy dinor LTB4?

The molecular weight of 18-Carboxy dinor LTB4 is 338.4 g/mol .[2][3]

Q3: What are the primary methods for detecting 18-Carboxy dinor LTB4?

The two primary methods for the detection and quantification of 18-Carboxy dinor LTB4 are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q4: How should I handle and store samples to ensure the stability of 18-Carboxy dinor LTB4?

Troubleshooting Guide: Competitive ELISA

Competitive ELISAs for 18-Carboxy dinor LTB4 are susceptible to various issues that can affect sensitivity and accuracy. Below are common problems and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Reagents stored improperly or expired.Verify storage conditions (typically 2-8°C) and check expiration dates on all kit components.[4]
Incorrect reagent preparation or addition order.Review the kit protocol carefully. Ensure all reagents are prepared according to the instructions and added in the correct sequence.[5]
Insufficient incubation times.Adhere strictly to the incubation times specified in the protocol.[6]
Low antibody/antigen coating.If preparing your own plates, ensure you are using an ELISA-specific plate and that coating incubation times and concentrations are optimal.[4]
High Background Insufficient washing.Increase the number of wash steps or the soak time during washing. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[4][6]
Non-specific binding of antibodies.Use the blocking buffer recommended in the protocol. Consider optimizing the blocking step if preparing your own plates.
Contaminated reagents or plate.Use fresh, sterile reagents and pipette tips for each step.[1]
Poor Standard Curve Improper dilution of standards.Carefully prepare a fresh set of standards, ensuring accurate pipetting.[6][7]
Pipetting errors.Use calibrated pipettes and fresh tips for each standard. Pre-rinse tips with the standard solution before dispensing into the well.[4]
Incorrect curve fitting.Use the recommended curve-fitting model for your assay (e.g., four-parameter logistic fit).
High Coefficient of Variation (CV) Inconsistent pipetting.Ensure consistent pipetting technique across all wells. Pipette samples and standards in replicate (duplicates or triplicates).[4]
Plate reader issues.Ensure the plate reader is calibrated and set to the correct wavelength.
Edge effects.Avoid using the outer wells of the plate if edge effects are suspected. Ensure uniform temperature across the plate during incubations.

Troubleshooting Guide: LC-MS/MS Detection

LC-MS/MS offers high specificity and sensitivity for the detection of 18-Carboxy dinor LTB4. However, achieving optimal results requires careful method development.

ProblemPossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Suboptimal sample preparation.Develop a robust solid-phase extraction (SPE) protocol to remove interfering substances and concentrate the analyte.
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) in negative ion mode. The presence of two carboxylic acid groups makes it amenable to negative ion ESI.
Non-optimized MRM transitions.Infuse a standard of 18-Carboxy dinor LTB4 to determine the optimal precursor and product ions and their corresponding collision energies.
Matrix effects.Use a stable isotope-labeled internal standard for 18-Carboxy dinor LTB4 if available. If not, a structurally similar labeled compound can be used. Assess and minimize ion suppression by adjusting chromatography or improving sample cleanup.
Poor Peak Shape Inappropriate analytical column.Use a C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) for good retention and peak shape.
Unsuitable mobile phase.Optimize the mobile phase composition. A common starting point for eicosanoids is a gradient of water and acetonitrile/methanol with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[8]
Inconsistent Retention Time Column degradation.Use a guard column and ensure proper sample cleanup to extend the life of the analytical column.
Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) for 18-Carboxy dinor LTB4 from Plasma

This protocol is a general guideline for the extraction of dicarboxylic acids from plasma and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a stable isotope-labeled internal standard.

    • Acidify the sample to a pH of ~3.5 by adding 10 µL of 10% formic acid. This protonates the carboxylic acid groups, making the analyte less polar for retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X).

    • Condition the cartridge by sequentially passing:

      • 1 mL of methanol.

      • 1 mL of water.

      • 1 mL of 100 mM acetate buffer (pH 3.5).

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (e.g., 1 drop per second).

  • Washing:

    • Wash the cartridge to remove interfering substances:

      • 1 mL of water.

      • 1 mL of 20% methanol in water.

  • Elution:

    • Elute the 18-Carboxy dinor LTB4 from the cartridge with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis of 18-Carboxy dinor LTB4

This is a starting point for method development. Parameters will need to be optimized on your specific instrument.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
Gradient Start at 20-30% B, increase to 95% B over 10-15 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion [M-H]⁻ m/z 337.4 (to be confirmed by infusion)
Product Ions To be determined by infusion and collision-induced dissociation (CID) of a standard. Potential fragments could arise from neutral losses of water (H₂O) and carbon dioxide (CO₂).
Collision Energy (CE) Optimize for each product ion to achieve maximum signal intensity.
Dwell Time 10-20 ms per transition

Note on MRM Transitions: Specific, experimentally validated MRM transitions for 18-Carboxy dinor LTB4 are not widely published. It is critical to optimize these parameters in your laboratory by infusing a pure standard of the analyte into the mass spectrometer. This process involves selecting the precursor ion (m/z 337.4 for [M-H]⁻) and then fragmenting it to identify the most stable and intense product ions.

Visualizations

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 ω-oxidation 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Troubleshooting_Workflow cluster_ELISA ELISA Troubleshooting cluster_LCMS LC-MS/MS Troubleshooting start_ELISA Low Signal? check_reagents Check Reagents: - Expiration - Storage - Preparation start_ELISA->check_reagents Yes end_point Improved Sensitivity start_ELISA->end_point No check_incubation Verify Incubation Times and Temperatures check_reagents->check_incubation check_washing Optimize Wash Steps check_incubation->check_washing check_washing->end_point start_LCMS Low Sensitivity? optimize_spe Optimize Solid-Phase Extraction (SPE) start_LCMS->optimize_spe Yes start_LCMS->end_point No optimize_source Optimize Ion Source Parameters (ESI-) optimize_spe->optimize_source optimize_mrm Determine Optimal MRM Transitions optimize_source->optimize_mrm optimize_mrm->end_point start_point Experiment Start start_point->start_ELISA start_point->start_LCMS

Caption: General troubleshooting workflow for improving detection sensitivity.

References

18-Carboxy dinor Leukotriene B4 mass spectrometry fragmentation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during its quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound is a metabolite of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation.[1][2] LTB4 is metabolized in the liver, first to 20-carboxy LTB4 and then via β-oxidation to 18-carboxy dinor LTB4.[1][2][3] Measuring this downstream metabolite can be crucial for understanding LTB4 metabolic pathways and assessing inflammatory states in various biological systems.[3]

Q2: What is the expected precursor ion for 18-COOH-dinor-LTB4 in negative ion mode ESI-MS/MS?

A2: 18-COOH-dinor-LTB4 has a molecular weight of 338.4 g/mol .[2] In negative ion electrospray ionization (ESI), the primary precursor ion observed is the deprotonated molecule, [M-H]⁻. Therefore, you should target an m/z of approximately 337.4 for your precursor ion selection.

Q3: Are there common adducts I should be aware of in negative ion mode?

A3: Yes, while the [M-H]⁻ is the target, other adducts can form, which may complicate spectra or reduce the intensity of your target ion. Common adducts in negative ion mode include chloride ([M+Cl]⁻) and formate ([M+CHO₂]⁻), especially if these are present in your mobile phase or sample matrix.[4] Using high-purity, LC-MS grade solvents and additives is essential to minimize unwanted adduct formation.[5][6]

Q4: Why is my signal intensity for 18-COOH-dinor-LTB4 very low or absent?

A4: Low signal intensity is a common issue in LC-MS analysis of eicosanoids due to their low endogenous concentrations.[7] Several factors can contribute to this problem:

  • Inefficient Ionization: Eicosanoids can be challenging to ionize efficiently. Optimization of ion source parameters (e.g., capillary voltage, gas flows, temperatures) is critical.[5][6][8]

  • Ion Suppression (Matrix Effects): Co-eluting substances from your biological matrix can suppress the ionization of your target analyte.[8] Improving chromatographic separation or using more rigorous sample cleanup procedures can mitigate this.[5][6]

  • Analyte Degradation: Eicosanoids can be unstable. Ensure proper sample handling and storage conditions. For LTB4, instability in plasma has been noted, especially during long-term storage at -20°C.[9][10]

  • Instrument Contamination: A dirty ion source or mass spectrometer optics can significantly reduce signal. Regular cleaning and maintenance are crucial.[8][11]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the LC-MS/MS analysis of 18-COOH-dinor-LTB4.

Problem 1: Low or No Signal Intensity

This is one of the most frequent challenges. Follow this workflow to diagnose the root cause.

G Troubleshooting Workflow for Low Signal Intensity start Low / No Signal for 18-COOH-dinor-LTB4 check_ms 1. Check MS Performance Inject standard directly (infusion). Is signal present and stable? start->check_ms ms_ok MS is OK check_ms->ms_ok Yes ms_fail MS Issue Detected check_ms->ms_fail No check_lc 2. Check LC-MS Interface Inject standard via LC (no column). Is signal present? ms_ok->check_lc solution_ms Clean ion source. Tune & calibrate instrument. Check gas/solvent supplies. ms_fail->solution_ms lc_ok LC-MS Interface is OK check_lc->lc_ok Yes lc_fail Interface Issue check_lc->lc_fail No check_chrom 3. Check Chromatography Inject standard with column. Is peak shape/retention OK? lc_ok->check_chrom solution_lc Check for leaks/blockages. Verify spray needle position. Optimize source parameters. lc_fail->solution_lc chrom_ok Chromatography is OK check_chrom->chrom_ok Yes chrom_fail Chromatography Issue check_chrom->chrom_fail No check_sample 4. Check Sample Prep Analyze spiked matrix sample. Is recovery acceptable? chrom_ok->check_sample solution_chrom Replace column/guard column. Prepare fresh mobile phase. Check for leaks. chrom_fail->solution_chrom sample_fail Sample Prep / Matrix Effect Issue check_sample->sample_fail No success Problem Resolved check_sample->success Yes (Issue was with original sample) solution_sample Optimize extraction protocol. Use isotope-labeled internal standard. Dilute sample to reduce matrix effects. sample_fail->solution_sample solution_ms->success solution_lc->success solution_chrom->success solution_sample->success

Caption: A step-by-step workflow for diagnosing the cause of low signal intensity.

Problem 2: Poor or Uninformative Fragmentation

If you are detecting the precursor ion ([M-H]⁻ at m/z 337.4) but see weak or no product ions, consider the following:

  • Collision Energy (CE) is Not Optimized: The energy used for collision-induced dissociation (CID) is critical. If the CE is too low, fragmentation will be inefficient. If it's too high, you may get excessive fragmentation into very small, unspecific ions. Systematically ramp the collision energy for a standard solution of 18-COOH-dinor-LTB4 to find the optimal value for your specific instrument.

  • Incorrect Precursor Selection: Double-check that your method is set to isolate the correct m/z for the precursor ion. Accidental selection of an isotope or a different adduct will lead to a different fragmentation pattern.

  • Collision Cell Issues: Ensure the collision gas (usually argon or nitrogen) is turned on and flowing at the correct pressure.[12] Problems with the collision cell can prevent fragmentation.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for the analysis of 18-COOH-dinor-LTB4. While specific product ions can vary between instrument types, these are commonly reported fragments for related LTB4 metabolites.[13]

AnalyteFormulaMolecular WeightPrecursor Ion [M-H]⁻ (m/z)Potential Product Ions (m/z)Ionization Mode
18-COOH-dinor-LTB4C₁₈H₂₆O₆338.4337.4Fragments from losses of H₂O, CO₂, and chain cleavageESI Negative
Leukotriene B4 (Reference)C₂₀H₃₂O₄336.5335.3195.0, 179.0ESI Negative

Note: The exact product ion spectrum for 18-COOH-dinor-LTB4 is not widely published. Fragmentation is expected to involve neutral losses of water (H₂O) and carbon dioxide (CO₂) from the two carboxyl groups and two hydroxyl groups. Characteristic cleavage of the carbon chain is also expected, similar to other eicosanoids.[13][14]

Experimental Protocols & Workflows

Metabolic Pathway Context

Understanding the origin of 18-COOH-dinor-LTB4 is key to interpreting its significance. The molecule is a terminal metabolite of LTB4.

G Simplified LTB4 Metabolism Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H w_ox ω-oxidation LTB4->w_ox met_20 20-Carboxy-LTB4 w_ox->met_20 b_ox β-oxidation met_18 18-Carboxy-dinor-LTB4 b_ox->met_18 met_20->b_ox

Caption: Metabolic conversion of LTB4 to 18-Carboxy dinor LTB4 via oxidation steps.

General Experimental Workflow

A typical workflow for the quantification of 18-COOH-dinor-LTB4 from a biological matrix (e.g., plasma, urine, cell culture supernatant) is outlined below.

G LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Plasma, Urine) is_spike 2. Spike Internal Standard (e.g., Deuterated LTB4-d4) sample->is_spike extraction 3. Solid Phase Extraction (SPE) (e.g., C18 cartridge) is_spike->extraction reconstitute 4. Dry & Reconstitute (in LC mobile phase) extraction->reconstitute injection 5. LC Injection reconstitute->injection separation 6. Chromatographic Separation (Reversed-Phase C18 column) injection->separation detection 7. MS/MS Detection (Negative Ion Mode, MRM) separation->detection integration 8. Peak Integration detection->integration quant 9. Quantification (using calibration curve) integration->quant report 10. Reporting quant->report

Caption: Standard workflow from sample collection to final data reporting.

Detailed Protocol: Eicosanoid Extraction from Plasma

This protocol is a general guide for solid-phase extraction (SPE) and can be adapted for various biological fluids.[7][15]

  • Sample Preparation :

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate amount of a suitable internal standard (e.g., LTB4-d4).

    • Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., 0.1% formic acid) to protonate the carboxyl groups.

  • SPE Cartridge Conditioning :

    • Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.[14] Do not let the cartridge run dry.

  • Sample Loading :

    • Load the acidified plasma sample onto the conditioned C18 cartridge.

  • Washing :

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[14]

  • Elution :

    • Elute the eicosanoids from the cartridge with 1 mL of methanol into a clean collection tube.[14]

  • Drying and Reconstitution :

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid).[15] Vortex briefly to ensure the residue is fully dissolved.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of LTB4 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Leukotriene B4 (LTB4) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of LTB4 and its metabolites.

Q1: Why am I seeing poor peak shape (tailing or fronting) for LTB4 and its metabolites?

A1: Poor peak shape is a common issue in HPLC analysis.

  • Peak Tailing: This can be caused by strong interactions between the acidic carboxyl group of the leukotrienes and the silica support of the column. To mitigate this, consider adding a small amount of a weak acid, like acetic or formic acid, to the mobile phase to suppress the ionization of the carboxyl group. Also, ensure that your column is not degraded and that there are no voids in the packing material.

  • Peak Fronting: This is often a sign of column overload. Try reducing the amount of sample injected onto the column. It can also be caused by a sample solvent that is stronger than the mobile phase; if possible, dissolve your sample in the initial mobile phase.[1][2]

Q2: My retention times are shifting between runs. What could be the cause?

A2: Fluctuating retention times can compromise the reliability of your results. Here are some potential causes and solutions:

  • Mobile Phase Composition: In reverse-phase chromatography, the retention of LTB4 and its metabolites is highly sensitive to the organic solvent concentration.[3] Inaccurate mixing of the mobile phase can lead to shifts. If you are using a gradient, ensure the pump is functioning correctly. Manually preparing the mobile phase can help rule out issues with the mixing device.[4]

  • Column Temperature: Even small fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[5]

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. An insufficiently equilibrated column can lead to retention time drift, especially in gradient elution.

Q3: I am having difficulty separating LTB4 from its isomers. How can I improve resolution?

A3: Co-elution of LTB4 with its non-enzymatically derived isomers (6-trans-LTB4 and 12-epi-6-trans-LTB4) is a significant challenge.[6][7]

  • Optimize Mobile Phase: A shallow gradient can improve the separation of closely eluting compounds.[2] Experiment with different organic solvents (e.g., methanol vs. acetonitrile) as they can alter selectivity.

  • Column Choice: A high-resolution column with a smaller particle size (e.g., UPLC columns) can provide better separation efficiency.[6][7]

  • Mass Spectrometry: If complete chromatographic separation is not achievable, using tandem mass spectrometry (MS/MS) with specific multiple reaction monitoring (MRM) transitions for each isomer can provide the necessary selectivity for accurate quantification.[7]

Q4: What are the best practices for sample preparation to ensure stability and recovery of LTB4?

A4: LTB4 is sensitive to degradation, and proper sample handling is crucial.

  • Storage: LTB4 in biological samples like plasma can be unstable, even at -20°C for long-term storage.[8] For prolonged storage, -70°C or lower is recommended.[9] LTB4 has been shown to be stable for at least three freeze-thaw cycles and for at least 6 hours at room temperature in human plasma.[7]

  • Extraction: Solid-phase extraction (SPE) using a C18 reverse-phase column is a common and effective method for extracting LTB4 and its metabolites from biological fluids.[9][10] Liquid-liquid extraction with a solvent like methyl tertiary butyl ether (MTBE) is also a viable option.[7]

  • pH Adjustment: Before extraction, it is beneficial to acidify the sample to a pH of approximately 3.5 to ensure the carboxyl group of the leukotrienes is protonated, which improves retention on reverse-phase sorbents.[9]

Experimental Protocols

Below are detailed methodologies for the analysis of LTB4 and its metabolites using HPLC-UV and UPLC-MS/MS.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is suitable for the general separation and quantification of LTB4 and its primary ω-oxidation metabolites.[3][11]

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the sample (e.g., plasma, cell culture supernatant) to pH 3.5 with HCl.[9]

    • Condition a C18 SPE cartridge with 10 mL of ethanol followed by 10 mL of deionized water.[9]

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove interfering lipids.[9]

    • Elute the leukotrienes with 10 mL of ethyl acetate.[9]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water/Acetonitrile/Acetic Acid (e.g., 70:30:0.1, v/v/v).

    • Mobile Phase B: Acetonitrile/Acetic Acid (e.g., 100:0.1, v/v).

    • Gradient: A linear gradient tailored to resolve LTB4 and its more polar metabolites (20-OH-LTB4 and 20-COOH-LTB4).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 270 nm.

Protocol 2: UPLC-MS/MS for High-Sensitivity Quantification

This method provides high sensitivity and selectivity, which is crucial for detecting low endogenous levels of LTB4 in complex biological matrices.[6][7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard (e.g., LTB4-d4).[7]

    • Extract with 1 mL of methyl tertiary butyl ether (MTBE).

    • Vortex and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: A high-resolution reversed-phase column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A fast gradient to ensure a short run time (e.g., 4.5 minutes).[6]

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

Data Presentation

The following tables summarize key quantitative data for the analysis of LTB4 and its metabolites.

Table 1: UPLC-MS/MS Parameters for LTB4 and Deuterated Internal Standard. [7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
LTB4335.0194.9
LTB4-d4339.0196.9

Table 2: Concentration of LTB4 in Biological Samples from Healthy and Asthmatic Individuals. [12]

Subject GroupSample TypeLTB4 Concentration (pg) (Median and Interquartile Range)
Healthy ChildrenExhaled Breath Condensate87.5 (82.5–102.5)
Steroid-Naïve Asthmatic ChildrenExhaled Breath Condensate255.1 (175.0–314.7)
Asthmatic Children on CorticosteroidsExhaled Breath Condensate125.0 (25.0–245.0)

Visualizations: Pathways and Workflows

LTB4 Metabolic Pathway

The primary metabolic pathway for LTB4 involves ω-oxidation, which is a critical step in terminating its biological activity.[13] This process is primarily carried out by cytochrome P450 enzymes of the CYP4F family.[14]

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) OH_LTB4 20-OH-LTB4 LTB4->OH_LTB4 CYP4F COOH_LTB4 20-COOH-LTB4 OH_LTB4->COOH_LTB4 ADH/ALDH Beta_Oxidation β-Oxidation Products COOH_LTB4->Beta_Oxidation

Caption: The ω-oxidation pathway of LTB4 metabolism.

LTB4 Receptor Signaling

LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2.[15][16] Activation of these receptors, primarily BLT1 on leukocytes, initiates a signaling cascade that leads to chemotaxis and inflammation.[15][17]

LTB4_Signaling cluster_membrane Cell Membrane BLT1 BLT1 Receptor G_Protein Gi/Gq Protein BLT1->G_Protein BLT2 BLT2 Receptor PLC Phospholipase C (PLC) G_Protein->PLC LTB4 LTB4 LTB4->BLT1 LTB4->BLT2 Calcium ↑ Intracellular Ca²⁺ PLC->Calcium Chemotaxis Chemotaxis & Inflammation Calcium->Chemotaxis

References

Internal standard selection for 18-Carboxy dinor LTB4 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting an internal standard for the accurate quantification of 18-Carboxy-dinor-Leukotriene B4 (18-Carboxy-dinor-LTB4) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for 18-Carboxy-dinor-LTB4 quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated (D) or carbon-13 (¹³C) labeled 18-Carboxy-dinor-LTB4. These standards have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow for the most accurate correction of experimental variability.

Q2: Is a stable isotope-labeled internal standard for 18-Carboxy-dinor-LTB4 commercially available?

Q3: If an ideal internal standard is unavailable, what is the next best option?

When a stable isotope-labeled analog of the analyte is not available, the recommended approach is to use a "surrogate" internal standard. A suitable surrogate is a stable isotope-labeled version of a closely related compound with similar chemical structure and physicochemical properties.

Q4: What is a recommended surrogate internal standard for 18-Carboxy-dinor-LTB4?

Leukotriene B4-d4 (LTB4-d4) is a suitable and commercially available surrogate internal standard for the quantification of 18-Carboxy-dinor-LTB4.[1] 18-Carboxy-dinor-LTB4 is a β-oxidation metabolite of LTB4, meaning they share a core structural similarity.[2][3][4] LTB4-d4 has been successfully used as an internal standard for the quantification of LTB4 and other related eicosanoids.[2][5]

Q5: Why is it critical to add the internal standard at the beginning of the sample preparation?

The internal standard should be added to the sample as early as possible in the workflow, ideally before any extraction or purification steps. This ensures that the internal standard experiences the same potential for loss or degradation as the analyte throughout the entire sample preparation process, allowing for accurate normalization and quantification.

Troubleshooting Guide

Q: My signal for 18-Carboxy-dinor-LTB4 is low and inconsistent. What could be the cause?

A: Several factors could contribute to low and inconsistent signals:

  • Inefficient Extraction: Eicosanoids are lipids and require efficient extraction from biological matrices. Ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is optimized for small, polar lipids. Consider using a C18-based SPE cartridge.

  • Analyte Degradation: Eicosanoids can be unstable. Keep samples on ice or at 4°C during processing and avoid prolonged exposure to light and air.[3]

  • Suboptimal LC-MS/MS Parameters: The mass spectrometer parameters, including collision energy and ion source settings, need to be optimized for 18-Carboxy-dinor-LTB4. Infuse a standard solution of the analyte to determine the optimal settings.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your analyte. Improve your sample cleanup procedure or adjust your chromatographic separation to move the analyte away from interfering compounds.

Q: I am observing a different retention time for 18-Carboxy-dinor-LTB4 compared to the LTB4-d4 internal standard. Is this a problem?

A: A small difference in retention time is expected because 18-Carboxy-dinor-LTB4 is more polar than LTB4-d4 due to the additional carboxylic acid group. However, a large separation is not ideal. The key is that the elution times are consistent and reproducible across all samples and standards. If the retention time difference is significant, it's possible they are experiencing different matrix effects. In this case, further optimization of the chromatographic method to bring the elution times closer is recommended.

Q: My quantification results show high variability between replicate samples. What should I check?

A: High variability can stem from several sources:

  • Inconsistent Internal Standard Spiking: Ensure that the internal standard is accurately and consistently added to every sample. Use a calibrated pipette and vortex each sample thoroughly after adding the internal standard.

  • Variable Extraction Recovery: If your extraction procedure is not robust, the recovery of the analyte and internal standard may vary between samples. Re-evaluate and optimize your extraction protocol.

  • Matrix Effects: As mentioned above, variable ion suppression or enhancement between samples can lead to inconsistent results.

  • Analyte Instability: If the analyte is degrading in some samples more than others, this will introduce variability. Ensure consistent handling and storage of all samples.

Data Presentation

Table 1: Chemical Properties of 18-Carboxy-dinor-LTB4 and a Surrogate Internal Standard

CompoundChemical FormulaMolecular Weight ( g/mol )
18-Carboxy-dinor-LTB4C₁₈H₂₆O₆338.4
Leukotriene B4-d4 (LTB4-d4)C₂₀H₂₈D₄O₄340.5

Table 2: Example LC-MS/MS Parameters for 18-Carboxy-dinor-LTB4 and LTB4-d4

Note: These are starting parameters and should be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
18-Carboxy-dinor-LTB4337.2To be determined empiricallyNegative
Leukotriene B4-d4 (LTB4-d4)339.2197.1Negative

Experimental Protocols

Protocol: General Workflow for Quantification of 18-Carboxy-dinor-LTB4 using LTB4-d4 Internal Standard

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, urine, cell culture supernatant) and store them at -80°C until analysis to minimize degradation.

  • Internal Standard Spiking: Thaw samples on ice. To a known volume of sample (e.g., 100 µL), add a precise amount of LTB4-d4 internal standard solution (e.g., 10 µL of a 100 ng/mL solution). Vortex briefly.

  • Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetone or acetonitrile, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step (or the diluted sample if no precipitation was needed).

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Monitor the mass transitions for 18-Carboxy-dinor-LTB4 and LTB4-d4 using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of 18-Carboxy-dinor-LTB4 in the samples by comparing their area ratios to a standard curve prepared with known concentrations of unlabeled 18-Carboxy-dinor-LTB4 and a constant concentration of LTB4-d4.

Visualizations

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-hydroxy-LTB4 20-hydroxy-LTB4 LTB4->20-hydroxy-LTB4 ω-oxidation 20-carboxy-LTB4 20-carboxy-LTB4 20-hydroxy-LTB4->20-carboxy-LTB4 18-Carboxy-dinor-LTB4 18-Carboxy-dinor-LTB4 20-carboxy-LTB4->18-Carboxy-dinor-LTB4 β-oxidation

Caption: Metabolic pathway of Leukotriene B4.

Caption: Workflow for internal standard selection.

References

Preventing degradation of 18-Carboxy dinor LTB4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the degradation of 18-Carboxy dinor LTB4 during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is 18-Carboxy dinor LTB4 and why is preventing its degradation critical?

Q2: What are the primary causes of 18-Carboxy dinor LTB4 degradation during sample handling and extraction?

Like other eicosanoids, 18-Carboxy dinor LTB4 is susceptible to degradation through several mechanisms:

  • Oxidation: The polyunsaturated fatty acid structure is prone to non-enzymatic oxidation, which can be initiated by exposure to air (oxygen) and light.

  • Enzymatic Degradation: Residual enzyme activity in biological samples can continue to metabolize the analyte after collection.

  • pH Instability: Extreme pH conditions can cause chemical modifications and degradation.

  • Temperature Instability: Elevated temperatures accelerate both enzymatic and non-enzymatic degradation. Repeated freeze-thaw cycles can also compromise sample integrity.

Q3: How can I minimize enzymatic degradation after sample collection?

Immediately after collecting biological samples (e.g., plasma, urine, tissue homogenates), it is crucial to inhibit enzymatic activity. This can be achieved by:

  • Immediate Cooling: Place samples on ice immediately after collection.

  • Adding Inhibitors: Add a cyclooxygenase inhibitor, such as indomethacin (to a final concentration of 10-15 µM), to prevent ex-vivo eicosanoid formation.

  • Antioxidants: Incorporate an antioxidant like butylated hydroxytoluene (BHT) into the collection tubes and extraction solvents to prevent oxidative degradation.

  • Prompt Processing & Freezing: Process the samples (e.g., centrifuge to separate plasma) as quickly as possible and store them at -80°C until extraction.

Q4: What is the optimal pH for extracting 18-Carboxy dinor LTB4?

18-Carboxy dinor LTB4 is a dicarboxylic acid. To ensure it is in a neutral, non-ionized state for efficient binding to a C18 solid-phase extraction (SPE) column, the sample should be acidified. A pH of approximately 3.5 is recommended. This is typically achieved by adding a small volume of a dilute acid, such as hydrochloric acid or formic acid.

Q5: What are the recommended long-term storage conditions for samples?

For long-term stability, biological samples intended for eicosanoid analysis should be stored at -80°C. Studies on the parent compound, LTB4, have shown it to be unstable in plasma during long-term storage at -20°C.[1] Therefore, -80°C is the required temperature to minimize degradation over extended periods.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Problem: Low or No Recovery of 18-Carboxy dinor LTB4

This is one of the most common issues encountered during SPE. A systematic approach is required to identify the step where the analyte is being lost.

Potential Cause Troubleshooting Action Rationale
Analyte Lost in Flow-Through Collect and analyze the fraction that passes through the SPE cartridge during sample loading.If the analyte is present, it indicates a binding problem. This could be due to an incorrect sample pH (not acidic enough), the sample solvent being too strong (high organic content), or too fast of a loading flow rate.
Analyte Lost in Wash Step Collect and analyze each wash fraction separately.If the analyte is found in a wash fraction, the wash solvent is too strong and is prematurely eluting your compound of interest. Reduce the organic solvent percentage in your wash solution.
Analyte Irreversibly Bound to Sorbent Confirm the analyte is not in the load or wash fractions.If the analyte is not in the previous fractions, it is likely retained on the cartridge. Your elution solvent may be too weak. Increase the strength or volume of the elution solvent. Consider a different, less retentive SPE sorbent if the issue persists.
SPE Cartridge Dried Out Ensure the sorbent bed does not go dry between the conditioning/equilibration steps and sample loading.Drying of the sorbent bed can deactivate the stationary phase, leading to poor retention of the analyte.
Sample Overload Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent bed.The capacity of the sorbent may have been exceeded, causing the analyte to pass through without binding.

Stability of LTB4 in Human Plasma

Condition Duration Stability Finding Source
Room TemperatureAt least 6 hoursStable[2]
Freeze-Thaw Cycles (-20°C to RT)At least 3 cyclesStable[2]
Processed Sample (in autosampler)At least 72 hoursStable[2]
Long-Term StorageAt least 198 daysStable at -20°C (Note: -80°C is highly recommended for all eicosanoids to ensure long-term integrity)[2]
Long-Term StorageNot specifiedUnstable in plasma during long-term storage at -20°C[1]

Note: Conflicting reports on -20°C stability highlight the importance of storing all eicosanoid samples at -80°C as a best practice to ensure maximal stability.

Experimental Protocol: SPE of 18-Carboxy dinor LTB4 from Urine

This protocol outlines a robust method for the solid-phase extraction of 18-Carboxy dinor LTB4 from a urine sample.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized Water

  • Formic Acid (or other suitable acid)

  • Internal Standard (e.g., a deuterated version of the analyte)

  • Antioxidant (e.g., BHT)

  • Vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: a. Thaw frozen urine samples on ice. b. Centrifuge the sample at ~2,000 x g for 10 minutes at 4°C to pellet any particulate matter. c. Transfer 1 mL of the supernatant to a clean glass tube. d. Add the internal standard to the sample to correct for extraction losses. e. Add an antioxidant (e.g., BHT in ethanol) to a final concentration of ~0.02%. f. Acidify the sample to pH ~3.5 by adding 2 M HCl or formic acid (approximately 50 µL per mL of urine). Vortex to mix.

  • SPE Cartridge Conditioning: a. Place C18 cartridges on the manifold. b. Condition the cartridge by passing 2 mL of methanol through the sorbent. c. Equilibrate the cartridge by passing 2 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading: a. Load the pre-treated 1 mL urine sample onto the equilibrated C18 cartridge. b. Apply a slow, consistent flow rate (e.g., ~0.5 mL/minute) using light vacuum or positive pressure.

  • Washing (Interference Removal): a. Wash the cartridge with 2 mL of deionized water to remove salts and polar impurities. b. Wash the cartridge with 2 mL of hexane to remove highly non-polar lipids.

  • Elution: a. Dry the cartridge bed thoroughly under high vacuum for 5-10 minutes to remove all aqueous and hexane residues. b. Place clean collection tubes inside the manifold. c. Elute the 18-Carboxy dinor LTB4 from the cartridge using 1-2 mL of ethyl acetate or methyl formate.

  • Solvent Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. c. Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Degradation Factors for 18-Carboxy dinor LTB4

Factors Leading to Analyte Degradation cluster_factors Degradation Factors Analyte 18-Carboxy dinor LTB4 (in Biological Matrix) Degradation Degradation Products (Inaccurate Quantification) Analyte->Degradation Oxidation Oxidation (Exposure to O2, Light) Oxidation->Degradation Enzymes Enzymatic Activity (Residual enzymes in sample) Enzymes->Degradation Temp High Temperature (>4°C) Temp->Degradation pH Incorrect pH (Non-optimal for stability) pH->Degradation

Caption: Key factors that can cause the degradation of 18-Carboxy dinor LTB4.

Recommended SPE Workflow

Recommended Solid-Phase Extraction Workflow cluster_prep 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction (C18) cluster_post 3. Post-Extraction Sample Urine/Plasma Sample Spike Add Internal Standard & Antioxidant (BHT) Sample->Spike Acidify Acidify to pH ~3.5 Spike->Acidify Condition Condition: Methanol Equilibrate Equilibrate: Water Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1: Water (removes salts) Load->Wash1 Wash2 Wash 2: Hexane (removes lipids) Wash1->Wash2 Elute Elute: Ethyl Acetate Wash2->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Metabolic Inactivation Pathway of LTB4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) OH_LTB4 20-hydroxy-LTB4 LTB4->OH_LTB4 ω-oxidation (Cytochrome P450) COOH_LTB4 20-carboxy-LTB4 OH_LTB4->COOH_LTB4 Oxidation Dinor_LTB4 18-carboxy-dinor-LTB4 (Target Analyte) COOH_LTB4->Dinor_LTB4 β-oxidation

References

Technical Support Center: Enhancing Ionization Efficiency of 18-Carboxy dinor LTB4 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the electrospray ionization (ESI) efficiency of 18-Carboxy dinor LTB4, a dicarboxylic acid metabolite of Leukotriene B4.

Frequently Asked Questions (FAQs)

Q1: What is 18-Carboxy dinor LTB4 and why is its analysis by ESI-MS challenging?

A1: 18-Carboxy dinor LTB4 is a β-oxidation metabolite of Leukotriene B4 (LTB4). Its structure contains two carboxylic acid functional groups, making it a polar molecule. The primary challenge in its analysis lies in achieving efficient ionization without compromising chromatographic separation. The acidic mobile phases often required for good reversed-phase chromatography of fatty acids can suppress ionization in the negative ion mode, which is typically preferred for acidic analytes.[1]

Q2: What is the optimal ionization mode for analyzing native 18-Carboxy dinor LTB4?

A2: For the underivatized (native) form of 18-Carboxy dinor LTB4, negative ion electrospray ionization (ESI-) is generally the most effective mode. The two carboxylic acid groups on the molecule can be readily deprotonated to form [M-H]⁻ or [M-2H]²⁻ ions, making it highly suitable for detection in negative polarity.[1]

Q3: What are the primary strategies to improve the signal intensity of 18-Carboxy dinor LTB4?

A3: There are three main strategies to enhance its ionization efficiency and overall signal:

  • Mobile Phase Optimization: The choice of additives in the mobile phase is critical and can dramatically impact signal intensity in ESI-.

  • ESI Source Parameter Optimization: Fine-tuning the parameters of the ESI source is crucial to maximize ion generation and transmission for this specific analyte.[2][3][4][5]

  • Chemical Derivatization: This "charge-switching" strategy modifies the carboxylic acid groups, allowing for highly sensitive analysis in the positive ion mode (ESI+).[6][7]

Troubleshooting Guide: Low Signal Intensity

This section addresses the common issue of low signal or poor sensitivity when analyzing 18-Carboxy dinor LTB4.

Problem: Weak or Unstable Signal in Negative Ion Mode (ESI-)

Cause 1: Suboptimal Mobile Phase Composition

The additives in your mobile phase play a crucial role in the deprotonation and ionization of your analyte. Using an inappropriate additive can lead to ion suppression.

Solution: Evaluate and optimize your mobile phase additives. Acetic acid is often a superior choice compared to ammonium acetate for lipid analysis in negative mode.

Table 1: Comparison of Common Mobile Phase Additives for Lipid Analysis in ESI-

AdditiveRecommended ConcentrationObserved Effect on Lipid Signal
Acetic Acid 0.02% (v/v) or ~1 mMSignal Enhancement : Can increase signal 2- to 19-fold for many lipid classes compared to ammonium acetate.[1]
Ammonium Acetate 5-10 mMCommon choice, but can be less effective for certain lipids compared to acetic acid.
Ammonium Acetate with Acetic Acid 10 mM AmAc with 0.1% AARepresents a reasonable compromise for signal intensity and retention time stability.[8]
Ammonium Hydroxide N/ASignal Suppression : Can cause severe (2- to 1000-fold) signal suppression and is generally not recommended.

Cause 2: Non-Optimized ESI Source Parameters

Default or "one-size-fits-all" source parameters are rarely optimal. Each parameter can significantly influence the desolvation and ionization process.

Solution: Systematically optimize key ESI source parameters by infusing a standard solution of 18-Carboxy dinor LTB4. Aim for a stable and maximal signal. Note that the optimal setting is often on a plateau, not necessarily the absolute maximum value, to ensure robustness.

Table 2: Key ESI Source Parameters for Optimization

ParameterFunctionOptimization Tip
Capillary Voltage Drives the electrospray process and ion formation.For ESI-, typical values range from -2.5 to -4.0 kV. Excessively high voltage can cause unstable spray or discharge.
Nebulizer Gas Pressure Assists in forming a fine spray of droplets.Adjust to ensure a stable and fine aerosol.
Drying Gas Flow Rate Aids in solvent evaporation from droplets.Too low may result in incomplete desolvation; too high can push ions away from the inlet.
Drying Gas Temperature Heats the drying gas to facilitate desolvation.Optimize for efficient solvent removal without causing thermal degradation of the analyte. Typically 250-350 °C.
Source/Interface Temperature Heats the ion transfer region.Can influence in-source fragmentation. Lower temperatures may be beneficial for labile molecules.[2][3][4]

Cause 3: Inability to Achieve Required Sensitivity Limits

Even with an optimized method, you may find that the inherent ionization efficiency in negative mode is insufficient for your application, especially at very low concentrations.

Solution: Consider a chemical derivatization strategy. This approach modifies the carboxylic acid functional groups with a tag that carries a permanent positive charge or is very easily protonated. This allows the analyte to be analyzed in the highly sensitive positive ion mode (ESI+) .

Benefits of Derivatization:

  • Dramatically Increased Sensitivity: Ionization efficiency is often significantly higher in positive mode for derivatized acids.[6]

  • Improved Chromatography: The derivatization can alter the polarity of the analyte, sometimes leading to better peak shapes on reversed-phase columns.[7]

  • Enhanced Specificity: Derivatization can introduce unique fragmentation patterns that are useful for identification.[6][9][10]

Experimental Protocols & Visual Guides

Protocol 1: Mobile Phase Preparation for ESI- Analysis
  • Mobile Phase A (Aqueous):

    • Recommended: To 1 L of high-purity water, add 200 µL of glacial acetic acid for a final concentration of 0.02% (v/v).

    • Alternative: Prepare a 10 mM ammonium acetate solution with 0.1% acetic acid.

  • Mobile Phase B (Organic):

    • Use a high-purity organic solvent such as acetonitrile or methanol.

    • Add the same acidic modifier (e.g., 0.02% acetic acid) to Mobile Phase B to maintain a consistent pH across the gradient.[11]

  • Procedure:

    • Filter both mobile phases through a 0.22 µm filter.

    • Sonicate for 10-15 minutes to degas.

    • Equilibrate the LC system thoroughly before analysis.

Diagram 1: Logical Workflow for Troubleshooting Low Signal

TroubleshootingWorkflow cluster_check Mobile Phase Check cluster_optimize Source Optimization start Start: Low or Unstable Signal for 18-Carboxy dinor LTB4 check_mp Step 1: Verify Mobile Phase Is an optimal additive (e.g., 0.02% Acetic Acid) being used for ESI-? start->check_mp optimize_source Step 2: Optimize ESI Source Parameters (Capillary Voltage, Gas Flows, Temperatures) check_mp->optimize_source Yes re_evaluate Switch to a recommended additive (See Table 1) check_mp->re_evaluate No consider_deriv Step 3: Consider Chemical Derivatization (Charge-Switching to ESI+) optimize_source->consider_deriv Signal Still Insufficient is_sufficient Is signal now sufficient and stable? optimize_source->is_sufficient end_success Analysis Successful consider_deriv->end_success Sensitivity Goal Met re_evaluate->optimize_source is_sufficient->consider_deriv No is_sufficient->end_success Yes

Caption: A step-by-step workflow for diagnosing and resolving low signal intensity issues.

Diagram 2: Concept of Charge-Switching Derivatization

DerivatizationConcept analyte 18-Carboxy dinor LTB4 (R-COOH) Analyzed in Negative Mode reagent + Derivatization Reagent (e.g., with quaternary amine) process_arrow analyte->process_arrow derivatized_analyte Derivatized Product (R-COO-Tag⁺) Analyzed in Positive Mode label_process Chemical Reaction: Carboxylic acid is tagged with a permanently charged group reagent->label_process process_arrow->derivatized_analyte

Caption: Visualization of how derivatization converts a carboxylic acid for sensitive ESI+ analysis.

References

Validation & Comparative

Navigating the Analytical Challenge: A Comparative Guide to ELISA Kits for Measuring 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of commercially available Leukotriene B4 (LTB4) ELISA kits, with a special focus on their potential cross-reactivity with LTB4 metabolites. Understanding the specificity of these kits is crucial for researchers aiming to indirectly assess the presence of 18-Carboxy dinor LTB4 or other metabolic products in biological samples.

The Analytical Hurdle: No Dedicated ELISA Kits for 18-Carboxy dinor LTB4

Extensive searches of commercial suppliers reveal a critical gap in the market: there are currently no ELISA kits specifically designed and validated for the quantitative measurement of 18-Carboxy dinor LTB4. This necessitates a careful evaluation of existing LTB4 ELISA kits to determine their suitability for detecting this metabolite, which hinges on the cross-reactivity of the antibodies employed in these assays.

Comparison of Commercial LTB4 ELISA Kits

The following table summarizes the cross-reactivity profiles of several commercially available LTB4 ELISA kits. It is important to note that while some manufacturers provide data on cross-reactivity with key LTB4 metabolites, none explicitly list the cross-reactivity with 18-Carboxy dinor LTB4. Researchers should interpret results with caution and consider orthogonal methods for validation.

Kit NameManufacturerCatalog NumberTarget AnalyteCross-Reactivity with LTB4 Metabolites
Leukotriene B4 ELISA KitCayman Chemical502390Leukotriene B420-hydroxy Leukotriene B4: 36%20-carboxy Leukotriene B4: 2.3%[1]
Leukotriene B4 Express ELISA KitCayman ChemicalNot specifiedLeukotriene B420-hydroxy Leukotriene B4: 45.8%20-carboxy Leukotriene B4: <0.01%[2]
Leukotriene B4 ELISA KitAbcamab133040Leukotriene B4Cross-reactivity data for metabolites not specified in the provided information.[3][4]
Multispecies Leukotriene B4 Competitive ELISA KitInvitrogenEHLTB4Leukotriene B4Cross-reactivity data for metabolites not specified in the provided information.[5][6]
LTB4 (Leukotriene B4) ELISA KitElabscienceE-EL-0061Leukotriene B4No significant cross-reactivity with analogues was observed.[7]
ELISA Kit for Leukotriene B4 (LTB4)Cloud-Clone Corp.CEA562GeLeukotriene B4No significant cross-reactivity or interference between Leukotriene B4 (LTB4) and analogues was observed.[8]

Note: The absence of cross-reactivity data for 18-Carboxy dinor LTB4 does not definitively mean there is no cross-reactivity. It indicates that this specific metabolite has not been tested by the manufacturer.

Leukotriene B4 Metabolic Pathway

To appreciate the context of measuring 18-Carboxy dinor LTB4, it is essential to understand its position in the LTB4 metabolic pathway. LTB4 is synthesized from arachidonic acid and subsequently undergoes ω-oxidation to form 20-hydroxy LTB4, which is then further oxidized to 20-carboxy LTB4.[9] Subsequent β-oxidation of 20-carboxy LTB4 leads to the formation of 18-Carboxy dinor LTB4.[9][10]

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 20_hydroxy_LTB4 20-hydroxy LTB4 LTB4->20_hydroxy_LTB4 ω-oxidation 20_carboxy_LTB4 20-carboxy LTB4 20_hydroxy_LTB4->20_carboxy_LTB4 Oxidation 18_Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 20_carboxy_LTB4->18_Carboxy_dinor_LTB4 β-oxidation

Leukotriene B4 Metabolic Pathway

Experimental Protocol: A Generalized Approach for LTB4 ELISA

The following is a generalized experimental protocol for a competitive LTB4 ELISA, based on the principles of commercially available kits. For specific details, always refer to the manufacturer's manual provided with the kit.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents, Standards, and Samples Add_Standard_Sample Add Standard or Sample to Wells Reagent_Prep->Add_Standard_Sample Add_Antibody_Conjugate Add LTB4 Antibody and Enzyme Conjugate Add_Standard_Sample->Add_Antibody_Conjugate Incubate1 Incubate Add_Antibody_Conjugate->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop_Solution Add Stop Solution Incubate2->Add_Stop_Solution Read_Plate Read Plate at 450 nm Add_Stop_Solution->Read_Plate Calculate_Results Calculate LTB4 Concentration Read_Plate->Calculate_Results

Generalized LTB4 ELISA Workflow

Materials:

  • LTB4 ELISA Kit (including pre-coated microplate, standards, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Samples (e.g., plasma, serum, cell culture supernatants)

Procedure:

  • Reagent and Sample Preparation:

    • Bring all reagents to room temperature before use.

    • Prepare serial dilutions of the LTB4 standard as per the kit instructions to generate a standard curve.

    • Prepare samples. Depending on the sample type and expected concentration, dilution or extraction may be necessary.

  • Assay Procedure:

    • Add a specific volume of standard or sample to the appropriate wells of the pre-coated microplate.

    • Add the LTB4 antibody and enzyme-conjugated LTB4 to each well.

    • Incubate the plate for the time and temperature specified in the kit manual to allow for competitive binding.

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified period to allow for color development. The intensity of the color is inversely proportional to the amount of LTB4 in the sample.

    • Add the stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve.

Conclusion and Recommendations

The direct measurement of 18-Carboxy dinor Leukotriene B4 via ELISA is currently hampered by the lack of commercially available, specific kits. Researchers must rely on LTB4 ELISA kits and carefully consider the provided cross-reactivity data.

Key Recommendations:

  • Prioritize Kits with Cross-Reactivity Data: When selecting an LTB4 ELISA kit, prioritize those from manufacturers who provide detailed cross-reactivity information for a range of LTB4 metabolites. The Cayman Chemical Leukotriene B4 ELISA Kit (Cat. No. 502390) is a notable example, though it lacks data for the specific metabolite of interest.

  • Method Validation is Critical: If using an LTB4 ELISA to infer the presence of its metabolites, it is crucial to perform thorough validation experiments. This may include spike-and-recovery experiments using purified 18-Carboxy dinor LTB4 standard (available from suppliers like Cayman Chemical) and comparison with an orthogonal analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Consider LC-MS for Definitive Quantification: For definitive and accurate quantification of 18-Carboxy dinor LTB4, LC-MS remains the gold standard. This technique offers high specificity and sensitivity, allowing for the unambiguous identification and measurement of individual lipid mediators in complex biological matrices.

By carefully selecting and validating their immunoassays, and by being aware of the current limitations, researchers can navigate the analytical challenges of studying LTB4 metabolism and gain valuable insights into its role in health and disease.

References

A Researcher's Guide to the Validation of LC-MS/MS Data for 18-Carboxy dinor LTB4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediators is paramount. This guide provides a comprehensive comparison of methodologies for the quantification of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a key metabolite of the potent inflammatory mediator Leukotriene B4 (LTB4). We will delve into the specifics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, offering a detailed experimental protocol and comparing its performance with alternative methods.

The Significance of 18-Carboxy dinor LTB4

Leukotriene B4 is a powerful chemoattractant for leukocytes and is deeply involved in inflammatory responses.[1] Its metabolism is a critical aspect of regulating its biological activity. LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-Carboxy dinor LTB4.[2][3] The quantification of this metabolite can provide valuable insights into the flux of the LTB4 pathway and the overall inflammatory status.

LTB4 Signaling Pathway

LTB4 exerts its effects by binding to two G-protein coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][4] Activation of these receptors, primarily BLT1 on immune cells, triggers a cascade of intracellular signaling events.[2][4] This includes the mobilization of intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) and other kinase cascades, leading to cellular responses such as chemotaxis, degranulation, and the production of inflammatory cytokines.[5]

LTB4_Signaling_Pathway AA Arachidonic Acid LTB4 Leukotriene B4 (LTB4) AA->LTB4 BLT1 BLT1 Receptor LTB4->BLT1 BLT2 BLT2 Receptor LTB4->BLT2 Metabolism Metabolism LTB4->Metabolism G_protein G-protein (Gi) BLT1->G_protein BLT2->G_protein PLC PLC G_protein->PLC MAPK_cascade MAPK Cascade (p38, JNK, ERK) G_protein->MAPK_cascade NFkB NF-κB Activation G_protein->NFkB Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Production) Ca_mobilization->Cellular_Response MAPK_cascade->Cellular_Response NFkB->Cellular_Response Twenty_COOH_LTB4 20-carboxy LTB4 Metabolism->Twenty_COOH_LTB4 Eighteen_Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 Twenty_COOH_LTB4->Eighteen_Carboxy_dinor_LTB4 LCMS_Validation_Workflow cluster_experiment Experimental Protocol cluster_validation Method Validation Sample_Collection Sample Collection (e.g., Plasma, Supernatant) Sample_Prep Sample Preparation (Solid-Phase Extraction) Sample_Collection->Sample_Prep Stability Stability Sample_Collection->Stability LCMS_Analysis LC-MS/MS Analysis (MRM Detection) Sample_Prep->LCMS_Analysis Selectivity Selectivity Sample_Prep->Selectivity Matrix_Effect Matrix Effect Sample_Prep->Matrix_Effect Recovery Recovery Sample_Prep->Recovery Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition Linearity Linearity (Calibration Curve) Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision (QC Samples) Data_Acquisition->Accuracy_Precision LLOQ LLOQ Data_Acquisition->LLOQ Final_Quantification Final Validated Quantification Linearity->Final_Quantification Accuracy_Precision->Final_Quantification LLOQ->Final_Quantification Selectivity->Final_Quantification Matrix_Effect->Final_Quantification Recovery->Final_Quantification Stability->Final_Quantification

References

A Comparative Analysis of Leukotriene B4 Metabolites in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Leukotriene B4 (LTB4) and its primary metabolites in various inflammatory disease models. The data presented herein is intended to offer objective insights into the metabolic profile of LTB4 in distinct pathological states, supported by detailed experimental methodologies to aid in the design and interpretation of future research.

Introduction to LTB4 and its Metabolites in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1] It is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in the initiation and amplification of inflammatory responses.[1][2] The biological activity of LTB4 is tightly regulated by its metabolic inactivation. The primary metabolic pathway for LTB4 is ω-oxidation, which is catalyzed by cytochrome P450 enzymes. This process leads to the formation of 20-hydroxy-LTB4 (20-OH-LTB4), which is subsequently oxidized to 20-carboxy-LTB4 (20-COOH-LTB4). Another significant metabolic route involves the conversion of LTB4 to 12-oxo-LTB4 by 12-hydroxydehydrogenase. These metabolites exhibit significantly reduced biological activity compared to LTB4, and their relative abundance can provide a snapshot of the inflammatory state and the resolution capacity of the tissue.

Comparative Quantitative Analysis of LTB4 Metabolites

The following table summarizes the quantitative levels of LTB4 and its key metabolites in a murine model of Inflammatory Bowel Disease (IBD), specifically in colonic tissue. This data highlights the significant upregulation of LTB4 and its degradation products during active inflammation. While directly comparable quantitative data for other disease models in a single study is limited, qualitative findings consistently report elevated LTB4 levels in the synovial fluid of rheumatoid arthritis patients and in the bronchoalveolar lavage fluid of individuals with asthma.[3][4]

MetaboliteHealthy Control (ng/g of colon tissue)Inflammatory Bowel Disease Model (ng/g of colon tissue)Fold Change
Leukotriene B4 (LTB4) 0.21 ± 0.092.85 ± 1.23↑ 13.6
20-hydroxy-LTB4 (20-OH-LTB4) 0.15 ± 0.061.98 ± 0.87↑ 13.2
20-carboxy-LTB4 (20-COOH-LTB4) 0.08 ± 0.031.12 ± 0.49↑ 14.0

Data synthesized from the supplementary materials of "Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS".[5] Values are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

To visualize the key biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

LTB4_Metabolic_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H OH_LTB4 20-OH-LTB4 LTB4->OH_LTB4 CYP4F OXO_LTB4 12-oxo-LTB4 LTB4->OXO_LTB4 12-HD BLT1 BLT1 Receptor (High Affinity) LTB4->BLT1 BLT2 BLT2 Receptor (Low Affinity) LTB4->BLT2 COOH_LTB4 20-COOH-LTB4 OH_LTB4->COOH_LTB4 ADH/ALDH Inflammation Pro-inflammatory Responses BLT1->Inflammation

LTB4 Metabolic and Signaling Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Synovial Fluid, Tissue Homogenate) Spike Spike with Internal Standards (e.g., LTB4-d4) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection UPLC/HPLC Injection Evaporation->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Ionization Mass Spectrometry (ESI-) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Analysis Statistical Analysis Quantification->Analysis

Typical Experimental Workflow for LTB4 Metabolite Analysis.

Experimental Protocols

The following protocols are generalized from methodologies reported for the quantification of LTB4 and its metabolites in biological matrices.[5]

Sample Collection and Preparation
  • Tissue Samples (e.g., Colon): Tissues are excised, weighed, and immediately flash-frozen in liquid nitrogen. For analysis, tissues are homogenized in a suitable buffer.

  • Synovial Fluid: Synovial fluid is aspirated and centrifuged to remove cellular debris. The supernatant is collected and stored at -80°C.

  • Internal Standard Spiking: Prior to extraction, samples are spiked with a known concentration of deuterated internal standards (e.g., LTB4-d4, 20-OH-LTB4-d4) to correct for extraction efficiency and matrix effects.

  • Solid Phase Extraction (SPE): Samples are acidified and loaded onto a pre-conditioned SPE cartridge. After washing to remove interfering substances, the analytes are eluted with an organic solvent (e.g., methanol or ethyl acetate).

  • Liquid-Liquid Extraction (LLE): As an alternative to SPE, acidified samples are extracted with an immiscible organic solvent. The organic layer containing the lipids is collected.

  • Evaporation and Reconstitution: The eluate or organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Chromatography: Separation of LTB4 and its metabolites is typically achieved using a reversed-phase C18 column on a UPLC or HPLC system. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode.

  • Quantification: Analytes are quantified using Multiple Reaction Monitoring (MRM). The transitions from the precursor ion to a specific product ion for each analyte and internal standard are monitored. The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix.

Conclusion

The metabolic profiling of LTB4 and its ω-oxidation products serves as a valuable tool for understanding the inflammatory status in various disease models. The significant upregulation of LTB4 and its metabolites in the IBD model provides a clear indication of pathway activation. Further quantitative comparative studies across different disease models, such as rheumatoid arthritis and asthma, are warranted to elucidate disease-specific metabolic signatures. The methodologies outlined in this guide provide a robust framework for conducting such investigations, which are crucial for the development of targeted anti-inflammatory therapeutics.

References

A Comparative Guide to the Quantification of 18-Carboxy dinor LTB4: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid mediators is paramount in understanding inflammatory processes and developing novel therapeutics. 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) is a key β-oxidation metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). Monitoring its levels can provide crucial insights into LTB4 metabolism and the overall inflammatory status. This guide provides a comprehensive comparison of two widely used analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 18-Carboxy dinor LTB4.

At a Glance: Key Differences

FeatureELISALC-MS/MS
Principle Antigen-antibody bindingMass-to-charge ratio separation
Specificity Can be prone to cross-reactivity with structurally similar molecules.High, capable of distinguishing between isomers and metabolites.
Sensitivity Generally in the picogram to nanogram per milliliter range.High, often reaching picogram or even femtogram per milliliter levels.
Throughput High, suitable for screening large numbers of samples.Lower, though advancements are increasing throughput.
Cost Relatively low cost per sample.Higher initial instrument cost and cost per sample.
Development Relies on the availability of specific antibodies.Requires method development and validation for each analyte.
Multiplexing Limited, typically measures a single analyte per well.High, capable of measuring multiple analytes in a single run.

Quantitative Performance Comparison

ParameterELISA (for LTB4)LC-MS/MS (for Eicosanoids)
Sensitivity (LOD/LLOQ) ~1-10 pg/mL~0.1-1 pg/mL
Dynamic Range Typically 2-3 orders of magnitude4-5 orders of magnitude
Precision (%CV) <15% (Intra- and Inter-assay)<15% (Intra- and Inter-assay)
Accuracy (% Recovery) 80-120%85-115%
Specificity Potential for cross-reactivity with LTB4 metabolites.High, can resolve 18-Carboxy dinor LTB4 from other metabolites.

Experimental Methodologies

ELISA Protocol (Competitive Assay Principle)

This protocol is based on a typical competitive ELISA for a small molecule like LTB4 and is a hypothetical representation for 18-Carboxy dinor LTB4.

  • Coating: A microplate is pre-coated with a capture antibody specific for 18-Carboxy dinor LTB4.

  • Sample/Standard Incubation: Standards of known 18-Carboxy dinor LTB4 concentration and unknown samples are added to the wells, along with a fixed amount of enzyme-conjugated 18-Carboxy dinor LTB4.

  • Competitive Binding: The 18-Carboxy dinor LTB4 in the sample and the enzyme-conjugated 18-Carboxy dinor LTB4 compete for binding to the capture antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Signal Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 18-Carboxy dinor LTB4 in the sample.

  • Quantification: A standard curve is generated to determine the concentration of 18-Carboxy dinor LTB4 in the unknown samples.

LC-MS/MS Protocol

This protocol provides a general workflow for the analysis of eicosanoids in biological samples.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Acidify the biological sample (e.g., plasma, urine) with a weak acid.

    • Add an internal standard (e.g., deuterated 18-Carboxy dinor LTB4).

    • Load the sample onto a C18 SPE cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interfering substances.

    • Elute the 18-Carboxy dinor LTB4 with a more polar solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Liquid Chromatography (LC):

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate 18-Carboxy dinor LTB4 from other analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC is introduced into the mass spectrometer.

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Precursor Ion Selection (Q1): Select the deprotonated molecular ion of 18-Carboxy dinor LTB4 ([M-H]⁻).

    • Collision-Induced Dissociation (Q2): Fragment the precursor ion by collision with an inert gas.

    • Product Ion Scanning (Q3): Detect and quantify specific fragment ions characteristic of 18-Carboxy dinor LTB4.

    • Quantification: The concentration is determined by comparing the peak area of the analyte to that of the internal standard.

Visualizing the Methodologies

Leukotriene B4 Metabolic Pathway

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX LTA4 Leukotriene A4 (LTA4) _5_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 CYP4F Cytochrome P450 (ω-oxidation) LTB4->CYP4F _20_OH_LTB4 20-hydroxy-LTB4 CYP4F->_20_OH_LTB4 ADH_ALDH ADH/ALDH _20_OH_LTB4->ADH_ALDH _20_COOH_LTB4 20-carboxy-LTB4 ADH_ALDH->_20_COOH_LTB4 Beta_Oxidation β-Oxidation _20_COOH_LTB4->Beta_Oxidation _18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 Beta_Oxidation->_18_COOH_dinor_LTB4

Caption: Metabolic pathway of Leukotriene B4.

Experimental Workflow Comparison

Workflow_Comparison cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow ELISA_Sample_Prep Sample Dilution ELISA_Assay Competitive Binding in Coated Plate ELISA_Sample_Prep->ELISA_Assay ELISA_Detection Substrate Addition & Color Development ELISA_Assay->ELISA_Detection ELISA_Readout Absorbance Reading ELISA_Detection->ELISA_Readout LCMS_Sample_Prep Solid Phase Extraction (SPE) LCMS_Separation Liquid Chromatography (LC) LCMS_Sample_Prep->LCMS_Separation LCMS_Detection Tandem Mass Spectrometry (MS/MS) LCMS_Separation->LCMS_Detection LCMS_Readout Mass-to-Charge Ratio Detection LCMS_Detection->LCMS_Readout

Caption: General experimental workflows for ELISA and LC-MS/MS.

Logical Comparison of Techniques

Logical_Comparison cluster_ELISA_attr ELISA Attributes cluster_LCMS_attr LC-MS/MS Attributes Analyte 18-Carboxy dinor LTB4 Quantification ELISA ELISA Analyte->ELISA LCMS LC-MS/MS Analyte->LCMS ELISA_Adv Advantages: - High Throughput - Lower Cost - Simpler Workflow ELISA->ELISA_Adv ELISA_Disadv Disadvantages: - Potential Cross-Reactivity - Limited Specificity - Narrower Dynamic Range ELISA->ELISA_Disadv LCMS_Adv Advantages: - High Specificity - High Sensitivity - Multiplexing Capability - Wide Dynamic Range LCMS->LCMS_Adv LCMS_Disadv Disadvantages: - Lower Throughput - Higher Cost - Complex Workflow LCMS->LCMS_Disadv

Caption: Logical comparison of ELISA and LC-MS/MS for analyte quantification.

Conclusion and Recommendations

The choice between ELISA and LC-MS/MS for the quantification of 18-Carboxy dinor LTB4 depends heavily on the specific research question and available resources.

  • ELISA is a suitable option for high-throughput screening of a large number of samples where cost and speed are critical factors. However, the lack of commercially available kits specifically for 18-Carboxy dinor LTB4 and the potential for cross-reactivity with LTB4 and other metabolites are significant limitations that must be carefully considered and validated.

  • LC-MS/MS stands as the gold standard for the definitive and accurate quantification of 18-Carboxy dinor LTB4.[1][2][3] Its high specificity allows for the unambiguous differentiation of this metabolite from its precursors and other structurally related eicosanoids.[3] The superior sensitivity of LC-MS/MS is crucial for detecting the low endogenous levels of this metabolite in biological matrices.[2] While the initial investment and per-sample cost are higher, the quality and reliability of the data generated by LC-MS/MS are unparalleled for detailed mechanistic studies and clinical biomarker validation.

For researchers requiring precise and reliable quantification of 18-Carboxy dinor LTB4, the development and validation of a robust LC-MS/MS method is the recommended approach. For preliminary or large-scale screening studies, the development of a highly specific monoclonal antibody for use in a competitive ELISA format would be a valuable future resource for the research community.

References

A Comparative Analysis of the Biological Potency of LTB4 Metabolites: 20-hydroxy-LTB4 Versus the Enigmatic 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of inflammatory mediators and their metabolites is paramount. This guide provides a comparative overview of the biological potency of two key metabolites of Leukotriene B4 (LTB4): 20-hydroxy-LTB4 and 18-Carboxy dinor LTB4. While substantial data exists for 20-hydroxy-LTB4, its counterpart, 18-Carboxy dinor LTB4, remains a less-explored entity in the scientific literature.

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammation, orchestrating the recruitment and activation of leukocytes. Its biological effects are mediated primarily through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2][3][4] The metabolism of LTB4 leads to the generation of several byproducts, including 20-hydroxy-LTB4 and its subsequent metabolite, 20-carboxy-LTB4, which can be further metabolized via β-oxidation to 18-Carboxy dinor LTB4.[5] This guide focuses on the comparative biological potency of 20-hydroxy-LTB4 and 18-Carboxy dinor LTB4, summarizing available experimental data and highlighting the current knowledge gaps.

Comparative Biological Potency: A Tale of One Well-Studied and One Obscure Metabolite

Current research provides a considerable amount of information on the biological activity of 20-hydroxy-LTB4, positioning it as a less potent but still biologically relevant metabolite of LTB4. In stark contrast, there is a significant lack of published data on the biological potency of 18-Carboxy dinor LTB4. It is consistently identified as a β-oxidation product of 20-carboxy LTB4, primarily formed in the liver, suggesting it may be a terminal inactivation product destined for excretion.[6][7]

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative and qualitative data on the biological potency of 20-hydroxy-LTB4. No biological activity data for 18-Carboxy dinor LTB4 was found in the reviewed literature.

Parameter20-hydroxy-LTB418-Carboxy dinor LTB4Reference
Receptor Binding Affinity
BLT1 ReceptorLess effective than LTB4 in competition studies (stated to be 8 times less effective in one study).[1]No data available[1]
BLT2 ReceptorCompetes with [3H]-LTB4 for binding.No data available[8]
Functional Activity
Neutrophil ChemotaxisInduces neutrophil chemotaxis, with one study suggesting it is at least as active as LTB4.[9]No data available[9]
Neutrophil PrimingPrimes neutrophils for enhanced response to other stimuli.[10][11]No data available[10][11]
Neutrophil ActivationActivates neutrophils to a much lower extent than LTB4.[12]No data available[12]
Antagonistic ActivityCan inhibit LTB4-mediated responses in neutrophils.[12][13]No data available[12][13]

Signaling Pathways of LTB4 and its Metabolites

The biological effects of LTB4 and its active metabolites are initiated by their binding to the BLT1 and BLT2 receptors, which are coupled to inhibitory G proteins (Gi). This interaction triggers a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, degranulation, and production of reactive oxygen species.

LTB4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTB4_Metabolite LTB4 / 20-hydroxy-LTB4 BLT1 BLT1 Receptor LTB4_Metabolite->BLT1 BLT2 BLT2 Receptor LTB4_Metabolite->BLT2 G_protein Gi/o BLT1->G_protein BLT2->G_protein PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified signaling pathway of LTB4 and its active metabolites via BLT1/BLT2 receptors.

Experimental Protocols

The biological potency of LTB4 analogs is typically assessed using a combination of receptor binding assays and cell-based functional assays. The following are detailed methodologies for key experiments.

Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand (e.g., [3H]-LTB4) for binding to its receptor.

Objective: To determine the binding affinity (Ki) of 18-Carboxy dinor LTB4 and 20-hydroxy-LTB4 for BLT1 and BLT2 receptors.

Materials:

  • Cell membranes prepared from cells expressing either human BLT1 or BLT2 receptors.

  • Radiolabeled ligand: [3H]-LTB4.

  • Test compounds: 18-Carboxy dinor LTB4 and 20-hydroxy-LTB4.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes (containing the receptor) with a fixed concentration of [3H]-LTB4 and varying concentrations of the unlabeled test compound.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-LTB4 (IC50).

  • Determine the Ki value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay evaluates the ability of a compound to induce the directed migration of neutrophils.

Objective: To determine the chemotactic potency (EC50) of 18-Carboxy dinor LTB4 and 20-hydroxy-LTB4 on human neutrophils.

Materials:

  • Isolated human neutrophils.

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

  • Test compounds: 18-Carboxy dinor LTB4 and 20-hydroxy-LTB4.

  • Assay medium (e.g., HBSS with 0.1% BSA).

  • Staining solution (e.g., Diff-Quik).

  • Microscope.

Procedure:

  • Place a solution of the test compound at various concentrations in the lower wells of the chemotaxis chamber.

  • Add a suspension of isolated human neutrophils to the upper wells, separated from the lower wells by the microporous membrane.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).

  • After incubation, remove the membrane, fix, and stain it.

  • Count the number of neutrophils that have migrated through the membrane to the lower side using a microscope.

  • Plot the number of migrated cells against the concentration of the test compound to determine the EC50 value.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_chemotaxis Neutrophil Chemotaxis Assay B1 Prepare cell membranes with BLT1/BLT2 B2 Incubate with [3H]-LTB4 and test compound B1->B2 B3 Filter and wash B2->B3 B4 Scintillation counting B3->B4 B5 Calculate Ki B4->B5 C1 Isolate human neutrophils C2 Add neutrophils and test compound to chemotaxis chamber C1->C2 C3 Incubate C2->C3 C4 Fix, stain, and count migrated cells C3->C4 C5 Calculate EC50 C4->C5

Figure 2. Experimental workflows for assessing biological potency.

Conclusion and Future Directions

The current body of evidence indicates that 20-hydroxy-LTB4 is a biologically active metabolite of LTB4, albeit with lower potency and the ability to antagonize LTB4's effects under certain conditions. In contrast, 18-Carboxy dinor LTB4 remains a poorly characterized metabolite, with no available data on its biological activity. This significant knowledge gap presents an opportunity for future research. Investigating the potential interaction of 18-Carboxy dinor LTB4 with BLT1 and BLT2 receptors, as well as its functional effects on leukocytes, would provide a more complete understanding of the LTB4 metabolic cascade and its role in regulating inflammatory responses. Such studies are crucial for the rational design of novel therapeutics targeting the LTB4 pathway for the treatment of inflammatory diseases.

References

Navigating the Analytical Maze: A Guide to Quantifying 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of lipid mediators in inflammation and disease, accurate quantification of specific metabolites is paramount. 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a key downstream metabolite of the potent pro-inflammatory molecule Leukotriene B4 (LTB4), serves as a critical biomarker for understanding LTB4's metabolic fate and biological activity. However, the development of specific antibodies for direct immunoassays of this small molecule has proven challenging, leading to a scarcity of commercially available antibody-based detection kits.

This guide provides a comprehensive comparison of the available analytical methodologies for the quantification of 18-Carboxy dinor LTB4. We will delve into the inherent difficulties of generating antibodies against small molecules, present a detailed overview of the gold-standard analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer a comparative analysis against the theoretical performance of an immunoassay.

The Challenge of Antibody Development for Small Molecules

Developing highly specific and sensitive antibodies against small molecules, or haptens, like 18-Carboxy dinor LTB4 presents significant immunological challenges.[1] Unlike large proteins, these molecules are not immunogenic on their own and cannot elicit a robust immune response.[1] To generate antibodies, they must be chemically conjugated to a larger carrier protein.[1] This process, however, can sometimes lead to the production of antibodies that recognize the carrier protein or the linker region, rather than the hapten itself, resulting in poor specificity and affinity.[1] Consequently, the development of reliable and specific immunoassays for many small molecule metabolites remains a significant hurdle.

Comparative Analysis of Analytical Methods

Given the absence of dedicated immunoassays, the quantification of 18-Carboxy dinor LTB4 relies on sophisticated analytical techniques. The following table compares the well-established LC-MS/MS method with the characteristics of a hypothetical immunoassay.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (Hypothetical)
Specificity Very High: Based on chromatographic retention time and specific mass-to-charge ratio of the parent and fragment ions.Variable: Dependent on antibody cross-reactivity with structurally similar molecules.
Sensitivity Very High: Capable of detecting analytes at picogram per milliliter (pg/mL) levels.[2]High: Can achieve high sensitivity, but may be limited by antibody affinity.
Multiplexing High: Can simultaneously quantify multiple analytes in a single run.Limited: Typically designed for a single analyte per assay.
Throughput Moderate: Sample preparation and chromatographic separation can be time-consuming.High: Amenable to high-throughput screening in 96-well or 384-well plate formats.
Cost (Instrument) High: Requires significant initial investment in specialized equipment.Low to Moderate: Requires standard laboratory equipment like plate readers.
Cost (Per Sample) Moderate to High: Dependent on column life, solvent usage, and instrument maintenance.Low: Consumables are generally less expensive.
Development Time Moderate: Method development and validation can be complex.Long and High Risk: Antibody development is a lengthy and uncertain process.

The LTB4 Metabolic Pathway

Understanding the metabolic cascade of LTB4 is crucial for interpreting the significance of its metabolites. LTB4 is sequentially metabolized in the liver and other tissues, leading to the formation of 18-Carboxy dinor LTB4.[3][4]

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-Hydroxy LTB4 LTB4->20-OH-LTB4 ω-oxidation 20-COOH-LTB4 20-Carboxy LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Experimental Protocol: Quantification by LC-MS/MS

LC-MS/MS is the most reliable and widely used method for the accurate quantification of 18-Carboxy dinor LTB4 in biological matrices.

1. Sample Preparation:

  • Internal Standard Spiking: To account for extraction losses and matrix effects, a stable isotope-labeled internal standard (e.g., d4-18-Carboxy dinor LTB4) is added to the biological sample (e.g., plasma, urine, tissue homogenate).

  • Protein Precipitation: Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol) and removed by centrifugation.

  • Solid-Phase Extraction (SPE): The supernatant is subjected to SPE for further purification and concentration of the analyte. A C18 reverse-phase cartridge is commonly used.

  • Elution and Reconstitution: The analyte is eluted from the SPE cartridge with an organic solvent, which is then evaporated to dryness and the residue is reconstituted in the initial mobile phase.

2. LC Separation:

  • Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column (e.g., C18) is used to separate 18-Carboxy dinor LTB4 from other endogenous compounds.

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed to achieve optimal separation.

3. MS/MS Detection:

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode.

  • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of 18-Carboxy dinor LTB4) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined from a calibration curve prepared with known amounts of the analyte.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Reconstitute Reconstitution SPE->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data MS->Data Quantification

Caption: General workflow for the quantification of 18-Carboxy dinor LTB4 by LC-MS/MS.

Conclusion

While the direct detection of 18-Carboxy dinor LTB4 through immunoassays remains elusive due to the challenges of small molecule antibody development, robust and highly sensitive methods based on LC-MS/MS are well-established. For researchers requiring high specificity, accuracy, and the ability to quantify multiple analytes simultaneously, LC-MS/MS is the unequivocal method of choice. Although the initial investment and operational complexity are higher than for immunoassays, the quality and reliability of the data generated are indispensable for advancing our understanding of the role of LTB4 metabolism in health and disease. As research progresses, the development of novel antibody generation techniques may one day enable the creation of specific immunoassays for 18-Carboxy dinor LTB4, offering a complementary high-throughput screening tool. However, for the foreseeable future, LC-MS/MS will remain the gold standard for the definitive quantification of this important lipid metabolite.

References

A Guide to the Inter-Laboratory Validation of 18-Carboxy Dinor LTB4 Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the measurement of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a key metabolite of the pro-inflammatory mediator Leukotriene B4 (LTB4). While a formal inter-laboratory validation study for 18-Carboxy dinor LTB4 has not been identified in the public domain, this document outlines the established analytical techniques, their performance characteristics based on single-laboratory validations of related compounds, and the regulatory framework for conducting a comprehensive inter-laboratory validation.

The Significance of 18-Carboxy Dinor LTB4

Leukotriene B4 is a potent lipid mediator involved in a wide range of inflammatory diseases. Its metabolic inactivation is crucial for the resolution of inflammation. The primary route of LTB4 metabolism involves omega-oxidation to 20-carboxy LTB4, followed by beta-oxidation to 18-carboxy dinor LTB4.[1][2][3][4] The quantification of 18-Carboxy dinor LTB4 can provide valuable insights into the rate of LTB4 catabolism and the overall inflammatory status.

The metabolic cascade leading to the formation of 18-Carboxy dinor LTB4 is initiated by the enzyme LTB4 20-hydroxylase, which converts LTB4 to 20-hydroxy LTB4. This is further oxidized to 20-carboxy LTB4. Subsequent beta-oxidation results in the formation of 18-carboxy dinor LTB4.[1][2][3][4]

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-Hydroxy LTB4 LTB4->20_OH_LTB4 Omega-oxidation (LTB4 20-hydroxylase) 20_COOH_LTB4 20-Carboxy LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 Beta-oxidation

Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Comparison of Analytical Methodologies

ParameterLC-MS/MS for LTB4ELISA for LTB4
Principle Chromatographic separation followed by mass-based detection and quantification.Competitive immunoassay based on antigen-antibody recognition.
Specificity High, able to distinguish between structurally similar isomers.Can be prone to cross-reactivity with related molecules.
Sensitivity (LLOQ) Typically in the low pg/mL range (e.g., 1.0 pg/mL).[5]Generally in the higher pg/mL to low ng/mL range.
Dynamic Range Wide, often spanning several orders of magnitude.More limited compared to LC-MS/MS.
Precision (%RSD) Within- and between-batch precision typically <15%.[5]Intra- and inter-assay precision can vary.
Throughput Moderate, dependent on chromatographic run time.High, suitable for screening large numbers of samples.
Matrix Effects Can be significant and requires careful method development and the use of stable isotope-labeled internal standards.Can also be affected by matrix components, requiring sample dilution or specific buffers.

Experimental Protocols: A Representative LC-MS/MS Workflow

A robust and reproducible analytical method is the foundation of any successful inter-laboratory validation. The following outlines a typical workflow for the analysis of 18-Carboxy dinor LTB4 in a biological matrix such as plasma.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma) Internal_Standard Spike with Internal Standard (e.g., Deuterated 18-Carboxy dinor LTB4) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with cold Acetonitrile/Methanol) Internal_Standard->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Protein_Precipitation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation (Reversed-Phase C18 column) Reconstitution->UPLC ESI Electrospray Ionization (ESI) (Negative Ion Mode) UPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

A typical experimental workflow for LC-MS/MS analysis.

Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate the analyte of interest from the complex biological matrix and remove interfering substances.

  • Protocol Outline:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated plasma sample (after protein precipitation and centrifugation).

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate the analyte from other components and to specifically detect and quantify it.

  • Typical Parameters:

    • Chromatography: Ultra-high-performance liquid chromatography (UPLC) with a reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape.

    • Ionization: Electrospray ionization (ESI) in negative ion mode, as carboxylic acids are readily deprotonated.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the deprotonated molecule) and a specific product ion (a fragment of the precursor ion) for high selectivity.

Inter-Laboratory Validation: A Framework for Ensuring Data Comparability

An inter-laboratory validation, or cross-validation, is essential to ensure that a bioanalytical method provides comparable results when performed in different laboratories. This is a critical step for multi-site clinical trials and for establishing reference ranges. The principles for such validation are outlined in guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]

Key Objectives of Inter-Laboratory Validation:

  • To assess the reproducibility of the analytical method across different laboratories.

  • To identify and address any systematic biases between laboratories.

  • To establish a harmonized protocol that can be reliably implemented at multiple sites.

A Proposed Design for an Inter-Laboratory Validation of 18-Carboxy Dinor LTB4 Measurement:

  • Establishment of a Reference Laboratory: One laboratory with a well-characterized and validated method would act as the reference.

  • Preparation of Standardized Samples: A set of quality control (QC) samples at low, medium, and high concentrations of 18-Carboxy dinor LTB4 would be prepared in a relevant biological matrix (e.g., pooled human plasma) by the reference laboratory. Incurred samples (samples from dosed subjects) should also be included.

  • Blinded Analysis: The standardized samples would be sent to the participating laboratories for blinded analysis using a harmonized analytical protocol.

  • Data Comparison and Statistical Analysis: The results from each laboratory would be compared to the reference values. Key statistical parameters to be assessed include:

    • Accuracy: The closeness of the mean test results to the reference value.

    • Precision: The degree of agreement among individual test results.

    • Concordance Correlation Coefficient: To evaluate the agreement between laboratories.

  • Acceptance Criteria: The acceptance criteria would be based on regulatory guidelines, typically requiring the mean accuracy to be within ±15% of the nominal concentration and the precision (coefficient of variation) to be ≤15%.

Conclusion

The accurate and precise measurement of 18-Carboxy dinor LTB4 holds significant potential for advancing our understanding of inflammatory processes and for the development of novel therapeutics. While robust LC-MS/MS methods are the cornerstone of such measurements, the absence of a formal inter-laboratory validation study for this specific analyte represents a critical gap. By adhering to the principles outlined in this guide and drawing upon the experience with related eicosanoids, the research community can work towards establishing a standardized and cross-validated method for 18-Carboxy dinor LTB4. Such an effort will be instrumental in ensuring the comparability and reliability of data generated in multi-center studies and will ultimately accelerate the translation of research findings into clinical practice.

References

Safety Operating Guide

Proper Disposal of 18-Carboxy dinor Leukotriene B4: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The following procedural guide provides critical safety and logistical information for the proper handling and disposal of 18-Carboxy dinor Leukotriene B4. Adherence to these steps is essential for ensuring laboratory safety, regulatory compliance, and environmental protection.

This compound is a β-oxidation metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator.[1][2][3][4][5] While research indicates its biological activity is significantly lower than its parent compound, LTB4, all laboratory chemicals and their metabolites must be handled with care and disposed of according to established hazardous waste protocols.[6] The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all generated waste.[7]

Part 1: Pre-Disposal Safety and Handling

Before initiating disposal, ensure all safety measures are in place. The primary hazards associated with this product as supplied are often related to the solvent it is dissolved in, which is typically a flammable liquid like ethanol, causing serious eye irritation.[8]

Personal Protective Equipment (PPE) Requirements

A risk assessment should always be performed before handling, but the minimum required PPE is outlined below.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against splashes of the chemical and its solvent.[8]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal contact, a common route of chemical exposure.[9]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required if handled in a fume hood.A fume hood is the primary engineering control to prevent inhalation.

Part 2: Step-by-Step Disposal Protocol

Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[10][11] All chemical waste must be collected and managed through your institution's Environmental Health & Safety (EHS) department.[11][12]

Step 1: Identify and Segregate the Waste Stream The first step is to accurately categorize the waste.[13]

  • Liquid Waste: This includes the stock solution of this compound (likely in ethanol or another organic solvent) and any subsequent dilutions or experimental solutions.

  • Solid Waste: This includes contaminated consumables such as pipette tips, vials, gloves, and bench paper.

Step 2: Use Appropriate Waste Containers Container selection is critical for safety and compliance.[13]

  • For Liquid Waste: Use a designated, chemically compatible, and leak-proof hazardous waste container.[10][14][15] Often, this will be a container specifically for non-halogenated flammable organic solvents.

  • For Solid Waste: Use a puncture-resistant container clearly marked for chemically contaminated sharps (like pipette tips and vials) or a labeled bag within a rigid container for other contaminated solids.[13][14]

Step 3: Label Containers Correctly Clear and accurate labeling is a regulatory requirement and essential for safety.[13] The label must include:

  • The words "Hazardous Waste".

  • The full chemical name(s) of the contents (e.g., "Ethanol," "this compound").

  • The specific hazards (e.g., "Flammable Liquid," "Irritant").[8]

  • The accumulation start date (the date the first drop of waste was added).[13]

Step 4: Accumulate Waste Safely Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • The SAA must be at or near the point of generation.[12]

  • Keep waste containers securely closed except when adding waste.[14]

  • Use secondary containment (e.g., a tray or bucket) to contain potential spills.[10][11]

  • Do not mix incompatible waste streams.[10][11]

Step 5: Arrange for Final Disposal Once the container is full or reaches its storage time limit (typically 6-12 months, check with your EHS), arrange for pickup.[10][12][14]

  • Contact your institution's EHS or hazardous waste management office to schedule a collection.[12]

  • Do not transport hazardous waste containers through public hallways yourself; this must be done by trained EHS staff.[11]

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Begin Disposal Process for This compound ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe check_form 2. Identify Waste Form ppe->check_form solid Solid Waste (e.g., contaminated vials, tips) check_form->solid  Solid liquid Liquid Waste (e.g., in solvent) check_form->liquid  Liquid solid_container 3a. Place in Sharps/Solid Chemical Waste Container solid->solid_container liquid_container 3b. Select Appropriate Liquid Waste Container (e.g., for organic solvents) liquid->liquid_container label_waste 4. Label Container Clearly (Contents, Hazards, Date) solid_container->label_waste liquid_container->label_waste store 5. Store in Designated Satellite Accumulation Area label_waste->store contact_ehs 6. Contact Institutional EHS for Pickup and Final Disposal store->contact_ehs

Caption: Disposal workflow for this compound waste streams.

References

Personal protective equipment for handling 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 18-Carboxy dinor Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent exposure to this potent biologically active lipid.

Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound indicates that it is a highly flammable liquid and can cause serious eye irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn to protect from potential splashes. Standard safety glasses with side shields may not provide adequate protection[2].
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are recommended. Latex gloves may be used if a latex allergy is not a concern, but nitrile offers broader chemical resistance[2][3].
Body Protection Laboratory CoatA long-sleeved, fire-resistant lab coat is essential to protect skin and clothing from splashes and spills[4].
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Foot Protection Closed-toe ShoesRequired to protect feet from spills and falling objects[4][5].
Safe Handling Protocol

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in its original, tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames[1].

  • The product is typically shipped in a solution, often ethanol, which is a flammable liquid[1][6]. Store accordingly.

Preparation of Solutions:

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations within a certified chemical fume hood.

  • Use only non-sparking tools to handle the container[1].

  • Ground and bond the container and receiving equipment to prevent static discharge[1].

  • When diluting, add the this compound solution to the diluent to minimize splashing.

Experimental Use:

  • Keep the container tightly closed when not in use[1].

  • Avoid contact with eyes, skin, and clothing.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Liquid Waste: Collect all unused solutions and rinsates containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvent used (e.g., ethanol).

  • Solid Waste: Dispose of all contaminated solid materials, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled hazardous waste container.

Disposal Procedure:

  • All waste must be handled as hazardous chemical waste.

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Do not dispose of this compound down the drain[7].

  • Ensure all waste containers are securely sealed and stored in a designated secondary containment area until they are collected by your institution's environmental health and safety department.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water may be ineffective.

Workflow for Safe Handling and Disposal

G Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Grounding Ground Equipment FumeHood->Grounding PrepareSln Prepare Solutions Grounding->PrepareSln Receive Receive and Inspect Store Store Safely Receive->Store Store->PPE Experiment Conduct Experiment PrepareSln->Experiment SegregateWaste Segregate Waste (Liquid & Solid) Experiment->SegregateWaste LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.